molecular formula C37H68O B10856944 Dlin-MeOH

Dlin-MeOH

Cat. No.: B10856944
M. Wt: 528.9 g/mol
InChI Key: MXYDYSQZZPJVJD-MAZCIEHSSA-N
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Description

Dlin-MeOH is a useful research compound. Its molecular formula is C37H68O and its molecular weight is 528.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H68O

Molecular Weight

528.9 g/mol

IUPAC Name

(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol

InChI

InChI=1S/C37H68O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37-38H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-

InChI Key

MXYDYSQZZPJVJD-MAZCIEHSSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(O)CCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dlin-MeOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dlin-MeOH, chemically known as (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol, is a crucial lipid excipient in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. Its branched, unsaturated structure is fundamental to the efficacy of these delivery systems. This technical guide provides a comprehensive overview of the plausible synthesis pathway for this compound, detailing the starting materials, experimental protocols, and expected quantitative data. The synthesis involves a Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds.

Introduction

The advent of mRNA-based vaccines and therapies has underscored the critical role of sophisticated drug delivery systems. Lipid nanoparticles have emerged as the leading platform for nucleic acid delivery, and the constituent lipids are key to their success. This compound is a tertiary alcohol lipid that, upon formulation, can be functionalized to create cationic lipids essential for encapsulating and delivering negatively charged nucleic acids. Understanding the synthesis of this compound is therefore of paramount importance for researchers and developers in the field of nanomedicine.

This compound Synthesis Pathway

The most probable synthetic route to this compound involves the reaction of a linoleyl Grignard reagent with a linoleic acid ester. This approach leverages the readily available and biocompatible linoleic acid as the primary starting material. The overall strategy is to couple two 18-carbon linoleyl chains to a central carbonyl carbon, which is then reduced to a hydroxyl group.

Starting Materials

The synthesis of this compound originates from linoleic acid, an unsaturated omega-6 fatty acid. The key precursors derived from linoleic acid are:

  • Linoleyl Halide (e.g., Linoleyl Bromide): This serves as the precursor to the Grignard reagent.

  • Linoleic Acid Ester (e.g., Methyl Linoleate): This acts as the electrophilic carbonyl source.

Table 1: Starting Materials and Reagents

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
Linoleic AcidC₁₈H₃₂O₂280.45Ultimate Starting Material
Thionyl ChlorideSOCl₂118.97Reagent for Acid Chloride Formation
Lithium Aluminium HydrideLiAlH₄37.95Reducing Agent
Phosphorus TribromidePBr₃270.69Brominating Agent
Magnesium TurningsMg24.31Formation of Grignard Reagent
Methyl LinoleateC₁₉H₃₄O₂294.47Electrophile
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12Solvent
Hydrochloric Acid (aq)HCl36.46Quenching Agent
Synthesis Workflow

The synthesis can be broken down into three main stages:

  • Preparation of Linoleyl Bromide: Conversion of linoleic acid to linoleyl alcohol, followed by bromination.

  • Formation of Linoleyl Magnesium Bromide (Grignard Reagent): Reaction of linoleyl bromide with magnesium metal.

  • Grignard Reaction and Formation of this compound: Reaction of the Grignard reagent with methyl linoleate, followed by acidic workup.

Synthesis_Workflow cluster_0 Stage 1: Preparation of Linoleyl Bromide cluster_1 Stage 2: Grignard Reagent Formation cluster_2 Stage 3: this compound Synthesis Linoleic Acid Linoleic Acid Linoleyl Alcohol Linoleyl Alcohol Linoleic Acid->Linoleyl Alcohol 1. Reduction (LiAlH4) Linoleyl Bromide Linoleyl Bromide Linoleyl Alcohol->Linoleyl Bromide 2. Bromination (PBr3) Linoleyl MgBr Linoleyl MgBr Linoleyl Bromide->Linoleyl MgBr 3. Reaction with Mg This compound This compound Linoleyl MgBr->this compound 4. Grignard Reaction (with Methyl Linoleate) Methyl Linoleate Methyl Linoleate Methyl Linoleate->this compound Dlin_MeOH_Synthesis_Logic cluster_precursors Starting Materials cluster_intermediates Intermediates cluster_product Final Product Linoleic Acid Linoleic Acid Linoleyl Alcohol Linoleyl Alcohol Linoleic Acid->Linoleyl Alcohol Methyl Linoleate Methyl Linoleate This compound This compound Methyl Linoleate->this compound Linoleyl Bromide Linoleyl Bromide Linoleyl Alcohol->Linoleyl Bromide Linoleyl MgBr Linoleyl Magnesium Bromide Linoleyl Bromide->Linoleyl MgBr Linoleyl MgBr->this compound

An In-depth Technical Guide to the Physical and Chemical Properties of Dlin-MeOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dlin-MeOH, with the IUPAC name (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol, is a crucial synthetic intermediate in the development of ionizable cationic lipids, most notably DLin-MC3-DMA.[1] DLin-MC3-DMA is a key component of lipid nanoparticle (LNP) formulations used for the delivery of nucleic acid-based therapeutics, such as small interfering RNAs (siRNAs) and messenger RNAs (mRNAs).[1][2] Understanding the physical and chemical properties of this compound is paramount for the consistent synthesis of high-quality DLin-MC3-DMA and the successful formulation of potent lipid nanoparticles for gene delivery applications. This technical guide provides a comprehensive overview of the known properties of this compound, relevant experimental protocols, and the logical flow of its utilization in the synthesis of advanced drug delivery systems.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and downstream chemical modifications.

PropertyValueSource
Molecular Formula C₃₇H₆₈OPubChem[3]
Molecular Weight 528.9 g/mol PubChem[3]
IUPAC Name (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-olPubChem
CAS Number 1169768-28-8GlpBio
Appearance A solution in ethanolCayman Chemical
Solubility Soluble in ethanol; Sparingly soluble in DMSO (1-10 mg/ml)Cayman Chemical
Storage Conditions Store at -20°C for long-term storage.GlpBio
Computed XLogP3-AA 15.1PubChem
Computed Hydrogen Bond Donor Count 1PubChem
Computed Rotatable Bond Count 34PubChem

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthetic strategy involves the coupling of two linoleyl moieties to a central carbon backbone containing a hydroxyl group. An improved synthesis of the downstream product, DLin-MC3-DMA, has been reported, which logically begins with this compound as a starting material.

Synthesis of DLin-MC3-DMA from this compound

The conversion of this compound to Dlin-MC3-DMA involves the esterification of the hydroxyl group of this compound with a derivative of 4-(dimethylamino)butanoic acid. This process introduces the ionizable tertiary amine headgroup, which is critical for the function of the resulting lipid nanoparticle in nucleic acid delivery. The pKa of the final DLin-MC3-DMA is approximately 6.44, which is crucial for its endosomal escape mechanism.

Formulation of Lipid Nanoparticles (LNPs) using DLin-MC3-DMA

Dlin-MC3-DMA, synthesized from this compound, is a cornerstone of LNP formulations for nucleic acid delivery. A typical formulation protocol involves the following steps:

  • Lipid Stock Preparation: A mixture of lipids is prepared in ethanol. A common molar ratio is 50% DLin-MC3-DMA, 10% 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 38.5% cholesterol, and 1.5% a PEGylated lipid (e.g., DMG-PEG 2000).

  • Aqueous Phase Preparation: The nucleic acid cargo (siRNA or mRNA) is dissolved in an acidic aqueous buffer, typically a sodium acetate or citrate buffer at pH 4.

  • Mixing and LNP Formation: The ethanolic lipid solution is rapidly mixed with the aqueous nucleic acid solution. This can be achieved using various methods, including microfluidic mixing, T-junction mixing, or simple vortexing. The rapid change in polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.

  • Purification and Buffer Exchange: The resulting LNP suspension is then dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove ethanol and raise the pH. This step is crucial for in vivo applications.

Analytical Characterization
  • This compound Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) would be employed to confirm the structure and purity of synthesized this compound.

  • LNP Characterization: The formulated LNPs are characterized for their size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The encapsulation efficiency of the nucleic acid is typically determined using a RiboGreen assay, comparing the fluorescence of the sample with and without a lysing agent like Triton X-100.

Visualizations

The following diagrams illustrate the key processes and relationships involving this compound.

Synthesis_Pathway Linoleyl Precursors Linoleyl Precursors This compound This compound Linoleyl Precursors->this compound Synthesis DLin-MC3-DMA DLin-MC3-DMA This compound->DLin-MC3-DMA Esterification 4-(dimethylamino)butanoic acid derivative 4-(dimethylamino)butanoic acid derivative 4-(dimethylamino)butanoic acid derivative->DLin-MC3-DMA

Synthesis of DLin-MC3-DMA from this compound.

LNP_Formulation_Workflow cluster_solutions Component Solutions Lipid_Mix Lipid Mixture (DLin-MC3-DMA, DSPC, Cholesterol, PEG-Lipid) in Ethanol Rapid_Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Mix->Rapid_Mixing NA_Solution Nucleic Acid (siRNA or mRNA) in Acidic Buffer (pH 4) NA_Solution->Rapid_Mixing LNP_Formation Self-Assembly into Lipid Nanoparticles Rapid_Mixing->LNP_Formation Purification Dialysis against Neutral Buffer (pH 7.4) LNP_Formation->Purification Final_LNPs Purified LNPs for In Vitro/In Vivo Use Purification->Final_LNPs

Workflow for Lipid Nanoparticle (LNP) Formulation.

ApoE_Mediated_Uptake LNP LNP in Circulation ApoE_LNP ApoE-Coated LNP LNP->ApoE_LNP ApoE Binding ApoE Apolipoprotein E (ApoE) ApoE->ApoE_LNP Endocytosis Receptor-Mediated Endocytosis ApoE_LNP->Endocytosis Binding Hepatocyte Hepatocyte LDLR Low-Density Lipoprotein Receptor (LDLR) Hepatocyte->LDLR LDLR->Endocytosis Endosome Endosome Endocytosis->Endosome Cargo_Release Cargo Release (siRNA/mRNA) into Cytoplasm Endosome->Cargo_Release Endosomal Escape (pH-dependent)

ApoE-Mediated Uptake of DLin-MC3-DMA LNPs.

Conclusion

This compound is a foundational molecule in the synthesis of the highly effective ionizable lipid, DLin-MC3-DMA. Its chemical structure is tailored for the subsequent addition of a functional headgroup that imparts pH-responsive charge characteristics to the final lipid. While specific experimental data for some of its physical properties are not widely published, its role and handling in the context of LNP production are well-understood. The provided protocols and diagrams offer a clear framework for researchers and drug development professionals working on lipid-based nucleic acid delivery systems. Further disclosure of the detailed synthesis and characterization of this compound would be beneficial to the wider scientific community to ensure the consistent production of this critical raw material for advanced therapeutic applications.

References

Dlin-MeOH mechanism of action in lipid nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Dlin-MeOH Mechanism of Action in Lipid Nanoparticles

Introduction

Lipid nanoparticles (LNPs) have become the leading non-viral platform for the delivery of nucleic acid-based therapeutics, a prominence underscored by the success of the first FDA-approved siRNA drug, Onpattro®, and the rapid development of mRNA-based COVID-19 vaccines.[1][2][3][4] The efficacy of these delivery systems is critically dependent on their composition, typically comprising four key components: an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[] The ionizable lipid is the cornerstone of the formulation, responsible for encapsulating the nucleic acid cargo and, most importantly, facilitating its escape from the endosome into the cytoplasm where it can exert its therapeutic effect.

This compound, and its more extensively studied and clinically advanced successor DLin-MC3-DMA (MC3), are members of a class of ionizable lipids that have been instrumental in the advancement of RNA therapies. Their mechanism of action is a sophisticated, pH-dependent process that enables the LNP to navigate the journey from administration to intracellular cargo release. This guide provides a detailed technical overview of this mechanism, supported by quantitative data, experimental protocols, and process visualizations.

Core Mechanism of Action: A pH-Dependent Journey

The central feature of ionizable lipids like this compound and DLin-MC3-DMA is a tertiary amine head group with a pKa value typically between 6.0 and 7.0. This specific pKa range is crucial as it allows the lipid to remain largely neutral at physiological pH (~7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.5). This pH-sensitive charge modulation dictates the entire delivery process.

  • Nucleic Acid Encapsulation: LNP formulation is typically performed under acidic conditions (e.g., pH 4.0). At this low pH, the ionizable lipid is protonated and carries a positive charge, enabling it to electrostatically interact with and condense the negatively charged nucleic acid backbone of siRNA or mRNA, leading to high encapsulation efficiency.

  • Systemic Circulation and Cellular Uptake: Once formulated and introduced into the bloodstream at physiological pH (~7.4), the LNP surface becomes nearly neutral. This neutrality is critical for minimizing nonspecific interactions with serum proteins and reducing rapid clearance by the immune system. The particles are internalized by target cells, primarily through a process of apolipoprotein E (ApoE)-dependent endocytosis.

  • Endosomal Escape: The Critical Bottleneck: After endocytosis, the LNP is trapped within an endosome. For the therapeutic payload to be effective, it must escape this vesicle before it fuses with a lysosome, where the cargo would be degraded. This escape is the most significant barrier to delivery and the key function of the ionizable lipid. The mechanism proceeds as follows:

    • Protonation: As the endosome matures, its internal environment acidifies, with the pH dropping to between 5.0 and 6.5. When the endosomal pH drops below the pKa of the ionizable lipid, the lipid's head group becomes protonated, conferring a net positive charge to the LNP.

    • Membrane Disruption: The now cationic LNP interacts strongly with the anionic lipids (such as phosphatidylserine) present in the endosomal membrane. This electrostatic interaction is believed to induce a structural rearrangement of the lipids, promoting a transition from a stable bilayer (lamellar) phase to a non-bilayer, inverted hexagonal (HII) phase. This phase transition disrupts the integrity of the endosomal membrane, creating pores or transient defects through which the nucleic acid cargo is released into the cytoplasm.

This pH-triggered "flip" from a neutral to a cationic state is the fundamental principle behind the success of this compound and related ionizable lipids in mediating effective endosomal escape and intracellular delivery.

Quantitative Data

The performance of LNPs is defined by a set of key physicochemical and biological parameters. While specific data for this compound is limited in the literature, extensive data exists for its close and clinically approved analog, DLin-MC3-DMA (MC3), which serves as a benchmark.

Table 1: Physicochemical Properties of Ionizable Lipid-Based LNPs

Parameter Typical Value Significance
Apparent pKa 6.2 - 6.5 Governs the pH-sensitive protonation essential for endosomal escape. An optimal pKa in this range ensures neutrality in blood and positive charge in the endosome.
Hydrodynamic Diameter 50 - 100 nm Influences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) < 0.2 Indicates a narrow and uniform size distribution, which is crucial for reproducible performance and regulatory approval.

| Encapsulation Efficiency | > 90% | Represents the percentage of nucleic acid successfully loaded into the LNPs, maximizing the therapeutic dose. |

Table 2: Comparative In Vivo Gene Silencing Efficacy (siRNA Delivery in Mice)

Ionizable Lipid Target Gene (Cell Type) siRNA Dose Gene Knockdown (%) Reference
DLin-MC3-DMA Factor VII (Hepatocyte) 1 mg/kg ~40%
ALC-0315 Factor VII (Hepatocyte) 1 mg/kg ~80%
DLin-MC3-DMA ADAMTS13 (Hepatic Stellate Cell) 1 mg/kg ~5%
ALC-0315 ADAMTS13 (Hepatic Stellate Cell) 1 mg/kg ~50%

Note: This table compares DLin-MC3-DMA to another clinically relevant ionizable lipid, ALC-0315, to provide context on performance benchmarks. ALC-0315 demonstrated greater knockdown but was associated with higher markers of liver toxicity at increased doses.

Experimental Protocols

The following sections detail generalized protocols for the formulation, characterization, and evaluation of this compound-containing LNPs.

Protocol 1: LNP Formulation via Microfluidic Mixing

This method allows for the rapid and reproducible self-assembly of LNPs with controlled size and high encapsulation efficiency.

  • Preparation of Stock Solutions:

    • Lipid Stock (Organic Phase): Dissolve the ionizable lipid (e.g., this compound or DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • Nucleic Acid Stock (Aqueous Phase): Dilute the mRNA or siRNA cargo in a low pH aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer).

    • Pump the two solutions through the chip at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing of the organic and aqueous streams induces a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid to form LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • Dialyze the suspension against sterile phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours using a dialysis cassette (e.g., 10K MWCO) to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterile-filter the final LNP solution through a 0.22 µm syringe filter.

    • Store at 4°C for short-term use.

Protocol 2: LNP Characterization
  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP suspension in 1x PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency Quantification (RiboGreen Assay):

    • This assay uses a dye that fluoresces upon binding to nucleic acids.

    • Prepare a standard curve of known nucleic acid concentrations.

    • In a 96-well plate, measure the baseline fluorescence of a diluted LNP sample to quantify any unencapsulated (free) RNA.

    • Add a lysis agent (e.g., 0.5% Triton X-100) to the wells to disrupt the LNPs and release the encapsulated RNA.

    • Measure the total fluorescence after lysis.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.

Protocol 3: In Vitro Transfection Efficiency Assay

This protocol assesses the ability of the LNPs to deliver their cargo and produce a functional effect (e.g., protein expression from mRNA).

  • Cell Seeding: Seed a relevant cell line (e.g., HeLa or HepG2 cells) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • LNP Treatment:

    • Dilute the mRNA-LNPs (e.g., encoding Firefly Luciferase) to the desired final concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Quantification of Protein Expression:

    • Lyse the cells and measure the activity of the expressed reporter protein. For Luciferase, use a commercial luciferase assay reagent and measure luminescence with a plate reader.

    • Normalize the signal to total protein content or cell viability to ensure results reflect transfection efficiency.

Protocol 4: Endosomal Escape Visualization (Galectin-8/9 Assay)

This assay directly visualizes endosomal membrane damage, a hallmark of successful endosomal escape.

  • Cell Line: Use a cell line stably expressing a fluorescently tagged galectin protein (e.g., Galectin-8-GFP or Gal8-GFP). Galectin-8 binds to glycans exposed on the inner leaflet of the endosomal membrane upon rupture.

  • Treatment and Imaging:

    • Treat the Gal8-GFP cells with the LNPs.

    • Image the cells over time using live-cell confocal microscopy.

  • Analysis:

    • The recruitment of Gal8-GFP from a diffuse cytoplasmic signal to distinct intracellular puncta indicates a loss of endosomal membrane integrity.

    • Quantify the number and intensity of these puncta per cell to compare the endosomal escape efficiency of different LNP formulations.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Mechanism_of_Action cluster_blood Systemic Circulation (pH 7.4) cluster_cell Target Cell cluster_endo Endosomal Pathway LNP_blood Neutral LNP (this compound deprotonated) early_endo Early Endosome (pH ~6.5) LNP_blood->early_endo Endocytosis late_endo Late Endosome (pH ~5.5) early_endo->late_endo Maturation LNP_protonated Cationic LNP (this compound Protonated) late_endo->LNP_protonated Acidification membrane_disrupt Endosomal Membrane Disruption (HII Phase) LNP_protonated->membrane_disrupt Interaction with Anionic Lipids cargo RNA Cargo (siRNA/mRNA) membrane_disrupt->cargo cytoplasm Cytoplasm cargo->cytoplasm Release

Caption: The pH-dependent mechanism of action for a this compound LNP.

LNP_Formulation_Workflow lipid_stock Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG) mixing Microfluidic Mixing lipid_stock->mixing rna_stock Nucleic Acid in Buffer (pH 4.0) rna_stock->mixing dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) mixing->dialysis final_lnp Purified LNP Suspension dialysis->final_lnp dls DLS Analysis (Size, PDI) final_lnp->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) final_lnp->ribogreen

Caption: Experimental workflow for LNP formulation and characterization.

In_Vitro_Assay_Workflow seed_cells 1. Seed Cells in Plate (e.g., Gal8-GFP HeLa) treat_cells 2. Treat with mRNA-LNPs seed_cells->treat_cells incubate 3. Incubate (24-48h) treat_cells->incubate analysis 4. Analysis incubate->analysis transfection_path Transfection Efficiency analysis->transfection_path escape_path Endosomal Escape analysis->escape_path luciferase Luciferase Assay (Protein Expression) transfection_path->luciferase microscopy Live-Cell Microscopy (Gal8-GFP Puncta) escape_path->microscopy

Caption: Workflow for in vitro evaluation of LNP transfection and endosomal escape.

References

The Cornerstone of Potent siRNA Delivery: An In-depth Technical Guide to the Early Research and Discovery of Dlin-MeOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of ionizable lipids has been a pivotal advancement in the clinical translation of RNA interference (RNAi) therapeutics. These specialized lipids are the cornerstone of lipid nanoparticle (LNP) formulations, enabling the safe and effective delivery of small interfering RNA (siRNA) to target tissues. Among the pantheon of these critical components, the "DLin" series of lipids, culminating in the clinically successful Dlin-MC3-DMA, represents a landmark in the rational design of non-viral gene delivery vectors. This technical guide delves into the early research and discovery of a crucial, yet often overlooked, precursor in this lineage: Dlin-MeOH. While not a delivery agent in its final form, this compound's synthesis and chemical properties were foundational to the development of some of the most potent siRNA delivery vehicles to date. This document provides a detailed overview of its synthesis, chemical characteristics, and its logical placement in the evolution of ionizable lipids.

Chemical Properties of this compound

This compound, chemically known as (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol, is a synthetic intermediate in the production of the highly potent ionizable cationic amino lipid, Dlin-MC3-DMA[1]. Its key chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1169768-28-8[2][3]
Molecular Formula C₃₇H₆₈O[2][4]
Molecular Weight 528.94 g/mol
IUPAC Name (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol
Synonyms Dilinoleylmethanol, D-lin-MeOH
Solubility Soluble in Ethanol (≥10 mg/ml), Sparingly soluble in DMSO (1-10 mg/ml)
Storage -20°C

The Rationale for this compound in the Evolution of Ionizable Lipids

The development of the DLin series of lipids was guided by a structure-activity relationship (SAR) approach, building upon the initial designs of ionizable lipids like 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA). Early research by Heyes et al. (2005) established the critical role of the unsaturated linoleyl acyl chains in enhancing the fusogenicity of lipid nanoparticles, which is essential for the endosomal escape of the siRNA payload. This principle of incorporating linoleyl chains became a central theme in the subsequent rational design of more potent lipids.

The progression from DLinDMA to more advanced lipids like DLin-KC2-DMA and ultimately Dlin-MC3-DMA involved systematic modifications to the headgroup and linker regions of the lipid to optimize its pKa. An optimal pKa is crucial for the lipid to remain relatively neutral in the bloodstream, minimizing toxicity, while becoming positively charged in the acidic environment of the endosome to facilitate membrane disruption and siRNA release. This compound emerged as a key synthetic intermediate in this evolutionary pathway, providing the core dilinoleyl structure upon which various headgroups could be attached and evaluated. Its synthesis allowed for the modular construction and testing of a library of ionizable lipids, leading to the discovery of Dlin-MC3-DMA with its significantly improved in vivo activity.

Evolution of DLin Lipids cluster_0 Early Research Principles cluster_1 Lipid Development Pathway Unsaturated_Tails Importance of Unsaturated Acyl Chains (Heyes et al., 2005) DLinDMA DLinDMA (Benchmark Lipid) Optimal_pKa Optimal pKa for Endosomal Escape (Semple et al., 2010) DlinMC3DMA Dlin-MC3-DMA (Optimized Headgroup) DlinMeOH This compound (Synthetic Intermediate) DLinDMA->DlinMeOH Rational Design DlinMeOH->DlinMC3DMA Headgroup Modification

Evolutionary path from early principles to Dlin-MC3-DMA.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, a key intermediate for Dlin-MC3-DMA, is a multi-step process that begins with commercially available starting materials. The following protocol is based on the synthesis of Dlin-MC3-DMA as described in the literature, where this compound is the penultimate product before the addition of the headgroup.

Step 1: Synthesis of (9Z,12Z)-octadeca-9,12-dien-1-yl methanesulfonate

This step involves the conversion of the commercially available linoleyl alcohol to its mesylate derivative, which is a good leaving group for the subsequent coupling reaction.

Step 2: Synthesis of (6Z,9Z)-18-bromooctadeca-6,9-diene

The mesylate from Step 1 is converted to the corresponding bromide using lithium bromide.

Step 3: Synthesis of (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol (this compound)

This is a Grignard-type reaction where the bromide from Step 2 is reacted with magnesium to form a Grignard reagent. This reagent then reacts with ethyl formate to form the central alcohol, this compound.

Detailed Protocol for Step 3:

  • Magnesium turnings and two crystals of iodine are placed in a clean, dry 2-neck round bottom flask under an argon atmosphere.

  • A solution of (6Z,9Z)-18-bromooctadeca-6,9-diene (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise at room temperature. The reaction is initiated, which is indicated by an exothermic reaction.

  • After the addition is complete, the reaction mixture is heated to 50°C for 5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then cooled to 0°C, and a solution of ethyl formate (1.03 equivalents) in THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of 2 M HCl solution at 0°C.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexanes) to yield (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol (this compound) as a yellow oil.

This compound Synthesis Workflow Start Linoleyl Alcohol Step1 Mesylation Start->Step1 Mesylate (9Z,12Z)-octadeca-9,12-dien-1-yl methanesulfonate Step1->Mesylate Step2 Bromination (LiBr) Mesylate->Step2 Bromide (6Z,9Z)-18-bromooctadeca-6,9-diene Step2->Bromide Step3 Grignard Reaction (Mg, Ethyl Formate) Bromide->Step3 DlinMeOH This compound ((6Z,9Z,28Z,31Z)-heptatriaconta- 6,9,28,31-tetraen-19-ol) Step3->DlinMeOH Step4 Esterification with Dimethylaminobutyric acid DlinMeOH->Step4 DlinMC3DMA Dlin-MC3-DMA Step4->DlinMC3DMA

Synthesis workflow from Linoleyl Alcohol to Dlin-MC3-DMA.

Conclusion

This compound represents a critical juncture in the development of ionizable lipids for siRNA delivery. While not intended as a final delivery agent itself, its rational design and synthesis were instrumental in enabling the exploration of various headgroup modifications, ultimately leading to the discovery of Dlin-MC3-DMA, a lipid with unprecedented in vivo potency. The study of this compound's synthesis provides valuable insights into the chemical strategies employed in the early days of siRNA delivery research and underscores the importance of foundational chemistry in the development of advanced therapeutic modalities. This technical guide serves as a resource for researchers in the field, providing a detailed look at a key building block that paved the way for clinically successful RNA therapeutics.

References

An In-depth Technical Guide to the Core Differences Between Dlin-MeOH and the Evolution of Dlin Series Ionizable Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the Dlin series of ionizable lipids, with a specific focus on the structural and functional differences that distinguish key members of this family, such as Dlin-MC3-DMA, from its synthetic precursor, Dlin-MeOH. This document elucidates the critical role of chemical modifications in transforming a synthetic intermediate into a highly potent agent for nucleic acid delivery.

Introduction: The Dlin Lineage and Its Impact on RNA Delivery

The development of ionizable cationic lipids has been a pivotal advancement in the field of nucleic acid therapeutics, enabling the safe and effective delivery of payloads like small interfering RNA (siRNA) and messenger RNA (mRNA). The Dlin series of lipids represents a landmark in this progression, culminating in the development of Dlin-MC3-DMA, the ionizable lipid utilized in the first FDA-approved siRNA drug, Onpattro®. Understanding the structure-activity relationships (SAR) within this lipid family is crucial for the rational design of next-generation delivery vehicles. This guide explores the evolution of Dlin lipids, starting from the foundational structure of this compound.

From Precursor to Potent Delivery Vehicle: The Role of this compound

Contrary to being a functional ionizable lipid for RNA delivery itself, This compound is a critical synthetic intermediate in the production of Dlin-MC3-DMA[1]. Its chemical structure, (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol, features two linoleyl lipid tails connected to a central core that terminates in a hydroxyl (-OH) group[1][2].

The pivotal transformation from this compound to the highly effective Dlin-MC3-DMA involves the esterification of this terminal hydroxyl group to append the 4-(dimethylamino)butanoate headgroup. This modification is the key to imparting the pH-responsive charge characteristics essential for a successful ionizable lipid. While this compound provides the necessary hydrophobic lipid tails, it lacks the ionizable amine headgroup required to interact with and encapsulate negatively charged nucleic acids and subsequently facilitate endosomal escape.

Key Dlin Lipids: A Comparative Overview

The potency of Dlin-based lipid nanoparticles (LNPs) for in vivo applications, particularly for silencing genes in hepatocytes, is directly linked to the structure of the ionizable lipid's headgroup. This structure dictates the apparent acid dissociation constant (pKa) of the LNP, a parameter that governs its effectiveness.

Structure-Activity Relationship

The evolution from early-generation lipids like Dlin-DMA to the highly optimized Dlin-MC3-DMA demonstrates a clear structure-activity relationship. Key findings from numerous studies indicate that an optimal apparent pKa value for LNPs, in the range of 6.2 to 6.5, is a dominant factor for potent hepatic gene silencing[3][4]. This pKa range ensures that the LNPs remain relatively neutral at physiological pH (~7.4), promoting stability and minimizing non-specific interactions in circulation. Upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), the lipid becomes protonated, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm.

  • Dlin-DMA : An early-generation lipid that established the potential of the Dlin scaffold.

  • Dlin-KC2-DMA : An improvement over Dlin-DMA, featuring a ketal linker that enhanced potency.

  • Dlin-MC3-DMA : The benchmark lipid, featuring a biodegradable ester linker and an optimized headgroup that confers a pKa of ~6.44, placing it squarely in the optimal range for hepatic delivery. This results in significantly higher potency compared to its predecessors.

Data Presentation: Physicochemical and In Vivo Efficacy

The following tables summarize the quantitative data comparing the physicochemical properties and in vivo efficacy of LNPs formulated with different Dlin lipids.

Table 1: Physicochemical Properties of Dlin Lipid-Based LNPs

Ionizable LipidApparent pKaParticle Size (nm)PDIEncapsulation Efficiency (%)
Dlin-DMA~6.880 - 120< 0.2> 90%
Dlin-KC2-DMA~6.770 - 100< 0.2> 90%
Dlin-MC3-DMA~6.4470 - 90< 0.1> 95%

Note: Particle size, PDI, and encapsulation efficiency are dependent on formulation parameters and are presented as typical ranges.

Table 2: In Vivo Efficacy of Dlin Lipid-Based LNPs for Hepatic Factor VII Silencing in Mice

Ionizable LipidED₅₀ (mg/kg siRNA)Relative Potency (vs. Dlin-DMA)
Dlin-DMA~1.01x
Dlin-KC2-DMA~0.110x
Dlin-MC3-DMA~0.005~200x

Mandatory Visualizations

Synthesis Pathway from this compound to Dlin-MC3-DMA

G DlinMeOH This compound ((6Z,9Z,28Z,31Z)-heptatriaconta- 6,9,28,31-tetraen-19-ol) Reaction Esterification DlinMeOH->Reaction Hydroxyl Group (-OH) Reagent 4-(Dimethylamino)butyric acid + Activating Agent (e.g., DCC/DMAP) Reagent->Reaction Carboxylic Acid DlinMC3DMA Dlin-MC3-DMA (Ionizable Cationic Lipid) Reaction->DlinMC3DMA Ester Linkage Formation

Synthesis of Dlin-MC3-DMA from this compound.
LNP Cellular Uptake and Endosomal Escape Pathway

G cluster_blood Bloodstream (pH 7.4) cluster_cell Hepatocyte LNP_neutral LNP (Neutral Surface Charge) ApoE ApoE Protein LNP_neutral->ApoE Binding LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE LDLR LDLR Receptor LNP_ApoE->LDLR Uptake Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome (pH ~5.5) LNP becomes Cationic (+) Endosome->LateEndosome Maturation & Acidification Escape Endosomal Escape LateEndosome->Escape Membrane Destabilization siRNA siRNA Escape->siRNA Cytoplasm Cytoplasm RISC RISC Loading siRNA->RISC mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage

Mechanism of LNP uptake and siRNA release.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of Dlin-MC3-DMA-based LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve Dlin-MC3-DMA, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEG-lipid (e.g., PEG-DMG) in absolute ethanol to achieve a final molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in ethanol is typically between 10-25 mg/mL. Ensure all lipids are fully dissolved.

  • Preparation of siRNA Solution (Aqueous Phase):

    • Dissolve the siRNA payload in a low pH buffer, such as 10-50 mM citrate buffer at pH 4.0. The low pH ensures the siRNA is stable and the ionizable lipid will be protonated upon mixing.

    • The concentration of siRNA is typically between 0.2-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another.

    • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate (e.g., 2-12 mL/min). The rapid mixing within the microchannels causes nanoprecipitation and self-assembly of the LNPs, encapsulating the siRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is immediately diluted with a neutral buffer (e.g., PBS, pH 7.4) to stop particle growth.

    • Purify the LNPs and remove ethanol and unencapsulated siRNA via tangential flow filtration (TFF) or dialysis against PBS (pH 7.4).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Determination of LNP Apparent pKa via TNS Assay

The apparent pKa of the LNPs is measured using a fluorescence assay with 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) as a probe.

  • Reagent Preparation:

    • Prepare a series of buffers with pH values ranging from 3.0 to 10.0 (e.g., using citrate, phosphate, and borate buffers).

    • Prepare a stock solution of TNS in DMSO (e.g., 300 µM).

  • Assay Procedure:

    • Dilute the blank LNP formulation (without siRNA) into each buffer of the pH series in a 96-well black plate.

    • Add the TNS solution to each well to a final concentration of ~6 µM. TNS is fluorescent in a hydrophobic environment and will bind to the LNP surface when the ionizable lipids are positively charged.

    • Incubate the plate for 5-10 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal dose-response curve. The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.

In Vivo Factor VII Silencing in Mice

This protocol outlines a standard procedure to assess the in vivo efficacy of siRNA-LNP formulations by measuring the knockdown of Factor VII (FVII), a blood clotting protein produced in the liver.

  • Animal Model:

    • Use C57BL/6 mice (typically 6-8 weeks old). Allow animals to acclimate for at least one week before the experiment.

  • LNP Administration:

    • Administer a single bolus intravenous (IV) injection of the siRNA-LNP formulation via the tail vein.

    • Include multiple dose groups (e.g., 0.001, 0.01, 0.1, 1.0 mg siRNA/kg body weight) to determine the effective dose 50 (ED₅₀).

    • A control group receiving LNPs with a non-targeting (scrambled) siRNA and a saline control group should be included.

  • Sample Collection:

    • At a predetermined time point post-injection (typically 48-72 hours), collect blood samples from the mice via cardiac puncture or saphenous vein bleed into tubes containing sodium citrate to prevent coagulation.

    • Centrifuge the blood to separate the plasma.

  • Factor VII Measurement:

    • Quantify the FVII protein levels in the plasma using a chromogenic assay kit according to the manufacturer's instructions. The assay measures the ability of FVIIa to activate Factor X, which then cleaves a chromogenic substrate.

    • Alternatively, liver tissue can be harvested to measure FVII mRNA levels via quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis:

    • Calculate the percentage of remaining FVII protein or mRNA in the treated groups relative to the saline control group.

    • Plot the percentage of FVII knockdown versus the siRNA dose and fit the data to a dose-response curve to calculate the ED₅₀.

LNP Encapsulation Efficiency via RiboGreen Assay

This protocol determines the percentage of siRNA encapsulated within the LNPs using a fluorescent dye that binds to nucleic acids.

  • Reagent Preparation:

    • Prepare a working solution of Quant-iT RiboGreen reagent by diluting the stock concentrate in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • Prepare a lysis buffer: TE buffer containing a final concentration of 0.5-1.0% Triton X-100.

  • Standard Curve:

    • Prepare a standard curve of the free siRNA in TE buffer with concentrations ranging from approximately 0.02 to 2 µg/mL.

  • Sample Preparation:

    • Prepare two sets of diluted LNP samples in a 96-well plate.

    • Set 1 (Free siRNA): Dilute the LNP formulation in TE buffer without detergent. This measures the fluorescence from unencapsulated siRNA on the exterior of the LNP.

    • Set 2 (Total siRNA): Dilute the LNP formulation in the lysis buffer containing Triton X-100. The detergent disrupts the LNP membrane, releasing the encapsulated siRNA and allowing the dye to bind to the total siRNA amount.

    • Incubate the plate for 10-15 minutes at 37°C to ensure complete lysis in Set 2.

  • Fluorescence Measurement:

    • Add the RiboGreen working solution to all standard and sample wells.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of siRNA in both sets of samples.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Total siRNA - Free siRNA) / Total siRNA * 100

Conclusion

The Dlin lipid series exemplifies the power of rational chemical design in advancing drug delivery. This compound, as a synthetic intermediate, provides the foundational hydrophobic scaffold, but it is the subsequent addition of a carefully designed, pH-responsive headgroup that transforms it into the highly potent ionizable lipid, Dlin-MC3-DMA. The key difference lies not in a competition of efficacy, but in a functional evolution. The remarkable potency of Dlin-MC3-DMA is a direct result of its optimized pKa, which enables a sophisticated mechanism of systemic stability followed by targeted intracellular release. This understanding of the structure-activity relationship continues to guide the development of next-generation biodegradable and even more effective lipids for the future of RNA therapeutics.

References

Predicted pKa and ionization behavior of Dlin-MeOH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the pKa and Ionization Behavior of Dlin-Family Lipids for LNP Formulation

Introduction

The development of lipid nanoparticles (LNPs) for nucleic acid delivery has been significantly influenced by the design of ionizable lipids. These lipids are critical as their charge state, which is dependent on pH, governs both the encapsulation of nucleic acid cargo and its subsequent release into the cell cytoplasm. A common misconception arises with compounds like Dlin-MeOH. While belonging to the broader "Dlin" family of lipids, this compound is structurally an alcohol. As such, it does not possess the pH-responsive tertiary amine group that is the hallmark of a functional ionizable lipid. This guide will clarify the properties of this compound, contrast it with true ionizable lipids from the Dlin family, and provide a detailed overview of the pKa, ionization behavior, and experimental characterization of these crucial drug delivery components.

This compound: Structure and Predicted Ionization

This compound, chemically known as (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol, is a lipid molecule containing a central hydroxyl (-OH) group[1]. Due to this functional group, it is classified as an alcohol.

The pKa of an alcohol is typically in the range of 16-18, which is the pH at which its hydroxyl group would be deprotonated. This pKa value is far outside the physiological pH range (approximately 7.4) and the acidic environment of the endosome (pH 5.0-6.5). Consequently, this compound remains in a neutral, non-ionized state under all biological conditions and is not suitable for use as a pH-responsive ionizable lipid in LNP formulations for endosomal escape. Its utility is more likely as a synthetic precursor for other lipids.

The key distinction lies in the functional group responsible for ionization. Effective ionizable lipids, such as DLin-MC3-DMA, contain a tertiary amine that can be protonated and deprotonated within a narrow pH range, a property this compound lacks.

Ionization States of an LNP with DLin-MC3-DMA cluster_formulation 1. Formulation (pH 4.0) cluster_circulation 2. Circulation (pH 7.4) cluster_endosome 3. Endosome (pH 5.0-6.5) LNP_form LNP (+ve charge) LNP_circ LNP (Neutral) LNP_form->LNP_circ pH Increase desc_form Amine is protonated (R₃N-H⁺). Facilitates RNA encapsulation. LNP_endo LNP (+ve charge) LNP_circ->LNP_endo Endocytosis & acidification desc_circ Amine is deprotonated (R₃N). Minimizes non-specific interactions. desc_endo Amine is protonated again (R₃N-H⁺). Promotes endosomal escape. A 1. Prepare Buffers (Range: pH 3 to 9) B 2. Dilute LNP Sample in each pH buffer A->B C 3. Add TNS Probe to each sample B->C D 4. Incubate (Allow for equilibration) C->D E 5. Measure Fluorescence (λex ~325nm, λem ~435nm) D->E F 6. Plot Fluorescence vs. pH E->F G 7. Normalize & Fit Data (Sigmoidal Curve) F->G H Determine pKa (pH at 50% max fluorescence) G->H

References

Navigating the Solubility Landscape of Dlin-MeOH in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the solubility of key lipid components like Dlin-MeOH is paramount for successful formulation and delivery of nucleic acid-based therapeutics. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in various common organic solvents, complete with quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

This compound, a critical intermediate in the synthesis of the ionizable cationic lipid DLin-MC3-DMA, plays a pivotal role in the formulation of lipid nanoparticles (LNPs) for siRNA delivery. Its solubility characteristics directly impact the manufacturing process, stability, and overall efficacy of the final drug product.

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for formulation development.

SolventSolubilityMolar Concentration (mM)Conditions/Notes
Ethanol≥10 mg/mL[1][2]≥18.91-
Dimethyl Sulfoxide (DMSO)1 - 10 mg/mL (Sparingly Soluble)[1][2]1.89 - 18.91-
Dimethyl Sulfoxide (DMSO)100 mg/mL[3]189.06Requires sonication to achieve dissolution.

Note: The molecular weight of this compound is approximately 528.94 g/mol .

It is important to note the discrepancy in the reported solubility of this compound in DMSO. While some sources indicate it is sparingly soluble, another suggests a significantly higher solubility can be achieved with the aid of ultrasonication. This highlights the importance of experimental conditions in determining solubility. This compound is often supplied as a solution in ethanol, indicating its good solubility in this solvent.

Experimental Protocols for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, DMSO, chloroform, dichloromethane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial. The amount of this compound should be more than what is expected to dissolve.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved this compound.

  • Sample Collection and Dilution:

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC-ELSD or HPLC-MS method to determine the concentration of this compound.

    • Prepare a standard curve of this compound of known concentrations in the same solvent to quantify the sample.

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Collection cluster_analysis Analysis & Quantification prep_start Start weigh Weigh excess this compound prep_start->weigh add_solvent Add known volume of solvent weigh->add_solvent seal Seal vial add_solvent->seal shake Agitate at constant temperature (e.g., 24-48 hours) seal->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge collect Collect clear supernatant centrifuge->collect filter Filter supernatant (0.22 µm) collect->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC-ELSD/MS dilute->hplc quantify Quantify using standard curve hplc->quantify calculate Calculate solubility quantify->calculate analysis_end End calculate->analysis_end

References

An In-depth Technical Guide on the Initial Toxicity Screening of Methanol (MeOH)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide pertains to the initial toxicity screening of Methanol (MeOH). No public data was found for a compound specifically named "Dlin-MeOH." It is presumed that the query may have intended to investigate the toxicity of methanol, a common solvent in pharmaceutical development, or a methanolic solution of a "Dlin" series compound. This document focuses exclusively on the toxicity of methanol.

Introduction

Methanol (CH₃OH), a colorless and volatile liquid, is a widely used solvent in various industrial and laboratory settings, including the synthesis and formulation of pharmaceutical compounds.[1][2] Due to its potential for significant toxicity in humans, a thorough understanding of its toxicological profile is crucial for risk assessment and the development of safe handling and formulation protocols.[3][4] This guide provides a comprehensive overview of the initial toxicity screening of methanol, summarizing key toxicological data, detailing experimental protocols, and illustrating relevant biological pathways.

Methanol toxicity can occur through ingestion, inhalation, or dermal absorption.[5] The primary mechanism of toxicity is not from methanol itself, but from its metabolic byproducts, formaldehyde and formic acid, which are produced in the liver. The accumulation of formic acid leads to metabolic acidosis and is a primary contributor to the characteristic ocular and central nervous system (CNS) toxicity observed in methanol poisoning.

Quantitative Toxicity Data

The following tables summarize key quantitative data related to the toxicity of methanol. It is important to note that there is significant inter-species and individual variability in susceptibility to methanol toxicity.

Parameter Value Species/System Route of Exposure Reference
Minimum Lethal Dose300 - 1,000 mg/kgHumanIngestion
Potentially Fatal Dose~1 g/kgAdult HumanIngestion
Toxic Concentration> 20 mg/dLHuman SerumIngestion
Concentration Requiring Hemodialysis≥ 50 mg/dLHuman SerumIngestion
Formate Level Associated with Visual Toxicity≥ 3.7 mmol/LHuman SerumIngestion
OSHA Permissible Exposure Limit (PEL) - 8-hr TWA200 ppmHumanInhalation
NIOSH Recommended Exposure Limit (REL) - 10-hr TWA200 ppmHumanInhalation
ACGIH Threshold Limit Value (TLV) - 8-hr TWA200 ppmHumanInhalation

Table 1: Human Toxicity and Exposure Limits for Methanol

Cell Line Solvent Concentration causing significant toxicity/inhibition Assay Reference
HepG2Methanol10% and 5%Real-time cell proliferation (xCelligence)
MDA-MB-231Methanol10%Real-time cell proliferation (xCelligence)
MCF-7Methanol10% and 5%Real-time cell proliferation (xCelligence)
VNBRCA1Methanol10%Real-time cell proliferation (xCelligence)
HepG2DMSO1.25% - 10%Real-time cell proliferation (xCelligence)
HepG2Ethanol≥ 1.25% (24h, 48h), all tested concentrations (72h)Cell Viability

Table 2: In Vitro Cytotoxicity of Methanol and Other Solvents on Human Cancer Cell Lines

Experimental Protocols

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration of methanol that causes a reduction in cell viability.

  • Methodology (MTT Assay):

    • Cell Seeding: Plate cells (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treatment: Remove the culture medium and expose the cells to various concentrations of methanol in a serum-free medium for a specified duration (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well and incubate for 3 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

  • Methodology (Real-Time Cell Proliferation Assay):

    • Cell Seeding: Seed cells in specialized microelectronic sensor-containing plates (E-plates).

    • Baseline Measurement: Monitor cell proliferation in real-time to establish a baseline growth curve.

    • Treatment: Add various concentrations of methanol to the wells.

    • Continuous Monitoring: Continue to monitor cell proliferation in real-time.

    • Data Analysis: Analyze the cell index and slope of the proliferation curves to determine the inhibitory effects of methanol.

Acute Oral Toxicity Study (In Vivo)
  • Objective: To determine the median lethal dose (LD50) and observe signs of toxicity following a single oral dose of methanol.

  • Methodology (Based on general principles):

    • Animal Model: Use a suitable animal model, such as Swiss albino mice.

    • Grouping: Divide the animals into several groups, including a control group and multiple test groups receiving different doses of methanol.

    • Administration: Administer a single oral dose of methanol to the test groups.

    • Observation: Observe the animals for signs of toxicity, changes in behavior, and mortality over a specified period (e.g., 14 days).

    • Data Collection: Record body weight, clinical signs, and mortality.

    • Pathology: At the end of the study, perform necropsy and histopathological examination of major organs.

    • LD50 Calculation: Calculate the LD50 value using appropriate statistical methods.

Visualizations

G Methanol Metabolism and Toxicity Pathway cluster_0 Liver cluster_1 Therapeutic Intervention cluster_2 Systemic Toxicity Methanol Methanol (CH3OH) Formaldehyde Formaldehyde (HCHO) Methanol->Formaldehyde Alcohol Dehydrogenase (ADH) FormicAcid Formic Acid (HCOOH) Formaldehyde->FormicAcid Aldehyde Dehydrogenase (ALDH) CO2_H2O CO2 + H2O FormicAcid->CO2_H2O Folate-dependent pathway MetabolicAcidosis Metabolic Acidosis FormicAcid->MetabolicAcidosis OcularToxicity Ocular Toxicity (Optic Nerve Damage) FormicAcid->OcularToxicity CNSToxicity CNS Toxicity FormicAcid->CNSToxicity Ethanol Ethanol Ethanol->Methanol Competitive Inhibition Fomepizole Fomepizole Fomepizole->Methanol Inhibition

Caption: Metabolic pathway of methanol leading to toxic byproducts.

G In Vitro Cytotoxicity Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_methanol Add varying concentrations of Methanol incubate_24h->add_methanol incubate_treatment Incubate for 24, 48, or 72 hours add_methanol->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance analyze_data Calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a standard in vitro cytotoxicity assay (MTT).

Conclusion

The initial toxicity screening of methanol is a critical step in ensuring the safety of laboratory and manufacturing personnel and in the development of safe pharmaceutical formulations. This guide has provided an overview of the key toxicological parameters, experimental protocols for in vitro and in vivo toxicity assessment, and a visualization of the metabolic pathway leading to methanol's toxic effects. The data clearly indicates that methanol exhibits significant toxicity, primarily through the action of its metabolite, formic acid. Therefore, stringent control measures and a thorough understanding of its toxicological profile are essential when working with this solvent.

References

Methodological & Application

Application Notes and Protocols for Dlin-MeOH Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the systemic delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). A critical component of these LNPs is the ionizable cationic lipid, which is essential for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells. Dlin-MeOH, also known as DLin-MC3-DMA, is a well-characterized and clinically validated ionizable lipid that has demonstrated high efficiency in mediating gene silencing.[1][2] This document provides detailed protocols for the formulation of this compound-based lipid nanoparticles, along with data presentation and visualizations to guide researchers in the successful preparation and characterization of these delivery vehicles.

Data Presentation

The following tables summarize key quantitative data for the formulation of this compound lipid nanoparticles, including typical lipid compositions and resulting nanoparticle characteristics.

Table 1: Standard Lipid Composition for this compound LNP Formulation

ComponentMolar Ratio (%)Role in Formulation
Dlin-MC3-DMA50Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape.[1][3]
DSPC10Helper lipid that provides structural integrity to the nanoparticle.
Cholesterol38.5Provides stability and facilitates membrane fusion.
PEG-DMG1.5Polyethylene glycol (PEG)-lipid conjugate that prevents aggregation and increases circulation time.

Table 2: Typical Formulation Parameters and Resulting Nanoparticle Characteristics

ParameterValueReference
Total Lipid Concentration in Ethanol10-25 mM
Nucleic Acid to Total Lipid Ratio (w/w)~0.05
Aqueous Buffer50 mM Citrate Buffer (pH 4.0)
Organic to Aqueous Phase Volume Ratio1:3
N/P Ratio~3-6
Resulting Particle Size (Diameter)~50-100 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency>90%

Experimental Protocols

This section details the methodologies for the preparation of this compound LNPs using various mixing techniques.

Materials
  • Dlin-MC3-DMA (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol (helper lipid)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) (PEGylated lipid)

  • Ethanol (100%, molecular biology grade)

  • siRNA or other nucleic acid cargo

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), sterile

  • Microfluidic mixing device (e.g., NanoAssemblr) or standard laboratory equipment for manual mixing

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free tubes and syringes

Procedure

1. Preparation of Lipid Stock Solution in Ethanol

a. Dissolve Dlin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG in 100% ethanol to achieve the desired final molar ratio (e.g., 50:10:38.5:1.5). b. The total lipid concentration in the ethanol phase is typically between 10-25 mM. c. Vortex the mixture until all lipids are fully dissolved, ensuring a clear solution.

2. Preparation of Nucleic Acid Solution

a. Dilute the siRNA or other nucleic acid stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. b. The final nucleic acid to total lipid ratio (w/w) is typically around 0.05.

3. Lipid Nanoparticle Formulation (Mixing Methods)

The rapid mixing of the lipid-ethanol solution with the aqueous nucleic acid solution is a critical step that triggers the self-assembly of the LNPs. Below are three common methods to achieve this.

  • Method A: Microfluidic Mixing (Recommended for Reproducibility) a. Set up the microfluidic mixing instrument according to the manufacturer's instructions. b. Load the lipid stock solution into one syringe and the nucleic acid solution into another. c. Set the flow rate ratio of the aqueous to organic phase to 3:1. d. Set the total flow rate to a value that ensures rapid and turbulent mixing (e.g., 12 mL/min). e. Initiate the mixing process to form the LNP suspension.

  • Method B: Pipette Mixing a. Pipette the required volume of the lipid stock solution into a sterile, nuclease-free microcentrifuge tube. b. Quickly add the corresponding volume of the nucleic acid solution to the lipid solution. c. Immediately and rapidly pipette the mixture up and down for 20-30 seconds to ensure thorough mixing.

  • Method C: Vortex Mixing a. Place the required volume of the nucleic acid solution in a sterile, nuclease-free microcentrifuge tube. b. Set a vortex mixer to a moderate speed. c. While the nucleic acid solution is vortexing, quickly add the corresponding volume of the lipid stock solution. d. Continue to vortex the resulting suspension for an additional 20-30 seconds.

4. Purification and Buffer Exchange

a. Collect the resulting LNP suspension. b. To remove ethanol and exchange the buffer to a neutral pH for in vitro and in vivo applications, dialyze the LNP suspension against sterile PBS (pH 7.4). c. Transfer the LNP suspension to a pre-wetted dialysis cassette (e.g., 10 kDa MWCO). d. Perform dialysis against PBS for at least 2 hours, with at least one change of the dialysis buffer.

5. Characterization

a. Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS). b. Encapsulation Efficiency: Determine the percentage of nucleic acid encapsulated within the LNPs. This can be done using a fluorescent dye-based assay (e.g., RiboGreen assay) where the fluorescence of the dye is measured before and after lysing the LNPs with a detergent like Triton X-100. c. Zeta Potential: Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in a this compound lipid nanoparticle.

experimental_workflow cluster_preparation 1. Solution Preparation cluster_formulation 2. LNP Formulation (Mixing) cluster_purification 3. Purification cluster_characterization 4. Characterization Lipid Stock Solution Lipid Stock Solution Microfluidics Microfluidics Lipid Stock Solution->Microfluidics Pipette Mixing Pipette Mixing Lipid Stock Solution->Pipette Mixing Vortex Mixing Vortex Mixing Lipid Stock Solution->Vortex Mixing Nucleic Acid Solution Nucleic Acid Solution Nucleic Acid Solution->Microfluidics Nucleic Acid Solution->Pipette Mixing Nucleic Acid Solution->Vortex Mixing LNP Suspension LNP Suspension Microfluidics->LNP Suspension Pipette Mixing->LNP Suspension Vortex Mixing->LNP Suspension Dialysis Dialysis LNP Suspension->Dialysis Purified LNPs Purified LNPs Dialysis->Purified LNPs DLS (Size, PDI) DLS (Size, PDI) Purified LNPs->DLS (Size, PDI) Encapsulation Assay Encapsulation Assay Purified LNPs->Encapsulation Assay Zeta Potential Zeta Potential Purified LNPs->Zeta Potential lnp_components cluster_core Core Components cluster_shell Structural & Stabilizing Components Lipid Nanoparticle Lipid Nanoparticle Dlin-MC3-DMA Dlin-MC3-DMA Lipid Nanoparticle->Dlin-MC3-DMA Encapsulates Nucleic Acid (siRNA/mRNA) Nucleic Acid (siRNA/mRNA) Lipid Nanoparticle->Nucleic Acid (siRNA/mRNA) Carries DSPC DSPC Lipid Nanoparticle->DSPC Structural Support Cholesterol Cholesterol Lipid Nanoparticle->Cholesterol Stabilizes PEG-DMG PEG-DMG Lipid Nanoparticle->PEG-DMG Surface Shielding Dlin-MC3-DMA->Nucleic Acid (siRNA/mRNA) Complexes with

References

Application Notes and Protocols for Dlin-MeOH Lipid Nanoparticle (LNP) Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). A critical component of these LNPs is the ionizable cationic lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. Dlin-MeOH is an ionizable lipid used in the formulation of LNPs for drug delivery systems. This document provides a detailed, step-by-step guide for the assembly of LNPs using a this compound-like ionizable lipid, with Dlin-MC3-DMA serving as a well-characterized and representative example. The protocols outlined below cover lipid stock solution preparation, LNP assembly using various mixing techniques, and post-formation processing and characterization.

Data Presentation

The following tables summarize key quantitative data related to the formulation and characterization of Dlin-MC3-DMA-containing LNPs, which can serve as a benchmark for this compound LNP assembly.

Table 1: Lipid Formulation Composition

ComponentMolar Ratio (%)Role in LNP Formulation
Dlin-MC3-DMA50Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape
DSPC10Helper lipid providing structural stability to the bilayer
Cholesterol38.5Stabilizes the LNP structure and aids in membrane fusion
DMG-PEG 20001.5PEGylated lipid to control particle size and prevent aggregation

Table 2: Microfluidic Assembly Parameters and Resulting LNP Characteristics

ParameterValueResulting LNP CharacteristicReference
Flow Rate Ratio (FRR) (Aqueous:Ethanol) 3:1Decreased particle size with increasing FRR[1]
Total Flow Rate (TFR) 2 - 20 mL/minDecreased particle size with increasing TFR[1][2]
Lipid Concentration 2 - 12.5 mMInfluences particle size[3][4]
Resulting Particle Size (Z-average) ~50 - 100 nmDependent on FRR, TFR, and lipid concentration
Polydispersity Index (PDI) ≤ 0.25Indicates a monodisperse and homogeneous LNP population
Encapsulation Efficiency > 90%High encapsulation efficiency is achievable with microfluidics

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions in Ethanol

This protocol describes the preparation of individual lipid stock solutions, which will be combined to form the final lipid mixture for LNP assembly.

Materials:

  • Dlin-MC3-DMA (or this compound)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Absolute ethanol (RNase-free)

  • Sterile, RNase-free glass vials

  • Calibrated pipettes

Procedure:

  • Dlin-MC3-DMA Solution:

    • Accurately weigh the desired amount of Dlin-MC3-DMA into a tared glass vial.

    • Add absolute ethanol to achieve a final concentration of 75 mg/mL.

    • Ensure the lipid is completely dissolved and the solution is clear.

  • DSPC Solution:

    • Weigh 10 mg of DSPC into a tared glass vial.

    • Add 1.0 mL of absolute ethanol to achieve a concentration of 10 mg/mL.

    • Vortex or mix until the solution is clear.

  • Cholesterol Solution:

    • Weigh 10 mg of cholesterol into a tared glass vial.

    • Add 1.0 mL of absolute ethanol to achieve a concentration of 10 mg/mL. Note: Cholesterol may have limited solubility at higher concentrations.

    • Ensure the solution is clear.

  • DMG-PEG 2000 Solution:

    • Weigh 10 mg of DMG-PEG 2000 into a tared glass vial.

    • Add 1.0 mL of absolute ethanol to achieve a concentration of 10 mg/mL.

    • Mix until the solution is clear.

  • Preparation of the Complete Lipid Mixture:

    • To achieve the molar ratio of 50:10:38.5:1.5 (Dlin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000), combine the stock solutions in the appropriate volumes. For example, pipette 13.3 µL of the Dlin-MC3-DMA solution, 24.6 µL of the DSPC solution, 46.4 µL of the cholesterol solution, and 11.7 µL of the DMG-PEG 2000 solution.

    • Mix the solutions thoroughly to obtain a clear and homogenous lipid mixture. This mixture contains approximately 19 µg of total lipid per µL of ethanol.

Protocol 2: Preparation of Nucleic Acid Solution

Materials:

  • siRNA or mRNA

  • Citrate buffer (10 mM, pH 4.0, RNase-free)

  • RNase-free microcentrifuge tubes

Procedure:

  • Prepare a 1 mg/mL stock solution of the nucleic acid in 10 mM citrate buffer (pH 4.0). The acidic pH is crucial for the protonation of the ionizable lipid, which facilitates its interaction with the negatively charged nucleic acid.

Protocol 3: LNP Assembly via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for producing LNPs with a uniform size distribution.

Materials:

  • Complete lipid mixture in ethanol (from Protocol 1)

  • Nucleic acid solution in citrate buffer (from Protocol 2)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • RNase-free tubing and collection tubes

Procedure:

  • Load the complete lipid mixture into one syringe and the nucleic acid solution into another syringe.

  • Set the flow rate ratio (FRR) of the aqueous to ethanolic phase, typically at 3:1.

  • Set the total flow rate (TFR), for example, at 12 mL/min.

  • Initiate the flow to mix the two solutions in the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases leads to a decrease in solvent polarity, triggering the self-assembly of the lipids into LNPs encapsulating the nucleic acid.

  • Collect the resulting LNP suspension in an RNase-free tube.

Protocol 4: LNP Assembly via Vortex Mixing

This method is a simpler alternative for small-scale LNP preparation.

Materials:

  • Complete lipid mixture in ethanol (from Protocol 1)

  • Nucleic acid solution in citrate buffer (from Protocol 2)

  • Vortex mixer

  • RNase-free microcentrifuge tubes

Procedure:

  • In an RNase-free 1.5 mL tube, prepare the diluted lipid mix by adding the complete lipid mix solution and adjusting the ethanol volume. For example, add 21 µL of the lipid mix and 9 µL of ethanol.

  • In a separate RNase-free tube, prepare the nucleic acid buffer solution. For example, add 80 µL of 10 mM citrate buffer (pH 4) and 10 µL of the 1.0 mg/mL nucleic acid stock.

  • Set the vortex mixer to a moderate speed.

  • While vortexing the nucleic acid solution, quickly add the 30 µL of the diluted lipid-ethanol mixture.

  • Continue vortexing for an additional 20-30 seconds.

  • Incubate the resulting LNP suspension at room temperature for up to 15 minutes.

Protocol 5: Purification and Buffer Exchange by Dialysis

This step is crucial to remove ethanol and exchange the acidic buffer for a physiological pH buffer.

Materials:

  • LNP suspension

  • Dialysis cassette (e.g., MWCO 3.5 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile, RNase-free)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Transfer the LNP suspension into a dialysis cassette.

  • Place the cassette in a beaker with PBS (at least 1000 times the volume of the LNP suspension).

  • Stir the PBS at 4°C for at least 1 hour, with several buffer changes to ensure complete removal of ethanol and buffer exchange.

  • After dialysis, carefully remove the LNP solution from the cassette and transfer it to a sterile, RNase-free tube.

  • The final LNP formulation can be sterilized by passing it through a 0.22 µm filter.

Protocol 6: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the Z-average particle size and PDI.

  • Dilute the LNP suspension in PBS to an appropriate concentration for measurement.

2. Encapsulation Efficiency Measurement (RiboGreen Assay):

  • The RiboGreen assay is a fluorescence-based method to quantify the amount of encapsulated nucleic acid.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis) x 100%

Mandatory Visualization

LNP_Assembly_Workflow cluster_prep 1. Solution Preparation cluster_assembly 2. LNP Assembly (Mixing) cluster_post 3. Downstream Processing & Characterization lipid_prep Prepare Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol mixing Mixing Method lipid_prep->mixing na_prep Prepare Nucleic Acid Solution (siRNA/mRNA) in Acidic Buffer (pH 4.0) na_prep->mixing microfluidics Microfluidics mixing->microfluidics vortex Vortexing mixing->vortex pipette Pipette Mixing mixing->pipette purification Purification & Buffer Exchange (e.g., Dialysis against PBS pH 7.4) microfluidics->purification vortex->purification pipette->purification characterization Characterization - Size & PDI (DLS) - Encapsulation Efficiency - Zeta Potential purification->characterization final_lnp Final LNP Formulation characterization->final_lnp

Caption: Workflow for this compound LNP Assembly.

Microfluidic_Mixing_Process lipid_stream Lipid Mixture in Ethanol mixer Microfluidic Mixing Chip lipid_stream->mixer na_stream Nucleic Acid in Aqueous Buffer (pH 4) na_stream->mixer lnp_formation Rapid Mixing & Self-Assembly mixer->lnp_formation collection LNP Suspension Collection lnp_formation->collection

References

Dlin-MeOH Analogue (Dlin-MC3-DMA) for siRNA and mRNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dlin-MeOH is an ionizable cationic lipid that has been explored for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. However, its derivative, Dlin-MC3-DMA, has emerged as a significantly more potent and widely studied lipid for both small interfering RNA (siRNA) and messenger RNA (mRNA) delivery applications. Dlin-MC3-DMA was a key component in the first FDA-approved siRNA drug, Onpattro™ (patisiran), highlighting its clinical significance.[1] This document provides detailed application notes and protocols based on the extensive research and data available for Dlin-MC3-DMA as a powerful tool for researchers in the field of gene therapy and vaccine development.

The protocols and data presented herein, while centered on Dlin-MC3-DMA, provide a robust framework for the formulation, characterization, and application of LNPs using similar ionizable lipids like this compound.

Data Presentation: Performance of Dlin-MC3-DMA-based LNPs

The following tables summarize key quantitative data for LNPs formulated with Dlin-MC3-DMA, showcasing its efficacy in siRNA and mRNA delivery.

Table 1: Physicochemical Characteristics of Dlin-MC3-DMA LNPs

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 50 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH) Near-neutral to slightly negativeElectrophoretic Light Scattering (ELS)
siRNA/mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Table 2: In Vivo siRNA Delivery Efficacy of Dlin-MC3-DMA LNPs in Mice

Target GenesiRNA Dose (mg/kg)OrganPercent Gene SilencingReference
Factor VII0.005Liver> 95%[2]
Factor VII1Liver~80% (MC3) vs. ~95% (ALC-0315)[3][4]
ADAMTS13 (in HSCs)1LiverMinimal (MC3) vs. ~90% (ALC-0315)[3]

Table 3: In Vivo mRNA Delivery and Expression with Dlin-MC3-DMA LNPs in Mice

Reporter mRNADose (mg/kg)Route of AdministrationPrimary Organ of ExpressionReference
Firefly Luciferase0.5IntravenousLiver
Firefly Luciferase, mCherry, Erythropoietin (co-delivery)1 (total mRNA)IntravenousLiver

Experimental Protocols

Protocol 1: Formulation of Dlin-MC3-DMA LNPs for siRNA/mRNA Delivery using Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and controlled mixing to produce particles with uniform size and high encapsulation efficiency.

Materials:

  • Dlin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • siRNA or mRNA

  • Ethanol (anhydrous)

  • Citrate buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (MWCO 10 kDa) or tangential flow filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of Dlin-MC3-DMA, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol.

    • Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (Dlin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2000).

    • The total lipid concentration in the ethanol phase is typically 10-12.5 mM.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the siRNA or mRNA in 25 mM citrate buffer (pH 4.0).

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another syringe.

    • Set the flow rate ratio of the aqueous to the organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs and the encapsulation of the nucleic acid.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • To remove the ethanol and raise the pH to a physiological level (pH 7.4), perform dialysis against sterile PBS using a dialysis cassette or utilize a tangential flow filtration (TFF) system.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNP suspension at 4°C.

Protocol 2: Characterization of Dlin-MC3-DMA LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Analyze the sample using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the LNP suspension in an appropriate buffer (e.g., PBS or low ionic strength buffer).

  • Measure the surface charge using Electrophoretic Light Scattering (ELS).

3. Encapsulation Efficiency Determination (RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

  • Add the RiboGreen reagent to both the lysed and unlysed LNP samples, as well as to a standard curve of the free nucleic acid.

  • Measure the fluorescence intensity.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Fluorescence of lysed LNPs) - (Fluorescence of unlysed LNPs)] / (Fluorescence of lysed LNPs) x 100

Protocol 3: In Vitro Transfection of siRNA/mRNA using Dlin-MC3-DMA LNPs

Materials:

  • Adherent mammalian cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Dlin-MC3-DMA LNPs encapsulating siRNA or mRNA

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C in a CO2 incubator.

  • Transfection:

    • On the day of transfection, dilute the siRNA/mRNA-LNP formulation in serum-free medium to the desired final concentration (e.g., 10-100 nM for siRNA).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the diluted LNP-containing medium to each well.

    • Incubate the cells for 4-6 hours at 37°C.

    • After the incubation, add complete medium to the wells.

  • Analysis of Gene Silencing (siRNA) or Protein Expression (mRNA):

    • For siRNA, harvest the cells 24-72 hours post-transfection and analyze the target gene knockdown by qRT-PCR or Western blot.

    • For mRNA, assess the reporter protein expression (e.g., luciferase, GFP) at various time points (e.g., 6, 24, 48 hours) post-transfection using appropriate assays.

Protocol 4: In Vivo Administration of Dlin-MC3-DMA LNPs in Mice

Materials:

  • Dlin-MC3-DMA LNPs encapsulating siRNA or mRNA

  • Sterile PBS

  • Mice (e.g., C57BL/6)

  • Insulin syringes with 28-30G needles

Procedure:

  • Dose Preparation:

    • Dilute the LNP stock solution with sterile PBS to achieve the desired final dose in a typical injection volume of 100-200 µL.

  • Administration:

    • For systemic delivery, intravenous (IV) injection via the tail vein is common.

    • Properly restrain the mouse to visualize the lateral tail vein.

    • Swab the tail with 70% ethanol.

    • Carefully insert the needle into the tail vein and slowly inject the LNP solution.

  • Monitoring and Sample Collection:

    • Monitor the animals for any adverse reactions post-injection.

    • At the desired time points, collect blood samples or harvest tissues for analysis of gene silencing or protein expression.

Mandatory Visualizations

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Core cluster_Shell LNP Shell p1 p2 p3 p4 p5 p6 p7 p8 siRNA siRNA/mRNA siRNA->p1 siRNA->p2 siRNA->p3 siRNA->p4 siRNA->p5 siRNA->p6 siRNA->p7 siRNA->p8 Dlin_MeOH This compound/Dlin-MC3-DMA Dlin_MeOH->p1 Dlin_MeOH->p2 Dlin_MeOH->p3 Dlin_MeOH->p4 Dlin_MeOH->p5 Dlin_MeOH->p6 Dlin_MeOH->p7 Dlin_MeOH->p8 DSPC DSPC Cholesterol Cholesterol PEG_Lipid PEG-Lipid

Caption: Structure of a this compound analogue-based Lipid Nanoparticle.

Delivery_Pathway LNP siRNA/mRNA LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane 1. Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis 2. Internalization Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of this compound Membrane Fusion Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm 3. Cargo Release RISC RISC Loading (siRNA) Cytoplasm->RISC Translation Translation (mRNA) Cytoplasm->Translation mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Protein_Expression Protein Expression Translation->Protein_Expression

Caption: Cellular delivery pathway of siRNA/mRNA via this compound analogue LNPs.

Experimental_Workflow cluster_Formulation LNP Formulation cluster_Characterization Characterization cluster_Application Application Lipid_Prep Prepare Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipid_Prep->Mixing NA_Prep Prepare siRNA/mRNA in Aqueous Buffer (pH 4) NA_Prep->Mixing Purification Dialysis / TFF (Buffer Exchange to PBS) Mixing->Purification DLS Size & PDI (DLS) Purification->DLS ELS Zeta Potential (ELS) Purification->ELS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Purification->RiboGreen In_Vitro In Vitro Transfection (Cell Culture) Purification->In_Vitro In_Vivo In Vivo Administration (Animal Model) Purification->In_Vivo Analysis Analysis (Gene Silencing / Protein Expression) In_Vitro->Analysis In_Vivo->Analysis

Caption: Experimental workflow for LNP formulation and application.

References

Application Notes and Protocols: Incorporating Dlin-MeOH into Lipid Nanoparticle Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. The composition of these LNPs, particularly the choice of ionizable lipid, is critical for their efficacy, determining factors such as encapsulation efficiency, stability, and endosomal escape of the payload. This document provides a detailed guide for the incorporation of Dlin-MeOH, a novel ionizable lipid, into existing LNP formulation and characterization workflows.

This compound, chemically identified as (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol, is a cationic ionizable lipid that is protonated at acidic pH, facilitating the encapsulation of negatively charged nucleic acids. Upon cellular uptake and endosomal acidification, the protonation of this compound is hypothesized to promote endosomal escape through membrane disruption, releasing the therapeutic cargo into the cytoplasm.

These application notes provide protocols for the formulation of this compound-containing LNPs using microfluidics, their subsequent characterization, and an overview of the key cellular pathways involved in their mechanism of action.

Data Presentation: LNP Formulation and Characterization Parameters

The following tables summarize typical quantitative data for LNP formulations incorporating this compound or other novel ionizable lipids. These values serve as a baseline for optimization experiments.

Table 1: this compound LNP Formulation Parameters

ComponentMolar Ratio (%)Concentration in Ethanol (mM)
This compound5012.5
DSPC102.5
Cholesterol38.59.625
DMG-PEG 20001.50.375
Total Lipid 100 25

Table 2: Physicochemical Characterization of this compound LNPs

ParameterTarget RangeMethod
Particle Size (Z-average)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialNeutral at pH 7.4Electrophoretic Light Scattering
Encapsulation Efficiency (%)> 90%RiboGreen Assay

Experimental Protocols

Preparation of Lipid Stock Solutions

Objective: To prepare individual and mixed lipid stock solutions in ethanol for LNP formulation.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Absolute Ethanol (200 proof, molecular biology grade)

  • Sterile, RNase-free microcentrifuge tubes and glassware

Protocol:

  • Individual Stock Preparation:

    • Prepare a 25 mM stock solution of this compound in absolute ethanol.

    • Prepare a 25 mM stock solution of DSPC in absolute ethanol. Gentle heating (up to 65°C) may be required for complete dissolution.

    • Prepare a 25 mM stock solution of Cholesterol in absolute ethanol. Gentle heating (up to 65°C) may be required for complete dissolution.

    • Prepare a 25 mM stock solution of DMG-PEG 2000 in absolute ethanol.

  • Lipid Mix Preparation (for 1 mL):

    • In a sterile, RNase-free glass vial, combine the individual lipid stock solutions according to the volumes specified in Table 1 to achieve the desired molar ratios.

    • Vortex the mixture thoroughly to ensure a homogenous solution.

    • Store the lipid mixture at -20°C for long-term storage. Bring to room temperature before use.

LNP Formulation via Microfluidic Mixing

Objective: To formulate this compound LNPs encapsulating a nucleic acid payload using a microfluidic device.

Materials:

  • This compound lipid mixture (from Protocol 1)

  • Nucleic acid (e.g., mRNA, siRNA)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Syringe pumps

  • Sterile, RNase-free syringes and tubing

Protocol:

  • Aqueous Phase Preparation: Dilute the nucleic acid in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Organic Phase Preparation: The this compound lipid mixture in ethanol serves as the organic phase.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the aqueous phase and organic phase into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.

    • Set the total flow rate (TFR) to a value that consistently produces LNPs in the desired size range (e.g., 12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Purification:

    • Immediately after formulation, dilute the LNP solution with PBS (pH 7.4) to reduce the ethanol concentration.

    • Purify and concentrate the LNPs using tangential flow filtration (TFF) or dialysis against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acid.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C.

LNP Characterization

Objective: To determine the physicochemical properties of the formulated this compound LNPs.

a) Particle Size and Polydispersity Index (PDI) Measurement

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

  • Perform measurements in triplicate and report the average and standard deviation.

b) Encapsulation Efficiency Determination

Method: RiboGreen Assay

Protocol:

  • Prepare a standard curve of the nucleic acid using the RiboGreen reagent.

  • To determine the total nucleic acid concentration, lyse an aliquot of the LNP suspension using a detergent (e.g., 1% Triton X-100) to release the encapsulated nucleic acid. Measure the fluorescence with the RiboGreen reagent.

  • To determine the amount of free (unencapsulated) nucleic acid, measure the fluorescence of an intact LNP aliquot with the RiboGreen reagent.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total NA - Free NA) / Total NA] x 100

Signaling Pathways and Cellular Mechanisms

The effective delivery of a nucleic acid payload by this compound LNPs relies on a series of cellular interactions and pathways. Understanding these mechanisms is crucial for optimizing LNP design and predicting their biological activity.

Cellular Uptake and Endosomal Escape

LNPs are primarily internalized by cells through endocytosis. Once inside the endosome, the acidic environment (pH 5.0-6.5) leads to the protonation of the tertiary amine group of this compound. This charge switch is thought to facilitate the disruption of the endosomal membrane, potentially through interactions with anionic lipids in the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm. This process is often referred to as endosomal escape.

Innate Immune Activation

Ionizable lipids within LNPs have been shown to act as adjuvants by activating innate immune signaling pathways. It is hypothesized that this compound-containing LNPs may be recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells. This recognition can trigger a downstream signaling cascade involving MyD88, leading to the activation of transcription factors such as NF-κB and IRFs.[1] The activation of these transcription factors results in the production of pro-inflammatory cytokines and type I interferons, which can contribute to the overall therapeutic or vaccine-induced immune response.

Visualizations

Experimental Workflow

LNP_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage cluster_characterization Characterization Lipid_Stock 1. Lipid Stock Preparation Microfluidics 3. Microfluidic Mixing Lipid_Stock->Microfluidics Ethanol Phase NA_Solution 2. Nucleic Acid Solution Prep NA_Solution->Microfluidics Aqueous Phase Purify 4. Purification (TFF/Dialysis) Microfluidics->Purify Store 5. Sterilization & Storage Purify->Store DLS Size & PDI (DLS) Store->DLS EE Encapsulation Efficiency Store->EE Signaling_Pathway cluster_uptake Cellular Uptake & Endosomal Escape cluster_immune Innate Immune Activation LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis TLR4 TLR4 LNP->TLR4 Recognition Endosome Endosome (pH 5.0-6.5) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Protonation of This compound Cytoplasm Cytoplasm Escape->Cytoplasm Payload Nucleic Acid Payload Cytoplasm->Payload Release MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB IRF IRF Activation MyD88->IRF Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Interferons Type I Interferons IRF->Interferons

References

Application Notes and Protocols for Dlin-MeOH in In Vitro Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids such as siRNA and mRNA into cells is a cornerstone of modern molecular biology and therapeutic development. Cationic lipids have emerged as highly effective non-viral vectors for this purpose. The Dlin series of ionizable cationic lipids, including Dlin-MeOH, are critical components in the formation of Lipid Nanoparticles (LNPs). These LNPs protect the nucleic acid cargo from degradation and facilitate its uptake and release into the cytoplasm of target cells. This compound, a lipid product designed for drug delivery systems, functions by remaining neutral at physiological pH and becoming positively charged in the acidic environment of the endosome, which promotes the release of the nucleic acid payload.[1]

These application notes provide a comprehensive guide to utilizing this compound for in vitro transfection experiments, covering LNP formulation, cell transfection, and subsequent analysis of efficiency and cytotoxicity.

Quantitative Data Summary: Typical LNP Formulation Parameters

Successful transfection is highly dependent on the physicochemical properties of the LNPs. The following table summarizes typical formulation parameters for Dlin-series lipid-based nanoparticles, which serve as a starting point for optimization with this compound.

ParameterTypical Value/RatioDescriptionReference
Lipid Molar Ratio 50:10:38.5:1.5Molar percentage of Ionizable Lipid (this compound) : DSPC : Cholesterol : PEG-DMG. This is a widely used ratio for stable nucleic acid lipid particles (SNALP).[2][3]
N/P Ratio 3:1 to 6:1The ratio of the total moles of nitrogen atoms in the cationic lipid to the moles of phosphate groups in the nucleic acid. This is a critical parameter for optimal encapsulation.[2]
Particle Size (Z-average) 80 - 150 nmThe mean hydrodynamic diameter of the LNPs. Size influences cellular uptake and biodistribution.[4]
Polydispersity Index (PDI) < 0.2A measure of the size distribution of the LNP population. A lower PDI indicates a more monodisperse and homogenous formulation.
Zeta Potential Near-neutral or slightly negative at pH 7.4The surface charge of the LNPs. A near-neutral charge at physiological pH helps to reduce non-specific interactions and improve stability in circulation.
Nucleic Acid Encapsulation > 90%The percentage of the nucleic acid that is successfully encapsulated within the LNPs.

Experimental Protocols

Protocol 1: Formulation of this compound/siRNA LNPs via Microfluidics

This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic mixing system, which allows for rapid and reproducible production of homogenous nanoparticles.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • siRNA of interest

  • Ethanol (200 proof, molecular biology grade)

  • Sodium Acetate Buffer (25 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase): a. Prepare individual stock solutions of this compound, DSPC, Cholesterol, and PEG-DMG in ethanol. b. Combine the lipid stocks in a single vial to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG). c. Adjust the total lipid concentration in the final ethanol solution to 10-15 mM.

  • Preparation of siRNA Solution (Aqueous Phase): a. Dissolve the lyophilized siRNA in the Sodium Acetate Buffer (pH 4.0) to a desired concentration (e.g., 0.2-0.5 mg/mL).

  • Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. b. Set the flow rate ratio of the aqueous to organic phase to 3:1. c. Set a total flow rate of 10-15 mL/min. d. Load the lipid solution (organic phase) and the siRNA solution (aqueous phase) into their respective inlet ports. e. Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the siRNA, forming LNPs.

  • Dialysis and Sterilization: a. Collect the resulting LNP solution from the outlet port. b. To remove residual ethanol and exchange the buffer, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with one buffer change. c. After dialysis, recover the LNP solution. d. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. e. Store the LNPs at 4°C. For long-term storage, consult stability data, but -20°C or -80°C may be appropriate.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form LNP Formation cluster_purify Purification & Storage A Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol C Microfluidic Mixing (Aqueous:Organic = 3:1) A->C B Prepare siRNA Stock in Acetate Buffer (pH 4.0) B->C D Dialysis against PBS (pH 7.4) to remove Ethanol C->D E Sterile Filtration (0.22 µm) D->E F Characterization & Storage (4°C) E->F

LNP Formulation Workflow
Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format. Optimization of cell density, LNP dosage, and incubation time is crucial for each cell line.

Materials:

  • Adherent cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • This compound/siRNA LNPs (from Protocol 1)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: a. The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. For example, seed 5 x 10^4 to 1 x 10^5 cells per well. b. Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Transfection Complexes: a. On the day of transfection, determine the amount of this compound/siRNA LNPs needed. A typical starting concentration for siRNA is 10-50 nM in the final well volume. b. For each well, dilute the required volume of LNPs in serum-free medium to a final volume of 50 µL. c. Incubate the diluted LNPs at room temperature for 10-20 minutes.

  • Transfection: a. Gently remove the culture medium from the cells. b. Add 450 µL of pre-warmed complete culture medium (or serum-free medium, depending on the cell line's sensitivity) to each well. c. Add the 50 µL of diluted LNP solution dropwise to each well. Gently swirl the plate to ensure even distribution. d. Incubate the cells for 24 to 72 hours at 37°C and 5% CO₂. The optimal incubation time depends on the siRNA target and the cell type. Changing the medium after 4-6 hours may reduce cytotoxicity in sensitive cell lines.

  • Post-Transfection Analysis: a. After the incubation period, harvest the cells for analysis of gene knockdown (Protocol 3) and cytotoxicity (Protocol 4).

In_Vitro_Transfection_Workflow cluster_analysis Downstream Analysis A Day 1: Seed Cells (Target 70-80% Confluency) B Day 2: Prepare Transfection Mix Dilute LNPs in Serum-Free Medium A->B C Add LNP Mix to Cells Incubate for 24-72 hours B->C D Day 3-4: Harvest Cells for Analysis C->D E Assess Gene Knockdown (qRT-PCR, Western Blot) D->E F Measure Cell Viability (MTT, MTS Assay) D->F

In Vitro Transfection Workflow
Protocol 3: Assessment of Transfection Efficiency (Gene Knockdown)

To determine the effectiveness of the siRNA delivery, the downregulation of the target gene's mRNA or protein levels must be quantified.

A. Quantification of mRNA Levels by qRT-PCR

  • RNA Isolation: After the desired incubation period (e.g., 48 hours), wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the percentage of knockdown compared to a negative control (e.g., cells treated with LNPs containing a non-targeting scramble siRNA).

B. Quantification of Protein Levels by Western Blot

  • Protein Extraction: After incubation (e.g., 72 hours), wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the reduction in protein levels.

Protocol 4: Cell Viability Assessment (MTT Assay)

It is essential to assess the cytotoxicity of the this compound LNP formulation. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells transfected in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Perform the transfection in a 96-well plate following the general principles of Protocol 2. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • At the end of the incubation period, add 10 µL of MTT solution to each well (containing 100 µL of medium).

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for another 2-4 hours at room temperature in the dark, mixing gently to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

LNP_Delivery_Mechanism LNP LNP-siRNA (pH 7.4, Neutral) Endosome Endosome (pH 5.5-6.5) LNP->Endosome Endocytosis Cell Cell Membrane Protonation This compound Protonation (Becomes Cationic) Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release siRNA Release into Cytoplasm Destabilization->Release RISC RISC Loading & Target mRNA Cleavage Release->RISC

Mechanism of LNP-mediated Delivery

References

Protocol for Scaling Up Dlin-MC3-DMA LNP Production: From Benchtop to Pilot Scale

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA vaccines and gene therapies. The ionizable lipid Dlin-MC3-DMA is a critical component in many clinically advanced LNP formulations. Scaling up the production of Dlin-MC3-DMA-based LNPs from the laboratory bench to pilot and manufacturing scales presents significant challenges in maintaining consistent critical quality attributes (CQAs) such as particle size, polydispersity index (PDI), and encapsulation efficiency. This document provides a detailed protocol and guidelines for the scalable manufacturing of Dlin-MC3-DMA LNPs, focusing on key process parameters and analytical controls to ensure a robust and reproducible process. The successful transition from small-scale to large-scale production is crucial for advancing novel nucleic acid therapies to clinical and commercial stages[1][2].

Materials and Reagents

MaterialSupplier/Grade
Dlin-MC3-DMAcGMP grade
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)cGMP grade
CholesterolcGMP grade
1,2-dimyristoyl-rac-glycero-3-methoxy(polyethylene glycol)-2000 (DMG-PEG 2000)cGMP grade
Nucleic Acid (e.g., mRNA, siRNA)cGMP grade
Ethanol (200 Proof)USP/NF grade
Citrate Buffer (e.g., 50 mM, pH 4.0)Sterile, cGMP grade
Phosphate Buffered Saline (PBS), pH 7.4Sterile, cGMP grade

Experimental Protocols

Preparation of Lipid Stock Solutions (Ethanol Phase)

A common molar ratio for Dlin-MC3-DMA based LNP formulations is 50:10:38.5:1.5 (Dlin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000)[3][4].

  • Individual Lipid Stock Preparation :

    • Dissolve Dlin-MC3-DMA in absolute ethanol to a final concentration of 100 mg/mL[4].

    • Dissolve DSPC in absolute ethanol to a final concentration of 10 mg/mL. Heating to 60-65°C may be required for complete solubilization.

    • Dissolve Cholesterol in absolute ethanol to a final concentration of 10 mg/mL. Maintain the solution at >37°C to ensure solubility.

    • Dissolve DMG-PEG 2000 in absolute ethanol to a final concentration of 10 mg/mL.

  • Preparation of the Final Lipid Mix :

    • In a sterile container, combine the individual lipid stock solutions according to the desired molar ratio. For a 25 mM total lipid stock with the 50:10:38.5:1.5 molar ratio, the following volumes can be combined per 1 mL of final lipid mix:

      • 125 µL of 100 mM Dlin-MC3-DMA

      • 250 µL of 10 mM DSPC

      • 96.25 µL of 100 mM Cholesterol

      • 37.5 µL of 10 mM DMG-PEG 2000

      • 491.25 µL of absolute ethanol

    • Mix thoroughly to ensure a clear, homogenous solution.

Preparation of Aqueous Phase
  • Dissolve the nucleic acid (e.g., mRNA) in a sterile, RNase-free citrate buffer (e.g., 50 mM sodium acetate, pH 5.0) to the desired concentration.

  • Ensure the solution is well-mixed and free of particulates.

LNP Formulation: Scaling Up the Mixing Process

The transition from manual mixing methods (pipette or vortex) to automated, scalable systems like microfluidics or turbulent jet mixing is a critical step for large-scale production.

Bench-Scale (Manual Mixing - for initial screening)

  • Add the lipid mix in ethanol to the aqueous nucleic acid solution.

  • For pipette mixing, rapidly pipette the combined solution up and down for 15-30 seconds. For vortex mixing, vortex the aqueous solution at a moderate speed while adding the lipid solution, and continue vortexing for an additional 20-30 seconds.

  • Incubate the resulting LNP dispersion at room temperature for up to 15 minutes.

Pilot to Large-Scale (Microfluidic or T-Junction Mixing)

  • Set up the microfluidic mixing system (e.g., with a staggered herringbone or T-junction design) or a turbulent jet mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringe pumps or reservoirs.

  • Pump the two solutions through the mixing chamber at a defined total flow rate (TFR) and flow rate ratio (FRR). The FRR of the aqueous phase to the organic phase is typically 3:1 or higher.

  • Collect the resulting LNP dispersion into a sterile collection vessel. An in-line dilution with a neutral buffer may be performed immediately after mixing.

Table 1: Impact of Flow Rate Ratio (FRR) and Total Flow Rate (TFR) on LNP Size

LNP FormulationFRR (Aqueous:Organic)TFR (mL/min)Resulting Particle Size (nm)PDIReference
Dlin-MC3-DMA based1:120~200<0.2
Dlin-MC3-DMA based3:120~52<0.2
ALC-0315 based1.3:1N/A>120N/A
ALC-0315 based3:1N/A~60-120N/A

Note: This table summarizes general trends observed in the literature. Actual results may vary based on the specific lipid composition, nucleic acid payload, and mixing system used.

Downstream Processing: Purification and Concentration

For large-scale production, tangential flow filtration (TFF) is the preferred method for purification and concentration over dialysis.

  • TFF System Setup :

    • Assemble a TFF system with a suitable hollow fiber or flat sheet cassette membrane (e.g., 100 kDa MWCO).

    • Sanitize the system with a suitable agent (e.g., 0.1 N NaOH) and then flush with sterile water or buffer.

  • Concentration and Diafiltration :

    • Concentrate the initial LNP dispersion to a smaller volume.

    • Perform diafiltration against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and exchange the buffer. Typically, 5-10 diavolumes are used.

    • The shear rate during TFF is a critical parameter. A lower shear rate (<3000/s) may be used for the initial concentration, followed by a higher shear rate (<4000/s) for subsequent steps.

  • Final Concentration :

    • After diafiltration, concentrate the LNPs to the final target concentration.

Table 2: Exemplary TFF Parameters for LNP Purification

ParameterValueReference
Membrane TypeModified Polyethersulfone (mPES)
Molecular Weight Cutoff (MWCO)100 kDa - 500 kDa
Initial Concentration Shear Rate< 3000 /s
Diafiltration Shear Rate< 4000 /s
Diafiltration Volumes5-10
Sterile Filtration
  • Filter the final concentrated LNP solution through a 0.2 µm sterile filter into a sterile container under aseptic conditions. Double filtration may be employed for enhanced sterility assurance.

Quality Control and Characterization

Consistent monitoring of CQAs is essential throughout the scale-up process.

Table 3: Critical Quality Attributes and Analytical Methods

Critical Quality Attribute (CQA)Analytical Method
Particle Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS)
Zeta PotentialElectrophoretic Light Scattering (ELS)
Nucleic Acid Encapsulation EfficiencyRiboGreen Assay or similar fluorescence-based assay
Lipid Composition and PurityHigh-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or LC-MS
Residual EthanolHeadspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
Sterility and Endotoxin LevelsUSP/NF standard methods

Visualization of Workflows

LNP Production Workflow

LNP_Production_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Downstream Processing cluster_final Final Product Lipid_Stock Lipid Stock (Dlin-MC3-DMA, DSPC, Cholesterol, PEG-Lipid in Ethanol) Mixing Mixing (Microfluidics or T-Junction) Lipid_Stock->Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in Citrate Buffer) Aqueous_Phase->Mixing TFF Tangential Flow Filtration (TFF) (Purification & Concentration) Mixing->TFF Crude LNPs Sterile_Filtration Sterile Filtration (0.2 µm) TFF->Sterile_Filtration Purified & Concentrated LNPs Final_LNP Final LNP Product Sterile_Filtration->Final_LNP Sterile Bulk Product

Caption: Scalable Dlin-MC3-DMA LNP Production Workflow.

Scale-Up Logic from Bench to cGMP

Scale_Up_Logic cluster_scale Production Scale cluster_mixing Mixing Technology cluster_purification Purification Method Bench Bench Scale (µL to mL) Manual_Mixing Manual Mixing (Pipette, Vortex) Bench->Manual_Mixing Dialysis Dialysis Bench->Dialysis Pilot Pilot Scale (Liters) Microfluidics Microfluidics Pilot->Microfluidics TFF Tangential Flow Filtration (TFF) Pilot->TFF cGMP cGMP Manufacturing (>10 Liters) T_Junction T-Junction/ Turbulent Jet Mixing cGMP->T_Junction cGMP->TFF Manual_Mixing->Microfluidics Transition Microfluidics->T_Junction Transition Dialysis->TFF Transition

Caption: Technology Transition for LNP Production Scale-Up.

References

Application Notes and Protocols for the Analytical Characterization of Dlin-MeOH Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dlin-MeOH, and its more clinically advanced derivative Dlin-MC3-DMA, are ionizable cationic lipids that have been pivotal in the development of lipid nanoparticles (LNPs) for nucleic acid delivery.[1][2] The success of LNP-based therapeutics, including the first FDA-approved siRNA drug, Onpattro®, and mRNA-based COVID-19 vaccines, has underscored the importance of robust analytical characterization to ensure their quality, efficacy, and safety.[1][3][4] This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize this compound LNPs.

The critical quality attributes (CQAs) of LNPs that require thorough evaluation include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency of the nucleic acid payload, and the integrity of the encapsulated nucleic acid. These parameters significantly influence the stability, biodistribution, and transfection efficiency of the LNP formulation.

Key Analytical Techniques

A suite of orthogonal analytical techniques is employed to provide a comprehensive characterization of this compound LNPs. These include:

  • Dynamic Light Scattering (DLS): For the determination of particle size, PDI, and zeta potential.

  • Fluororescence-based Assays (RiboGreen®): For quantifying nucleic acid encapsulation efficiency.

  • Chromatographic Techniques (HPLC-CAD): For the analysis of lipid composition and purity.

  • Electrophoretic Techniques (CGE-LIF): For assessing the integrity and purity of the nucleic acid payload.

The following sections will delve into the principles of each technique, provide detailed experimental protocols, and present representative data in tabular format.

Data Presentation: Physicochemical Properties of Dlin-MC3-DMA LNPs

The following tables summarize quantitative data for Dlin-MC3-DMA LNPs from various studies, providing a comparative overview of their key physicochemical properties.

Formulation ComponentMolar RatioReference
Ionizable LipidDlin-MC3-DMA
PhospholipidDSPC
CholesterolCholesterol
PEG-LipidDMG-PEG2000
Molar Ratios 50:10:38.5:1.5

Table 1: Typical Lipid Composition of Dlin-MC3-DMA LNPs.

Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
112.2--5.72393.96
< 100< 0.2Neutral> 95
~500.2Neutral> 90
95 - 215--70 - 100
70 - 145< 0.2-5 to 5> 60

Table 2: Summary of Physicochemical Characteristics of Dlin-MC3-DMA LNPs.

Experimental Protocols

Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation. The PDI is a measure of the heterogeneity of particle sizes in the sample. Zeta potential is determined by measuring the electrophoretic mobility of the particles in an applied electric field.

Protocol:

  • Sample Preparation:

    • Dilute the LNP suspension to a concentration of approximately 0.1-0.2 mg/mL.

    • For particle size and PDI measurements, dilute in a suitable buffer such as phosphate-buffered saline (PBS), pH 7.4.

    • For zeta potential measurements, dilute in deionized water or a low ionic strength buffer.

    • Ensure the diluent is filtered through a 0.22 µm filter to remove any particulate contaminants.

  • Instrument Setup:

    • Use a DLS instrument such as a Malvern Zetasizer Nano ZS.

    • Set the laser wavelength (e.g., 633 nm) and the scattering angle (e.g., 173°).

    • Equilibrate the instrument to the desired measurement temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted LNP sample to a disposable cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

    • Perform the measurement, typically consisting of multiple runs averaged together.

    • For zeta potential, use a folded capillary cell.

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter, PDI, and zeta potential.

    • The Z-average is an intensity-weighted mean hydrodynamic diameter.

    • PDI values below 0.3 are generally considered acceptable for LNP formulations.

Encapsulation Efficiency Determination using the RiboGreen® Assay

Principle: The RiboGreen® assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence of the LNP sample before and after disruption with a detergent (e.g., Triton X-100), the amount of unencapsulated and total nucleic acid can be determined, respectively. The encapsulation efficiency is then calculated from these values.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the RiboGreen® reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions.

    • Prepare a 2% (v/v) Triton X-100 solution in TE buffer.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the free nucleic acid (the same type as encapsulated in the LNPs) in TE buffer to generate a standard curve.

  • Sample Preparation:

    • Unencapsulated Nucleic Acid: Dilute the LNP sample in TE buffer to a suitable concentration.

    • Total Nucleic Acid: Dilute the LNP sample in the 2% Triton X-100 solution to the same final concentration as the unencapsulated sample. Incubate for 10-15 minutes at room temperature to ensure complete LNP disruption.

  • Measurement:

    • In a 96-well black plate, add the RiboGreen® working solution to each well.

    • Add the prepared standards and LNP samples (both with and without Triton X-100) to the wells.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission).

  • Data Analysis:

    • Use the standard curve to determine the concentration of unencapsulated nucleic acid (from the sample without Triton X-100) and the total nucleic acid (from the sample with Triton X-100).

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100

Lipid Composition Analysis by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Principle: HPLC separates the different lipid components of the LNP formulation based on their physicochemical properties (e.g., hydrophobicity). CAD is a universal detection method that is well-suited for lipids, which often lack a UV chromophore. The detector measures the charge of aerosolized particles, providing a response that is proportional to the mass of the analyte.

Protocol:

  • Sample Preparation:

    • Disrupt the LNP structure by diluting the sample in an organic solvent such as methanol or isopropanol to release the individual lipid components.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water with additives like ammonium acetate.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Detection:

    • Use a Charged Aerosol Detector (CAD).

    • The eluent from the HPLC is nebulized, and the resulting droplets are dried to form particles. These particles are then charged, and the total charge is measured.

  • Data Analysis:

    • Identify and quantify each lipid component by comparing the retention times and peak areas to those of known standards.

    • This allows for the determination of the molar ratio of the lipids in the formulation and the detection of any lipid degradation products.

Nucleic Acid Integrity Assessment by Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF)

Principle: CGE-LIF separates nucleic acid molecules based on their size as they migrate through a gel matrix under the influence of an electric field. A fluorescent intercalating dye allows for sensitive detection of the nucleic acid fragments by laser-induced fluorescence. This technique provides high-resolution analysis of the integrity and purity of the mRNA payload extracted from the LNPs.

Protocol:

  • Nucleic Acid Extraction:

    • Disrupt the LNPs to release the encapsulated nucleic acid. This is typically achieved by treating the LNP sample with a detergent like Triton X-100.

    • The addition of a denaturing agent like formamide is crucial to prevent the formation of secondary structures in the mRNA.

  • CGE-LIF Analysis:

    • Use a capillary electrophoresis system equipped with a laser-induced fluorescence detector (e.g., SCIEX BioPhase 8800 system).

    • The extracted nucleic acid sample is injected into a capillary filled with a sieving polymer matrix.

    • An electric field is applied, causing the negatively charged nucleic acid molecules to migrate towards the anode.

    • Smaller molecules move faster through the gel matrix than larger ones, resulting in separation by size.

    • A fluorescent dye in the running buffer intercalates with the nucleic acid, and as the fragments pass the detector, they are excited by a laser, and the emitted fluorescence is measured.

  • Data Analysis:

    • The output is an electropherogram showing peaks corresponding to different nucleic acid sizes.

    • The integrity of the mRNA is assessed by the percentage of the main peak area relative to the total area of all peaks.

    • The presence of smaller fragments indicates degradation.

Visualizations

LNP_Characterization_Workflow cluster_sample LNP Sample cluster_physicochemical Physicochemical Characterization cluster_payload Payload Characterization cluster_composition Compositional Analysis LNP This compound LNP Formulation DLS Dynamic Light Scattering (DLS) LNP->DLS RiboGreen RiboGreen® Assay LNP->RiboGreen CGE Capillary Gel Electrophoresis (CGE-LIF) LNP->CGE HPLC HPLC-CAD LNP->HPLC Size Particle Size DLS->Size PDI Polydispersity Index (PDI) DLS->PDI Zeta Zeta Potential DLS->Zeta EE Encapsulation Efficiency RiboGreen->EE Integrity Nucleic Acid Integrity CGE->Integrity LipidRatio Lipid Ratio & Purity HPLC->LipidRatio

Caption: Workflow for the analytical characterization of this compound LNPs.

Encapsulation_Efficiency_Protocol cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis start LNP Sample prep1 Aliquot 1: Dilute in TE Buffer (Unencapsulated RNA) start->prep1 prep2 Aliquot 2: Dilute in TE Buffer + Triton X-100 (Total RNA) start->prep2 add_dye Add RiboGreen® Reagent prep1->add_dye prep2->add_dye measure Measure Fluorescence (Plate Reader) add_dye->measure calc_conc Calculate RNA Concentrations measure->calc_conc std_curve Generate Standard Curve std_curve->calc_conc calc_ee Calculate Encapsulation Efficiency (%) calc_conc->calc_ee

Caption: Experimental workflow for determining encapsulation efficiency.

Conclusion

The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound LNPs. A thorough understanding and implementation of these methods are essential for the development of safe and effective nucleic acid therapies. The combination of DLS, fluorescence-based assays, HPLC, and CGE allows for the detailed assessment of the critical quality attributes of LNP formulations, ensuring product consistency and performance.

References

Dlin-MeOH in Gene Therapy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dlin-MeOH is a pioneering ionizable cationic lipid that has been instrumental in the development of lipid nanoparticles (LNPs) for the delivery of genetic material. While largely succeeded by derivatives such as Dlin-MC3-DMA, understanding the applications and methodologies associated with this compound provides a foundational perspective for researchers in gene therapy. These notes offer a detailed overview of this compound-based LNP formulations, experimental protocols, and the underlying mechanisms of action for the delivery of nucleic acid-based therapeutics, particularly small interfering RNA (siRNA).

Core Concepts in LNP-mediated Gene Delivery

Lipid nanoparticles are the most advanced non-viral platforms for the delivery of RNA therapeutics.[1] These formulations typically consist of four key components:

  • Ionizable Cationic Lipid (e.g., this compound): This component is crucial for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm. At acidic pH within the endosome, the lipid becomes protonated, promoting interaction with the endosomal membrane and subsequent disruption.

  • Helper Lipid (e.g., DSPC): Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) contribute to the structural integrity of the nanoparticle.

  • Cholesterol: This sterol lipid enhances particle stability by modulating membrane rigidity and fluidity.

  • PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene glycol (PEG)-lipid conjugate stabilizes the nanoparticle, prevents aggregation, and reduces immunogenicity.[2]

The precise molar ratio of these components is critical for the efficacy and safety of the LNP formulation.

Applications in Gene Silencing

This compound-formulated LNPs are primarily utilized for the delivery of siRNA to silence target gene expression. The mechanism of RNA interference (RNAi) involves the introduction of a double-stranded siRNA molecule that is complementary to a target messenger RNA (mRNA). This leads to the degradation of the target mRNA, thereby inhibiting the translation of the corresponding protein. This approach has therapeutic potential for a wide range of genetic and acquired diseases.

Quantitative Data Summary

Due to the prevalence of its successor, Dlin-MC3-DMA, in recent literature, specific quantitative data for this compound is limited. The following tables provide data for LNPs formulated with Dlin-family lipids, with Dlin-MC3-DMA serving as a benchmark. Researchers should consider these values as a reference point when working with this compound.

Table 1: Physicochemical Properties of Dlin-Family Lipid Nanoparticles

ParameterTypical ValueMethod of MeasurementReference
Particle Size (Diameter)< 150 nmDynamic Light Scattering (DLS)[3]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
siRNA Encapsulation Efficiency> 90%RiboGreen Assay[4]
pKa of Ionizable Lipid6.2 - 6.7[5]

Table 2: In Vivo Gene Silencing Efficacy of Dlin-Family Lipid Nanoparticles (Rodent Models)

Ionizable LipidTarget GeneDose (mg/kg siRNA)Silencing EfficiencyReference
DLinDMAFactor VII~1.0Significant
DLin-KC2-DMAFactor VII0.01ED50
DLin-MC3-DMAFactor VII0.005ED50
ALC-0315Factor VII1.0~2-fold > MC3
DLinKC2-DMAGAPDH (in APCs)5 µg/ml (in vitro)80%

Experimental Protocols

The following protocols are adapted from established methods for LNP formulation with Dlin-MC3-DMA and can be used as a starting point for this compound-based formulations.

Protocol 1: Preparation of this compound Lipid Nanoparticles for siRNA Delivery

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • siRNA targeting the gene of interest

  • Absolute ethanol, RNase-free

  • Citrate buffer (10 mM, pH 4.0), RNase-free

  • Phosphate-buffered saline (PBS), pH 7.4, RNase-free

  • Dialysis cassette (MWCO 3.5 kDa)

  • Microfluidic mixing device or vortex mixer

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol. A typical concentration is 10 mg/mL. Ensure all lipids are fully dissolved.

  • Lipid Mixture Preparation:

    • Combine the lipid stock solutions in a glass vial to achieve a desired molar ratio. A commonly used molar ratio for Dlin-family lipids is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).

  • siRNA Solution Preparation:

    • Dissolve the siRNA in citrate buffer (pH 4.0) to a final concentration of approximately 0.2 mg/mL.

  • LNP Formulation (Microfluidic Mixing):

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the siRNA solution (in citrate buffer) into another.

    • Set the flow rate ratio to 1:3 (ethanol:aqueous).

    • Initiate mixing. The rapid mixing of the two solutions will lead to the self-assembly of LNPs.

  • LNP Formulation (Vortex Mixing):

    • Add the lipid mixture in ethanol to an RNase-free microcentrifuge tube.

    • In a separate tube, prepare the siRNA solution in citrate buffer.

    • While vortexing the siRNA solution at a moderate speed, quickly add the lipid-ethanol mixture.

    • Continue vortexing for 20-30 seconds.

  • Dialysis:

    • Transfer the formulated LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove ethanol and raise the pH.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a RiboGreen assay.

  • Storage:

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Gene Silencing with this compound LNPs

Materials:

  • This compound LNPs encapsulating target siRNA

  • Control LNPs (encapsulating a non-targeting scramble siRNA)

  • Mammalian cell line expressing the target gene

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for quantifying mRNA (qRT-PCR) or protein (Western blot, ELISA)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment:

    • Dilute the this compound LNPs and control LNPs to the desired concentrations in complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the LNP-containing medium.

  • Incubation:

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Analysis of Gene Silencing:

    • mRNA Level: Lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to determine the relative expression of the target mRNA compared to a housekeeping gene.

    • Protein Level: Lyse the cells and perform a Western blot or ELISA to quantify the level of the target protein.

  • Data Analysis:

    • Calculate the percentage of gene silencing by comparing the expression levels in cells treated with the target siRNA LNPs to those treated with the control LNPs.

Protocol 3: In Vivo Gene Silencing in a Murine Model

Materials:

  • This compound LNPs encapsulating target siRNA

  • Control LNPs

  • Laboratory mice

  • Sterile PBS

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Acclimatization:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • LNP Administration:

    • Dilute the LNPs to the desired concentration in sterile PBS.

    • Administer the LNPs to the mice via intravenous (tail vein) injection. The dosage will depend on the specific lipid formulation and target, but a starting point can be inferred from data on related lipids (e.g., 0.1 - 1.0 mg/kg siRNA).

  • Monitoring:

    • Monitor the animals for any adverse effects.

  • Tissue Collection and Analysis:

    • At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the mice.

    • Collect the target tissues (e.g., liver, spleen).

    • Homogenize the tissues and extract RNA or protein.

    • Analyze gene or protein expression as described in Protocol 2.

  • Data Analysis:

    • Determine the in vivo gene silencing efficiency by comparing the target gene expression in the treated group to the control group.

Visualizing Workflows and Mechanisms

To aid in the understanding of the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.

LNP_Formulation_Workflow cluster_lipids Lipid Preparation cluster_sirna siRNA Preparation This compound This compound Lipid_Mixture Lipid Mixture (in Ethanol) DSPC DSPC Cholesterol Cholesterol PEG-Lipid PEG-Lipid Mixing Rapid Mixing (Microfluidics or Vortex) Lipid_Mixture->Mixing siRNA siRNA siRNA_Solution siRNA Solution (in Citrate Buffer, pH 4.0) siRNA_Solution->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Final_LNPs This compound LNPs Characterization->Final_LNPs Cellular_Uptake_and_Gene_Silencing cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP This compound LNP (siRNA encapsulated) Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis Endosomal_Escape Endosomal Escape (Membrane Disruption) Endosome->Endosomal_Escape Protonation of this compound siRNA_Release siRNA Release into Cytoplasm Endosomal_Escape->siRNA_Release RISC_Loading Loading into RISC siRNA_Release->RISC_Loading mRNA_Cleavage Target mRNA Cleavage RISC_Loading->mRNA_Cleavage Gene_Silencing Gene Silencing (Reduced Protein Translation) mRNA_Cleavage->Gene_Silencing

References

Preclinical Application Notes and Protocols for Dlin-MeOH-Based Nanoparticle Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dlin-MeOH is a synthetic, ionizable lipid that has been investigated for its potential in formulating lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Its structural properties are intended to facilitate the encapsulation of genetic material and promote its delivery into target cells. The preclinical evaluation of this compound-based LNPs is a critical step in assessing their safety and efficacy before they can be considered for clinical applications. This document provides an overview of the available, though limited, preclinical data and generalized protocols relevant to the study of such delivery systems.

Note: Specific preclinical case studies detailing the in vivo use of this compound are not widely available in the public domain. The following information is based on general knowledge of LNP formulation and preclinical evaluation, largely drawing parallels from more extensively studied ionizable lipids like DLin-MC3-DMA.

I. General Principles of this compound LNP Formulation and Preclinical Evaluation

The development and preclinical assessment of this compound containing LNPs for therapeutic applications, such as siRNA-mediated gene silencing, follows a structured workflow. This process begins with the formulation and characterization of the nanoparticles and progresses through in vitro and in vivo testing to evaluate efficacy and safety.

cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Preclinical Models Formulation LNP Formulation (this compound, Helper Lipids, Cholesterol, PEG-Lipid) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization Cell_Uptake Cellular Uptake Studies Characterization->Cell_Uptake Gene_Silencing_In_Vitro In Vitro Gene Silencing Assay Cell_Uptake->Gene_Silencing_In_Vitro Cytotoxicity Cytotoxicity Assays Gene_Silencing_In_Vitro->Cytotoxicity Animal_Model Animal Model Selection (e.g., Mouse, Rat) Cytotoxicity->Animal_Model Administration Route of Administration (e.g., Intravenous) Animal_Model->Administration Efficacy_Study In Vivo Efficacy Assessment (Target Gene Knockdown) Administration->Efficacy_Study Biodistribution Biodistribution Studies Administration->Biodistribution Toxicology Toxicology & Safety Assessment Administration->Toxicology

Caption: Preclinical evaluation workflow for this compound LNPs.

II. Experimental Protocols

The following are generalized protocols that can be adapted for the preclinical study of this compound-based LNPs. These protocols are based on standard methodologies used for similar ionizable lipid formulations.

A. LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic mixing device.

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000)

  • siRNA targeting the gene of interest

  • Ethanol (anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations.

  • Lipid Mixture: Combine the lipid stock solutions in a molar ratio suitable for LNP formation (a common starting point for similar lipids is approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Aqueous Phase Preparation: Dissolve the siRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid mixture (in ethanol) into one syringe and the siRNA solution (in citrate buffer) into another syringe.

    • Set the flow rates on the microfluidic mixing device, typically with a higher flow rate for the aqueous phase compared to the lipid phase (e.g., a 3:1 aqueous:organic flow rate ratio).

    • Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Concentration and Sterilization: Concentrate the LNP solution using a suitable method (e.g., centrifugal filtration) and sterilize by passing through a 0.22 µm filter.

Lipid_Ethanol Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Mixer Microfluidic Mixer Lipid_Ethanol->Microfluidic_Mixer siRNA_Buffer siRNA in Citrate Buffer (pH 4.0) siRNA_Buffer->Microfluidic_Mixer LNPs_Ethanol LNPs in Ethanol/Buffer Microfluidic_Mixer->LNPs_Ethanol Dialysis Dialysis vs. PBS (pH 7.4) LNPs_Ethanol->Dialysis Final_LNPs Final LNP Formulation Dialysis->Final_LNPs

Caption: LNP formulation via microfluidic mixing.

B. In Vivo Efficacy Study in a Mouse Model

This protocol outlines a general procedure for assessing the gene silencing efficacy of this compound-siRNA LNPs in mice.

Materials:

  • This compound-siRNA LNP formulation

  • Control LNP formulation (e.g., encapsulating a non-targeting control siRNA)

  • Appropriate mouse strain (e.g., C57BL/6)

  • Anesthetic

  • Materials for intravenous injection

  • Tissue collection tools

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Dosing:

    • Divide mice into treatment groups (e.g., vehicle control, control LNP, this compound-siRNA LNP at different doses).

    • Administer a single intravenous (tail vein) injection of the LNP formulations.

  • Tissue Collection: At a predetermined time point post-injection (e.g., 48 or 72 hours), euthanize the mice. Perfuse with saline and collect the target organ (e.g., liver, as LNPs often accumulate there).

  • RNA Analysis:

    • Homogenize the collected tissue and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA levels of the target gene and a housekeeping gene using qPCR.

  • Data Analysis: Calculate the relative expression of the target gene in the treated groups compared to the control group to determine the percentage of gene knockdown.

III. Quantitative Data Summary

As specific preclinical data for this compound is scarce, the following table presents hypothetical data based on expected outcomes for a functional ionizable lipid in an LNP formulation for siRNA delivery. This is for illustrative purposes and should be replaced with actual experimental data.

ParameterValueMethod
LNP Physicochemical Properties
Mean Particle Size (nm)80 - 120Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV)Neutral to slightly negative at pH 7.4Electrophoretic Light Scattering
Encapsulation Efficiency (%)> 90%RiboGreen Assay
In Vivo Efficacy (Mouse Model)
Target Gene Knockdown in Liver (%)70 - 90%qPCR
Effective Dose (ED50) (mg/kg)0.1 - 1.0Dose-response study
Biodistribution (24h post-IV)
% Injected Dose in Liver60 - 80%Quantification of labeled siRNA/lipid
% Injected Dose in Spleen5 - 15%Quantification of labeled siRNA/lipid
% Injected Dose in Other Organs< 5%Quantification of labeled siRNA/lipid

IV. Signaling Pathway: Endosomal Escape

A critical step for the efficacy of LNP-delivered nucleic acids is their escape from the endosome into the cytoplasm. For ionizable lipids like this compound, this process is pH-dependent.

cluster_0 Cellular Uptake cluster_1 Endosomal Maturation cluster_2 Endosomal Escape Endocytosis LNP Uptake via Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Protonation This compound Protonation (Positively Charged) Late_Endosome->Protonation Membrane_Interaction Interaction with Anionic Endosomal Lipids Protonation->Membrane_Interaction Membrane_Destabilization Endosomal Membrane Destabilization Membrane_Interaction->Membrane_Destabilization Release siRNA Release into Cytoplasm Membrane_Destabilization->Release

Caption: Mechanism of pH-dependent endosomal escape.

In the acidic environment of the late endosome, the tertiary amine of this compound becomes protonated, leading to a positive charge. This facilitates interaction with negatively charged lipids in the endosomal membrane, causing membrane destabilization and the subsequent release of the nucleic acid payload into the cytoplasm where it can engage with the cellular machinery.

Conclusion

While this compound is a potentially useful ionizable lipid for LNP-mediated drug delivery, a comprehensive understanding of its preclinical performance requires further dedicated studies. The protocols and conceptual frameworks presented here provide a foundation for researchers to design and execute such evaluations. The successful preclinical development of this compound-based therapeutics will depend on rigorous characterization, and in-depth in vivo assessment of efficacy, biodistribution, and safety.

Troubleshooting & Optimization

Technical Support Center: Optimizing Dlin-MeOH LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dlin-MeOH Lipid Nanoparticle (LNP) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the encapsulation efficiency of your RNA cargo.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formulation of this compound LNPs and provides actionable solutions.

Q1: My encapsulation efficiency is low. What are the most critical factors to investigate?

A1: Low encapsulation efficiency is a common challenge. The primary factors to investigate are the lipid composition and ratios, the N/P ratio, and the microfluidic mixing parameters. The pH of the aqueous buffer is also crucial as it ensures the ionizable lipid is protonated, which is necessary for complexation with the negatively charged RNA.[1][2]

Troubleshooting Guide for Low Encapsulation Efficiency:

Potential Cause Recommended Action
Suboptimal Lipid Molar Ratios The molar ratio of the four lipid components (ionizable lipid, DSPC, cholesterol, and PEG-lipid) is critical. A common starting point for Dlin-MC3-DMA, a close analog of this compound, is a molar ratio of 50:10:38.5:1.5.[2][3] Systematically vary the percentage of each lipid to find the optimal ratio for your specific RNA cargo.
Incorrect N/P Ratio The Nitrogen-to-Phosphate (N/P) ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the RNA, significantly impacts encapsulation.[1] Typical N/P ratios range from 3 to 6. An insufficient amount of ionizable lipid (low N/P ratio) will result in incomplete RNA encapsulation. Titrate the N/P ratio to find the optimal balance for your formulation.
Inappropriate Aqueous Buffer pH The pH of the aqueous buffer containing the RNA should be acidic (typically pH 4-5) to ensure the this compound is positively charged, facilitating electrostatic interactions with the negatively charged RNA backbone. If the pH is too high, the ionizable lipid will be neutral, leading to poor encapsulation.
Suboptimal Microfluidic Mixing Parameters The Total Flow Rate (TFR) and Flow Rate Ratio (FRR) of the lipid (in ethanol) and RNA (in aqueous buffer) streams are key parameters in microfluidic synthesis. An FRR of 3:1 (aqueous:organic) is often used to achieve high encapsulation efficiency (>95%). Increasing the TFR generally leads to smaller particle sizes but can also influence encapsulation.
RNA Integrity Issues Degradation of the RNA cargo can lead to artificially high encapsulation efficiency readings with some assays, as the assay may not distinguish between intact and degraded RNA. Ensure your RNA is of high quality and integrity before formulation.

Q2: How does the size of my RNA cargo affect encapsulation efficiency?

A2: Larger RNA molecules tend to be encapsulated more effectively than smaller ones. This is likely due to stronger electrostatic interactions between the larger RNA and the ionizable lipids. Formulations that work well for smaller RNAs like siRNA may need to be re-optimized for larger mRNA molecules.

Q3: I'm observing particle aggregation and instability. What could be the cause?

A3: Particle aggregation can be caused by several factors, including an inappropriate amount of PEG-lipid, incorrect buffer conditions post-formulation, or issues during storage.

Troubleshooting Guide for Particle Aggregation:

Potential Cause Recommended Action
Insufficient PEG-Lipid The PEG-lipid provides a "stealth" layer that prevents aggregation. A molar percentage of 1.5% is a common starting point. If you observe aggregation, consider slightly increasing the PEG-lipid percentage.
Incorrect Post-Formulation Buffer After formulation, the acidic buffer should be exchanged for a neutral buffer (e.g., PBS pH 7.4) for storage and in vivo use. Storing LNPs in an acidic buffer can lead to instability.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can cause LNP aggregation and a loss of efficacy. If you need to store your LNPs frozen, consider adding cryoprotectants like sucrose or trehalose before freezing. For aqueous storage, refrigeration at 2-8°C is often more stable than freezing.

Quantitative Data on Formulation Parameters

The following tables summarize the impact of key formulation parameters on LNP characteristics, including encapsulation efficiency. These values are compiled from various studies and should be used as a guide for optimization.

Table 1: Effect of Lipid Molar Ratios on LNP Properties

Ionizable LipidHelper LipidCholesterolPEG-LipidMolar RatioEncapsulation Efficiency (%)Reference
DLin-MC3-DMADSPCCholesterolDMG-PEG200050:10:38.5:1.5>95%
ALC-0315DSPCCholesterolALC-015946.3:9.4:42.7:1.6>95%

Table 2: Effect of N/P Ratio on LNP Encapsulation Efficiency

Ionizable LipidRNA TypeN/P RatioEncapsulation Efficiency (%)Reference
Dlin-MC3-DMAsiRNA3>90%
Dlin-MC3-DMAmRNA6>95%
GenVoy-ILMmRNA7High
Dlin-MC3-DMAmRNA7High
Dlin-MC3-DMAmRNA6Not specified

Table 3: Effect of Microfluidic Parameters on LNP Size and Encapsulation

ParameterValueEffect on Particle SizeEffect on Encapsulation EfficiencyReference
Total Flow Rate (TFR) Increasing from 2 to 12 mL/minGeneral decrease in sizeMinimal, but can be impacted
Flow Rate Ratio (FRR) (Aqueous:Organic) 3:1Optimal for small sizeOften leads to >95% efficiency
Flow Rate Ratio (FRR) (Aqueous:Organic) Increasing from 1:1 to 5:1General decrease in sizeCan be optimized

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

Note: Dlin-MC3-DMA is a widely used and well-characterized analog of this compound. This protocol is based on formulations using Dlin-MC3-DMA and can be adapted for this compound.

Materials:

  • This compound (or Dlin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • RNA cargo in a low pH buffer (e.g., 100 mM citrate buffer, pH 4.0)

  • Absolute ethanol

  • Microfluidic mixing system (e.g., a system with a herringbone micromixer)

  • Syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO) or other buffer exchange system

  • PBS (pH 7.4)

Procedure:

  • Prepare the Lipid Stock Solution (in Ethanol):

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration will depend on the desired final LNP concentration.

  • Prepare the RNA Solution:

    • Dissolve the RNA cargo in the acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Set up the Microfluidic System:

    • Load the lipid-ethanol solution into one syringe and the RNA-aqueous solution into another syringe.

    • Place the syringes onto the syringe pumps connected to the microfluidic chip.

  • Mixing:

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is an FRR of 3:1 (aqueous:organic).

    • Initiate the flow from both syringes to mix the solutions in the microfluidic chip.

    • Collect the resulting LNP dispersion from the outlet of the chip.

  • Buffer Exchange:

    • Immediately after formulation, dialyze the LNP dispersion against PBS (pH 7.4) to remove the ethanol and exchange the acidic buffer for a neutral one. This step is crucial for LNP stability and biocompatibility.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the RNA encapsulation efficiency using the RiboGreen assay (see Protocol 2).

Protocol 2: Measuring Encapsulation Efficiency with the RiboGreen Assay

This protocol is adapted from standard procedures for the Quant-iT RiboGreen assay.

Materials:

  • Quant-iT RiboGreen Reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution in TE buffer)

  • RNA standard of known concentration

  • LNP sample

  • 96-well black plate

  • Fluorescence microplate reader

Procedure:

  • Prepare RNA Standards:

    • Create a standard curve by making serial dilutions of the RNA standard in TE buffer.

  • Prepare LNP Samples:

    • For each LNP sample, prepare two sets of dilutions in a 96-well plate:

      • Set A (Free RNA): Dilute the LNP sample in TE buffer. This measures the fluorescence of the unencapsulated RNA.

      • Set B (Total RNA): Dilute the LNP sample in TE buffer containing 0.1% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated RNA.

  • Prepare RiboGreen Working Solution:

    • Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

  • Incubation:

    • Add the RiboGreen working solution to all wells containing standards and samples.

    • Incubate the plate for 5-10 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in both Set A (Free RNA) and Set B (Total RNA).

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization prep_lipid Prepare Lipid Mix (this compound, DSPC, Chol, PEG) in Ethanol microfluidics Microfluidic Mixing (TFR, FRR) prep_lipid->microfluidics Organic Phase prep_rna Prepare RNA in Acidic Buffer (pH 4) prep_rna->microfluidics Aqueous Phase dialysis Buffer Exchange (Dialysis vs. PBS pH 7.4) microfluidics->dialysis characterization Characterization (Size, PDI, EE%) dialysis->characterization

Caption: Workflow for this compound LNP formulation.

Troubleshooting_Encapsulation start Low Encapsulation Efficiency? check_ph Is aqueous buffer pH 4-5? start->check_ph Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_np Is N/P ratio optimal (3-6)? check_ph->check_np Yes success Encapsulation Improved adjust_ph->success adjust_np Titrate N/P ratio check_np->adjust_np No check_frr Is FRR (Aq:Org) around 3:1? check_np->check_frr Yes adjust_np->success adjust_frr Optimize FRR check_frr->adjust_frr No check_lipids Are lipid ratios optimized? check_frr->check_lipids Yes adjust_frr->success adjust_lipids Vary lipid molar ratios check_lipids->adjust_lipids No check_lipids->success Yes adjust_lipids->success

Caption: Troubleshooting low LNP encapsulation efficiency.

References

Troubleshooting aggregation issues with Dlin-MeOH LNPs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dlin-MeOH-based Lipid Nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound LNP aggregation?

A1: Aggregation of this compound LNPs is a common issue that can arise from various factors throughout the formulation, storage, and handling processes. The primary causes include:

  • Improper Storage Conditions: Exposure to inappropriate temperatures is a major contributor. Freeze-thaw cycles are particularly detrimental, as the formation of ice crystals can exert mechanical stress and lead to the irreversible fusion of nanoparticles.[1][2][3]

  • Suboptimal pH: The pH of the storage buffer can influence LNP stability. While some studies show stability over a range of pH values when refrigerated, significant deviations or changes during freezing can promote aggregation.[1][2]

  • Mechanical Stress: Agitation from activities like vortexing, shaking, or nebulization can disrupt the LNP structure. This stress can strip away the protective PEGylated lipid layer, reducing steric hindrance and allowing particles to merge.

  • Formulation Issues: The molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are critical for stability. An insufficient amount of PEG-lipid, for instance, can reduce the steric barrier that prevents aggregation.

  • High Ionic Strength: High salt concentrations in the formulation buffer can screen the surface charge of the LNPs, reducing repulsive forces between particles and leading to aggregation.

  • Lyophilization and Reconstitution: The processes of freeze-drying (lyophilization) and subsequent reconstitution can introduce significant stress. Aggregation upon reconstitution is a known issue, often due to the removal of water and subsequent improper rehydration.

Q2: How can I detect aggregation in my this compound LNP sample?

A2: Several analytical techniques can be employed to detect and quantify LNP aggregation. The most common method is:

  • Dynamic Light Scattering (DLS): DLS is a primary tool for measuring the z-average particle size and the Polydispersity Index (PDI). An increase in the z-average diameter and a high PDI are strong indicators of aggregation.

  • Multi-Angle Dynamic Light Scattering (MADLS): MADLS is an advanced form of DLS that provides higher resolution and accuracy, making it particularly effective for detecting small populations of larger aggregates within a sample.

  • Visual Inspection: A simple, qualitative method is to visually inspect the LNP solution. A stable LNP formulation should be translucent. Increased opacity or the appearance of visible particulates can indicate significant aggregation.

  • Flow Imaging Microscopy (FIM): Techniques like FlowCam can be used to visualize and count subvisible particles, offering a detailed view of aggregation, even at its early stages.

Q3: What is the role of each lipid component in preventing aggregation?

A3: this compound LNPs are typically composed of four key lipid components, each playing a role in stability:

  • Ionizable Lipid (e.g., Dlin-MC3-DMA): This lipid is crucial for encapsulating the nucleic acid payload. Its pH-dependent charge (positive at low pH for binding RNA, nearly neutral at physiological pH) helps minimize toxicity but also influences inter-particle interactions.

  • Helper Phospholipid (e.g., DSPC): These lipids provide structural integrity to the nanoparticle.

  • Cholesterol: Cholesterol is a critical component that enhances LNP stability and facilitates membrane fusion for payload delivery.

  • PEG-Lipid: The Polyethylene glycol (PEG) conjugated lipid forms a protective hydrophilic layer on the surface of the LNP. This layer provides a steric barrier that prevents nanoparticles from getting too close to each other, thereby inhibiting aggregation.

Troubleshooting Guide: LNP Aggregation

This guide provides a systematic approach to diagnosing and resolving aggregation issues with your this compound LNPs.

Problem: Increased Particle Size and PDI Observed in DLS

This is the most direct evidence of aggregation. Follow these steps to identify the cause.

  • Question: How was the sample stored and handled prior to measurement?

  • Action: Compare your procedures against recommended practices.

ParameterRecommended PracticeCommon Mistake
Temperature Store at 2-8°C for short-term storage. For long-term, freeze at -80°C in single-use aliquots.Repeated freeze-thaw cycles of the same sample vial.
Agitation Mix gently by inversion or slow pipetting.Vigorous vortexing or shaking.
Buffer pH Store in a buffer at a physiologically appropriate pH (e.g., 7.4) unless otherwise optimized.Using buffers like PBS that can experience significant pH shifts during freezing.
  • Question: Are the lipid ratios and components appropriate for a stable formulation?

  • Action: Verify the molar ratios of your lipid components. The PEG-lipid content is particularly important for preventing aggregation.

Lipid ComponentTypical Molar Ratio (%)Role in Stability
Dlin-MC3-DMA50Payload encapsulation
DSPC10Structural support
Cholesterol38.5Stability and membrane fusion
PEG-Lipid1.5Steric barrier to prevent aggregation

If you suspect a formulation issue, consider preparing new batches with slight variations in the PEG-lipid percentage.

  • Question: If the LNPs were lyophilized, what was the protocol for freeze-drying and reconstitution?

  • Action: Aggregation upon reconstitution is common. The use of cryoprotectants and proper rehydration techniques are critical.

ProcessRecommendationImpact on Aggregation
Lyophilization Include cryoprotectants like sucrose or trehalose (5-10% w/v) in the LNP solution before freezing.Sugars protect LNPs from the mechanical stresses of ice crystal formation.
Reconstitution Reconstitute with deionized water or the original buffer. Gentle mixing is key.Improper reconstitution can lead to immediate and irreversible aggregation.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting LNP aggregation issues.

TroubleshootingWorkflow start Start: LNP Aggregation Detected (High Size/PDI) check_storage Review Storage Conditions (Temp, Freeze-Thaw) start->check_storage check_handling Review Handling Procedures (Agitation, Mixing) start->check_handling storage_issue Storage Issue Identified check_storage->storage_issue Issue Found? check_formulation Evaluate LNP Formulation (Lipid Ratios, PEG%) check_storage->check_formulation No Issue handling_issue Handling Issue Identified check_handling->handling_issue Issue Found? check_handling->check_formulation No Issue resolve_storage Correct Storage: - Aliquot samples - Avoid freeze-thaw storage_issue->resolve_storage resolve_handling Correct Handling: - Use gentle inversion - Avoid vortexing handling_issue->resolve_handling formulation_issue Formulation Issue Identified check_formulation->formulation_issue Issue Found? check_lyo Investigate Lyophilization/ Reconstitution Protocol check_formulation->check_lyo No Issue resolve_formulation Reformulate: - Adjust PEG-lipid % - Verify lipid quality formulation_issue->resolve_formulation lyo_issue Lyophilization Issue Identified check_lyo->lyo_issue Issue Found? resolve_lyo Optimize Lyophilization: - Add cryoprotectant - Optimize reconstitution lyo_issue->resolve_lyo end_node End: Stable LNPs resolve_storage->end_node resolve_handling->end_node resolve_formulation->end_node resolve_lyo->end_node

Caption: Troubleshooting workflow for diagnosing LNP aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound LNPs using Microfluidic Mixing

This protocol describes the preparation of this compound LNPs at a standard molar ratio.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Bring all lipids (Dlin-MC3-DMA, DSPC, Cholesterol, DMG-PEG 2000) to room temperature.

    • Prepare individual stock solutions in absolute ethanol. For example, Dlin-MC3-DMA at 100 mM, DSPC at 10 mM, Cholesterol at 100 mM, and DMG-PEG 2000 at 10 mM. Heating may be required for complete solubilization.

    • In a sterile tube, combine the individual lipid stocks to achieve a final molar ratio of 50:10:38.5:1.5 (Dlin-MC3-DMA:DSPC:Cholesterol:PEG-Lipid).

    • Vortex the final lipid mixture to ensure it is homogenous.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Thaw your nucleic acid (e.g., mRNA, siRNA) on ice.

    • Dilute the nucleic acid to the desired concentration in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0). This low pH ensures the ionizable lipid becomes protonated for efficient encapsulation.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid stock solution into the organic phase inlet syringe.

    • Load the nucleic acid solution into the aqueous phase inlet syringe.

    • Set the flow rate ratio of aqueous to organic phase typically to 3:1.

    • Initiate mixing. The rapid mixing of the two phases causes the lipids to self-assemble into LNPs, encapsulating the nucleic acid.

  • Downstream Processing:

    • The resulting LNP solution will contain ethanol. For most applications, this must be removed.

    • Perform buffer exchange and purification via dialysis or tangential flow filtration (TFF) against a storage buffer (e.g., PBS, pH 7.4).

    • Sterile filter the final LNP formulation through a 0.2 µm filter.

Protocol 2: Characterization of LNP Aggregation by DLS

This protocol outlines the steps to measure LNP size and polydispersity.

  • Sample Preparation:

    • Bring the LNP sample to room temperature.

    • Gently mix the sample by inverting the tube 3-5 times. Do not vortex.

    • Dilute a small aliquot of the LNP solution in the storage buffer (e.g., PBS) to a suitable concentration for DLS measurement. The exact dilution will depend on your instrument's sensitivity.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize.

    • Set the measurement parameters, including the dispersant (e.g., water or PBS), temperature (typically 25°C), and measurement angle.

  • Measurement:

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI).

    • Interpretation: A monodisperse, stable LNP formulation typically has a z-average diameter under 150 nm and a PDI below 0.2. An increase in these values over time or after stress indicates aggregation.

LNP Self-Assembly and Aggregation Pathway

This diagram illustrates the intended pathway of LNP formation versus the unintended pathway leading to aggregation.

LNP_Formation_vs_Aggregation cluster_formation Intended Self-Assembly Pathway cluster_aggregation Aggregation Pathway lipids Lipid/Ethanol Mix mixing Rapid Microfluidic Mixing lipids->mixing rna RNA/Aqueous Buffer rna->mixing lnp Stable Monodisperse LNPs (with PEG Shield) mixing->lnp stress Stress Factor (Freeze-Thaw, Agitation, etc.) lnp->stress unstable_lnp Unstable LNPs (PEG Layer Disrupted) stress->unstable_lnp causes aggregates Aggregated LNPs unstable_lnp->aggregates leads to

Caption: LNP self-assembly versus the pathway to aggregation.

References

Technical Support Center: Optimizing Dlin-MeOH based LNPs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Nitrogen-to-Phosphate (N:P) ratio for Dlin-MeOH based Lipid Nanoparticles (LNPs). This resource offers troubleshooting advice for common formulation challenges and frequently asked questions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the N:P ratio and why is it a critical parameter in LNP formulation?

A1: The N:P ratio represents the molar ratio of the nitrogen atoms (N) in the ionizable lipid (e.g., this compound) to the phosphate groups (P) in the nucleic acid cargo (e.g., mRNA, siRNA)[1]. This ratio is a critical quality attribute as it governs the electrostatic interactions that are fundamental to the self-assembly and stability of the LNP. Optimizing the N:P ratio is crucial for achieving desired physicochemical properties of the LNPs, including particle size, encapsulation efficiency, and surface charge, which in turn significantly impact the in vivo performance and transfection efficiency[1][2].

Q2: What is a typical starting N:P ratio for this compound based LNP formulations?

A2: For mRNA-based LNPs, a typical starting N:P ratio is around 6:1[1][3]. For siRNA, a common starting N:P ratio is approximately 3:1. However, the optimal ratio is highly dependent on the specific nucleic acid payload and the overall lipid composition. Therefore, it is recommended to perform a systematic screening of different N:P ratios (e.g., 3:1, 6:1, 8:1) to determine the optimal condition for your specific formulation.

Q3: How does the N:P ratio influence the physicochemical properties of LNPs?

A3: The N:P ratio has a profound effect on several key characteristics of LNPs:

  • Particle Size and Polydispersity Index (PDI): Generally, a higher N:P ratio can lead to smaller and more uniform particles. However, excessively high ratios may lead to aggregation and an increase in particle size and PDI.

  • Encapsulation Efficiency (EE): An optimal N:P ratio is essential for high encapsulation efficiency. A ratio that is too low may result in incomplete encapsulation of the nucleic acid cargo. Conversely, a very high N:P ratio might not necessarily improve EE and could lead to an increase in empty LNPs.

  • Zeta Potential: The N:P ratio directly influences the surface charge of the LNPs. A higher N:P ratio results in a more positive surface charge at acidic pH, which can enhance interaction with negatively charged cell membranes but may also increase cytotoxicity.

Q4: What are the essential lipid components of a this compound based LNP formulation?

A4: A standard this compound based LNP formulation typically consists of four key lipid components:

  • Ionizable Cationic Lipid (this compound): This lipid is crucial for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm (endosomal escape).

  • Helper Phospholipid (e.g., DSPC): This lipid provides structural integrity to the lipid bilayer.

  • Cholesterol: Cholesterol enhances the stability of the nanoparticles and the fluidity of the lipid membrane.

  • PEG-Lipid (e.g., DMG-PEG2000): The PEG-lipid plays a role in controlling the particle size during formulation and provides a hydrophilic shield that reduces aggregation and opsonization in vivo.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the N:P ratio for this compound based LNPs.

Issue 1: Low Encapsulation Efficiency (<80%)

Potential Cause Recommended Solution
Suboptimal N:P Ratio The N:P ratio is too low, leading to insufficient positive charge to complex with the negatively charged nucleic acid. Systematically increase the N:P ratio (e.g., from 3:1 to 6:1 or higher) and measure the encapsulation efficiency at each point to identify the optimal ratio.
Incorrect pH of Aqueous Buffer The ionizable lipid this compound requires an acidic environment (typically pH 4.0-5.0) to be sufficiently protonated for efficient nucleic acid complexation. Ensure the aqueous buffer containing your nucleic acid is at the correct pH.
Inefficient Mixing Inadequate mixing of the lipid-ethanol phase and the aqueous phase can lead to poor LNP formation and low encapsulation. If using a microfluidic system, optimize the total flow rate (TFR) and flow rate ratio (FRR). For manual methods, ensure rapid and consistent mixing.
Degraded Nucleic Acid The nucleic acid payload may be degraded by nucleases. Use nuclease-free water, reagents, and consumables throughout the formulation process.

Issue 2: Large Particle Size (>150 nm) and/or High Polydispersity Index (PDI > 0.2)

Potential Cause Recommended Solution
Suboptimal Lipid Ratios An insufficient amount of PEG-lipid can lead to particle aggregation. Conversely, the ratio of cholesterol to the ionizable lipid can also impact size and PDI. Systematically vary the molar percentages of each lipid component to find the optimal ratio for your formulation.
High Lipid Concentration A high concentration of lipids in the ethanol phase can lead to increased particle size due to coalescence. Try decreasing the total lipid concentration.
Residual Ethanol The presence of ethanol after the mixing process can lead to an increase in LNP size. Ensure complete removal of ethanol through dialysis or tangential flow filtration (TFF).
Inappropriate Mixing Parameters In microfluidic systems, a low total flow rate (TFR) can lead to larger particles. Increasing the TFR generally results in smaller LNPs. The flow rate ratio (FRR) also influences particle size.

Issue 3: LNP Aggregation Upon Storage

Potential Cause Recommended Solution
Inadequate PEG-Lipid Content The PEG-lipid provides a steric barrier that prevents aggregation. If aggregation is observed, consider increasing the molar percentage of the PEG-lipid in your formulation.
Incorrect Storage Buffer The pH and ionic strength of the storage buffer can impact LNP stability. Store LNPs in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
Freeze-Thaw Cycles Repeated freezing and thawing can induce LNP aggregation. If freezing is necessary, consider adding cryoprotectants like sucrose or trehalose to the formulation.
High Storage Temperature Elevated temperatures can decrease LNP stability. Store LNP formulations at recommended temperatures, typically 2-8°C for short-term and -20°C or -80°C for long-term storage.

Experimental Protocols

Protocol 1: Microfluidic Synthesis of this compound based LNPs for N:P Ratio Optimization

This protocol outlines a general procedure for preparing LNPs using a microfluidic mixing device.

1. Preparation of Solutions:

  • Lipid Solution (Organic Phase):
  • Prepare a stock solution of this compound, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol. A common molar ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).
  • The total lipid concentration in ethanol can be varied, with a typical starting point of 10-20 mg/mL.
  • Nucleic Acid Solution (Aqueous Phase):
  • Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
  • The concentration of the nucleic acid will be varied to achieve the desired N:P ratios.

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system (e.g., NanoAssemblr™) according to the manufacturer's instructions.
  • Load the lipid solution into the organic phase inlet and the nucleic acid solution into the aqueous phase inlet.
  • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
  • Initiate the mixing process and collect the resulting LNP suspension from the outlet.

3. Purification and Buffer Exchange:

  • To remove the ethanol and raise the pH to a physiological level, dialyze the collected LNP suspension against phosphate-buffered saline (PBS) at pH 7.4. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) for at least 18 hours.
  • Alternatively, for larger scale preparations, tangential flow filtration (TFF) can be used.

4. Characterization:

  • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
  • Determine the encapsulation efficiency using a RiboGreen assay.

Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay

1. Preparation of Reagents:

  • Prepare a 1x TE buffer solution.
  • Prepare a 2% Triton X-100 solution in nuclease-free water.
  • Prepare a RiboGreen working solution by diluting the stock reagent in 1x TE buffer (protect from light).
  • Prepare a standard curve of your nucleic acid in 1x TE buffer.

2. Sample Preparation:

  • Dilute the LNP sample to an appropriate concentration in 1x TE buffer.
  • Prepare two sets of samples:
  • Intact LNPs: Diluted LNPs in 1x TE buffer to measure unencapsulated nucleic acid.
  • Lysed LNPs: Diluted LNPs in 1x TE buffer containing 0.2% Triton X-100 to disrupt the nanoparticles and measure total nucleic acid.

3. Fluorescence Measurement:

  • Add the RiboGreen working solution to both sets of samples and the standards in a 96-well plate.
  • Incubate for a few minutes at room temperature, protected from light.
  • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

4. Calculation:

  • Calculate the concentration of unencapsulated and total nucleic acid using the standard curve.
  • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100

Data Presentation

Table 1: Effect of N:P Ratio on LNP Physicochemical Properties

N:P RatioParticle Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
2:1120 ± 50.25 ± 0.0375 ± 4-8 ± 2
4:195 ± 30.18 ± 0.0292 ± 3-5 ± 1
6:185 ± 20.12 ± 0.0198 ± 1-2 ± 1
8:190 ± 40.15 ± 0.0297 ± 20 ± 1
10:1105 ± 60.21 ± 0.0396 ± 2+3 ± 1

Note: The data in this table is illustrative and will vary depending on the specific lipid composition, nucleic acid, and formulation process.

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Sol Lipid Solution (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing (Controlled TFR & FRR) Lipid_Sol->Mixing Organic Phase NA_Sol Nucleic Acid Solution (mRNA/siRNA) in Acidic Buffer (pH 4-5) NA_Sol->Mixing Aqueous Phase Purify Dialysis / TFF (Ethanol Removal & Buffer Exchange) Mixing->Purify DLS Size, PDI, Zeta Potential (DLS) Purify->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Purify->RiboGreen

Caption: Workflow for this compound based LNP synthesis and characterization.

Troubleshooting_Logic Start Start LNP Formulation Check_EE Encapsulation Efficiency > 80%? Start->Check_EE Check_Size_PDI Size < 150nm & PDI < 0.2? Check_EE->Check_Size_PDI Yes Troubleshoot_EE Troubleshoot EE: - Increase N:P Ratio - Check Buffer pH - Optimize Mixing Check_EE->Troubleshoot_EE No Success Optimal Formulation Check_Size_PDI->Success Yes Troubleshoot_Size_PDI Troubleshoot Size/PDI: - Adjust Lipid Ratios - Decrease Lipid Conc. - Optimize Mixing Check_Size_PDI->Troubleshoot_Size_PDI No Troubleshoot_EE->Start Troubleshoot_Size_PDI->Start

References

Dlin-MeOH Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dlin-MeOH. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions regarding the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its recommended storage conditions?

This compound is a synthetic lipid containing two linoleyl chains, making it a polyunsaturated lipid. Due to the presence of multiple double bonds, it is susceptible to degradation. To ensure its stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and oxygen.[1] Under these conditions, it is expected to be stable for at least two years.

Q2: What are the primary stability concerns for this compound?

The main stability concerns for this compound are oxidative degradation and, to a lesser extent, hydrolysis. The polyunsaturated linoleyl chains are prone to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions.

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in the public domain, based on its structure, the primary degradation pathway is the oxidation of its polyunsaturated fatty acid chains. This can lead to a variety of degradation products, including:

  • Primary Oxidation Products: Lipid hydroperoxides are the initial products of oxidation.

  • Secondary Oxidation Products: These are formed from the breakdown of unstable hydroperoxides and include aldehydes, ketones, and shorter-chain fatty acids.

Q4: How can I detect this compound degradation?

Degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is a powerful method for this purpose. An increase in impurity peaks or a decrease in the main this compound peak over time can indicate degradation.

Q5: Are there any known impurities from the synthesis of this compound?

Synthetic lipids may contain minor impurities related to the manufacturing process.[2][3][4] While specific impurities for this compound are not publicly listed, they could include stereochemical isomers or reaction byproducts. It is crucial to use high-purity this compound for reproducible results in formulation studies.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected Degradation of this compound Stock Solution

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram of your this compound stock.

  • A significant decrease in the area of the this compound peak.

  • Visible changes in the solution, such as discoloration or precipitation (in severe cases).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Storage - Ensure the this compound stock solution is stored at -20°C or lower. - Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. - Purge the vials with an inert gas (e.g., argon or nitrogen) before sealing to remove oxygen.
Exposure to Light - Store vials in the dark (e.g., in a freezer box or wrapped in aluminum foil). - Minimize exposure to ambient light during sample preparation.
Contamination - Use high-purity solvents for preparing stock solutions. - Ensure all labware is scrupulously clean and free of trace metals, which can catalyze oxidation.
Issue 2: Inconsistent Results in Lipid Nanoparticle (LNP) Formulations

Symptoms:

  • Variability in LNP size, polydispersity index (PDI), or encapsulation efficiency between batches.

  • Poor or inconsistent biological activity of the LNP formulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Quality - Verify the purity of your this compound lot using HPLC-CAD or a similar method. - If degradation is suspected in the stock solution, prepare a fresh stock from a new, unopened vial.
Formulation Process - Ensure consistent mixing parameters (e.g., speed, time, temperature) during LNP formation. - Use freshly prepared solutions for all components.
Degradation during Formulation - If the formulation process involves elevated temperatures, minimize the exposure time. - Consider performing the formulation process under an inert atmosphere if oxidation is a major concern.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-CAD Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

1. Instrumentation and Columns:

  • HPLC system with a Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[5]

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.

  • A suitable gradient can be developed to separate this compound from its potential degradation products.

3. Sample Preparation:

  • Dissolve this compound in a suitable organic solvent (e.g., ethanol or isopropanol) to a known concentration (e.g., 1 mg/mL).

  • For stability studies, store aliquots of this solution under the desired conditions (e.g., different temperatures, light exposure).

  • At each time point, dilute the sample to an appropriate concentration for HPLC analysis.

4. Data Analysis:

  • Monitor the peak area of this compound over time.

  • Observe the formation and increase of any new peaks, which may correspond to degradation products.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and pathways.

1. Acid and Base Hydrolysis:

  • Incubate this compound solution with a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) at a controlled temperature (e.g., 50-60°C).

  • Neutralize the samples at various time points before HPLC analysis.

2. Oxidative Degradation:

  • Expose a this compound solution to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Analyze the samples at different time points by HPLC.

3. Thermal Degradation:

  • Store solid this compound or a solution at an elevated temperature (e.g., 60-80°C).

  • Analyze samples at various time points.

4. Photodegradation:

  • Expose a this compound solution to a light source that emits both UV and visible light, as per ICH Q1B guidelines.

  • Keep a control sample protected from light.

  • Analyze both samples at different time points.

Visualizations

degradation_pathway Dlin_MeOH This compound (Polyunsaturated Lipid) Initiation Initiation (e.g., Light, Heat, Metal Ions) Dlin_MeOH->Initiation Lipid_Radical Lipid Radical (L•) Initiation->Lipid_Radical Oxygen Oxygen (O2) Lipid_Radical->Oxygen Peroxyl_Radical Peroxyl Radical (LOO•) Oxygen->Peroxyl_Radical Propagation Propagation (Reacts with another this compound) Peroxyl_Radical->Propagation Propagation->Lipid_Radical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Degradation Product) Propagation->Hydroperoxide Decomposition Decomposition Hydroperoxide->Decomposition Secondary_Products Secondary Degradation Products (Aldehydes, Ketones, etc.) Decomposition->Secondary_Products

Caption: Oxidative degradation pathway of this compound.

Caption: Troubleshooting workflow for inconsistent LNP formulations.

References

Technical Support Center: Enhancing the In-Vivo Stability of Dlin-MeOH LNPs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of Dlin-MeOH lipid nanoparticles (LNPs).

Troubleshooting Guide

Researchers may encounter several issues that indicate poor in-vivo stability of their this compound LNP formulations. This guide outlines common problems, their potential causes, and recommended solutions.

Issue 1: Rapid Clearance and Low Bioavailability of LNPs In Vivo

  • Symptom: The therapeutic effect is lower than expected, or imaging studies show a short circulation half-life of the LNPs.

  • Potential Causes:

    • Insufficient PEGylation: A low concentration of PEG-lipid on the LNP surface can lead to opsonization and rapid clearance by the mononuclear phagocyte system.

    • LNP Aggregation: Unstable LNPs may aggregate in the bloodstream, leading to rapid removal from circulation.

    • Inappropriate LNP Size: Particles that are too large or too small may be cleared more rapidly.

  • Solutions:

    • Optimize PEG-Lipid Concentration: While typically around 1.5 mol%, the optimal concentration can vary. A systematic screening of PEG-lipid concentrations (e.g., 0.5% to 5%) is recommended to find the balance between extending circulation time and maintaining cellular uptake.[1][2][3]

    • Evaluate PEG-Lipid Acyl Chain Length: The length of the lipid tails of the PEG-lipid can influence its desorption rate from the LNP surface. Shorter acyl chains may lead to faster shedding of the PEG shield, which can be desirable for cellular uptake but may reduce circulation time if it occurs too early.

    • Control LNP Size: Utilize microfluidic mixing techniques to ensure a consistent and optimal particle size, typically in the range of 80-150 nm for systemic delivery.

    • Ensure Proper Storage and Handling: Avoid repeated freeze-thaw cycles and store LNPs at recommended temperatures (typically 2-8°C for short-term and -20°C or -80°C for long-term) to prevent aggregation.[4][5]

Issue 2: LNP Aggregation Upon or After Administration

  • Symptom: Visible aggregates in the formulation, or in-vivo evidence of emboli or non-specific accumulation in organs like the lungs. This can also manifest as high polydispersity index (PDI) values.

  • Potential Causes:

    • Suboptimal Formulation: Incorrect ratios of lipids (ionizable lipid, helper lipid, cholesterol, PEG-lipid) can lead to an unstable particle structure.

    • Improper Buffer or pH: The buffer composition and pH of the final formulation are critical for maintaining LNP stability.

    • Stress During a Freeze-Thaw Cycle: Freezing and thawing can induce aggregation if not performed correctly or without cryoprotectants.

  • Solutions:

    • Formulation Optimization: Ensure the molar ratios of the lipid components are optimized. A common starting point for similar LNPs is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.

    • Buffer Selection: Use appropriate buffers such as phosphate-buffered saline (PBS) or tris-buffered saline (TBS). The pH should be maintained close to physiological pH (around 7.4) for in-vivo applications.

    • Incorporate Cryoprotectants: For frozen storage, add cryoprotectants like sucrose or trehalose (e.g., 5-10% w/v) to the LNP suspension before freezing to prevent aggregation during freeze-thaw cycles.

    • Lyophilization: For long-term stability, consider lyophilizing the LNPs in the presence of lyoprotectants. This can allow for storage at refrigerated or even room temperatures.

Issue 3: Low Transfection Efficiency In Vivo

  • Symptom: The desired biological effect (e.g., protein expression from mRNA) is minimal despite evidence of LNP delivery to the target tissue.

  • Potential Causes:

    • The "PEG Dilemma": While PEGylation increases circulation time, a dense PEG layer can sterically hinder the interaction of the LNP with the target cell membrane, reducing cellular uptake and endosomal escape.

    • Suboptimal Helper Lipid: The choice of helper lipid (e.g., DSPC, DOPE) influences the fusogenicity of the LNP and its ability to facilitate endosomal escape.

    • Incorrect Ionizable Lipid pKa: The pKa of the ionizable lipid is crucial for endosomal escape. A pKa in the range of 6.2-6.8 is generally considered optimal.

  • Solutions:

    • Fine-Tune PEG-Lipid Content: A moderate amount of PEG-lipid (around 1.5 mol%) often provides a good balance between stability and transfection efficiency.

    • Screen Helper Lipids: Different helper lipids can be tested to see which provides the best in-vivo transfection for the specific application. Phospholipids containing phosphoethanolamine (PE) head groups may enhance endosomal escape due to their fusogenic properties.

    • Optimize Cholesterol Content: Cholesterol is important for LNP stability and can influence transfection efficiency. Molar percentages of 30-50% are typical.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for this compound LNPs for in-vivo studies?

A1: For short-term storage (up to a few weeks), refrigeration at 2-8°C is generally recommended. For long-term storage, freezing at -20°C or -80°C is preferable. It is crucial to minimize freeze-thaw cycles. If LNPs need to be frozen, it is best to do so in the presence of a cryoprotectant like sucrose or trehalose to maintain particle integrity. Lyophilization can also be an effective strategy for long-term storage at less extreme temperatures.

Q2: How does the choice of helper lipid affect the in-vivo stability of this compound LNPs?

A2: The helper lipid, typically a phospholipid like DSPC or DOPE, plays a significant role in the structural integrity and fusogenicity of the LNP. DSPC, with its saturated acyl chains, can contribute to a more rigid and stable LNP structure. DOPE, with its unsaturated acyl chains, has a cone-like shape that can promote the formation of non-bilayer structures, which is thought to facilitate endosomal escape and enhance transfection efficiency. The optimal helper lipid may depend on the specific application and target tissue.

Q3: What is the "PEG dilemma" and how can I overcome it?

A3: The "PEG dilemma" refers to the dual role of PEGylated lipids in LNP formulations. While the PEG coating is essential for preventing aggregation and reducing clearance by the immune system (increasing circulation time), it can also inhibit the uptake of LNPs by target cells and hinder the release of the payload from the endosome. To overcome this, it is important to optimize the concentration of the PEG-lipid. A concentration that is too low may lead to instability, while a concentration that is too high can reduce efficacy. A molar ratio of around 1.5% is often a good starting point for optimization.

Q4: Can I lyophilize my this compound LNPs to improve their stability?

A4: Yes, lyophilization (freeze-drying) can significantly enhance the long-term stability of LNPs, allowing for storage at more convenient temperatures. However, it is critical to include a lyoprotectant, such as sucrose or trehalose, in the formulation before lyophilization to prevent aggregation and loss of activity upon reconstitution.

Data Presentation

Table 1: Impact of PEG-Lipid Concentration on LNP Properties and In-Vivo Performance

PEG-Lipid (mol%)Particle Size (nm)Polydispersity Index (PDI)In-Vivo Circulation Half-lifeIn-Vivo Transfection Efficiency
0.5Larger, prone to aggregationHigh (>0.2)ShortVariable, often low
1.5~80-120Low (<0.15)ExtendedGenerally Optimal
3.0Slightly smallerLow (<0.15)ExtendedMay be reduced
5.0SmallerLow (<0.15)LongestOften Reduced

Note: The values presented are illustrative and the optimal PEG-lipid concentration should be determined empirically for each specific formulation and application.

Table 2: Influence of Storage Conditions on LNP Stability

Storage ConditionPotential IssuesRecommendations
Room Temperature (25°C)Particle aggregation, RNA degradation, loss of efficacy over time.Not recommended for long-term storage.
Refrigerated (2-8°C)Generally stable for short-term storage (days to weeks).Suitable for immediate use or short-term storage.
Frozen (-20°C to -80°C)Aggregation upon freezing and thawing.Recommended for long-term storage. Use cryoprotectants and avoid multiple freeze-thaw cycles.
LyophilizedPotential for aggregation upon reconstitution if no lyoprotectant is used.Excellent for long-term stability. Must be formulated with a lyoprotectant.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

  • Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the microfluidic system used.

  • Preparation of Aqueous Phase: Dilute the nucleic acid cargo (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr). Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

  • Mixing and LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing will induce LNP self-assembly.

  • Buffer Exchange and Concentration: Dialyze the resulting LNP suspension against a storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This can be done using dialysis cassettes or tangential flow filtration (TFF).

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Analyze the LNPs for particle size, PDI (using Dynamic Light Scattering), encapsulation efficiency (e.g., using a RiboGreen assay), and zeta potential.

Protocol 2: Evaluation of LNP Stability after a Freeze-Thaw Cycle

  • Sample Preparation: Prepare two sets of LNP samples. To one set, add a cryoprotectant (e.g., sucrose to a final concentration of 10% w/v). The other set will be the control without a cryoprotectant.

  • Initial Characterization: Measure the particle size and PDI of all samples before freezing.

  • Freezing: Flash freeze the samples in liquid nitrogen or place them in a -80°C freezer for at least 4 hours.

  • Thawing: Thaw the samples at room temperature.

  • Post-Thaw Characterization: After the samples have completely thawed, gently mix them and immediately measure the particle size and PDI again.

  • Analysis: Compare the pre-freezing and post-thawing size and PDI. A significant increase in size or PDI in the control group compared to the cryoprotectant group indicates that the cryoprotectant helps to maintain LNP stability during the freeze-thaw process.

Visualizations

LNP_In_Vivo_Stability_Workflow Workflow for Improving this compound LNP In Vivo Stability cluster_formulation Formulation & Optimization cluster_characterization Characterization cluster_invivo In Vivo Evaluation cluster_troubleshooting Troubleshooting formulation Initial this compound LNP Formulation optimization Optimize Lipid Ratios (this compound, Helper, Cholesterol, PEG) formulation->optimization peg_opt Screen PEG-Lipid (Concentration & Acyl Chain Length) optimization->peg_opt physchem Physicochemical Analysis (Size, PDI, Zeta Potential, Encapsulation) peg_opt->physchem stability_test Stability Testing (Freeze-Thaw, Storage Conditions) physchem->stability_test animal_model Administer to Animal Model stability_test->animal_model aggregation Aggregation? stability_test->aggregation biodistribution Assess Biodistribution & Circulation Time animal_model->biodistribution efficacy Evaluate Therapeutic Efficacy animal_model->efficacy rapid_clearance Rapid Clearance? biodistribution->rapid_clearance low_efficacy Low Efficacy? efficacy->low_efficacy low_efficacy->optimization rapid_clearance->peg_opt aggregation->stability_test

Caption: A workflow diagram illustrating the key steps in optimizing the in-vivo stability of this compound LNPs, from formulation to troubleshooting.

PEG_Dilemma The PEG Dilemma in LNP In Vivo Performance cluster_low_peg Low PEG Concentration cluster_high_peg High PEG Concentration peg_concentration PEG-Lipid Concentration optimal_peg Optimal PEG Concentration (e.g., ~1.5 mol%) peg_concentration->optimal_peg Optimized cluster_low_peg cluster_low_peg peg_concentration->cluster_low_peg Too Low cluster_high_peg cluster_high_peg peg_concentration->cluster_high_peg Too High low_stability Decreased Stability (Aggregation) low_circulation Short Circulation Time (Rapid Clearance) low_stability->low_circulation high_uptake Potentially High Cellular Uptake (If not cleared first) high_stability Increased Stability (No Aggregation) high_circulation Long Circulation Time high_stability->high_circulation low_uptake Steric Hindrance (Reduced Cellular Uptake & Efficacy) high_circulation->low_uptake balanced_stability Good Stability optimal_peg->balanced_stability balanced_circulation Sufficient Circulation optimal_peg->balanced_circulation balanced_efficacy Effective Cellular Uptake optimal_peg->balanced_efficacy

Caption: A diagram illustrating the "PEG dilemma," showing how PEG-lipid concentration affects LNP stability, circulation, and cellular uptake.

References

Addressing batch-to-batch variability in Dlin-MeOH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Addressing Batch-to-Batch Variability in the Synthesis of Dlin-Ionizable Lipids

Welcome to the technical support center for Dlin-lipid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to batch-to-batch variability in the synthesis of Dlin-ionizable lipids.

While the term "Dlin-MeOH" was specified, the vast majority of scientific literature and commercially available products refer to specific Dlin structures such as Dlin-MC3-DMA and Dlin-KC2-DMA. It is likely that "this compound" refers to a Dlin-lipid in the context of its solubility or use with methanol. This guide will focus on the synthesis of Dlin-MC3-DMA as a representative and well-documented example, with the understanding that the principles and troubleshooting strategies are broadly applicable to other Dlin-lipid syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in Dlin-MC3-DMA synthesis?

A1: Batch-to-batch variability in Dlin-MC3-DMA synthesis can arise from several factors:

  • Raw Material Quality: Purity and consistency of starting materials, such as linoleyl alcohol and the amine headgroup, are critical. Impurities in these reagents can lead to side reactions and the formation of undesired byproducts.

  • Reaction Conditions: Strict control over reaction parameters like temperature, time, and stoichiometry is essential. Even minor deviations can impact the reaction kinetics and product profile.

  • Solvent Quality: The purity and dryness of solvents, such as methanol and ethanol, are important as water content can interfere with certain reaction steps.

  • Purification Method: The efficiency and reproducibility of the purification process, typically column chromatography, are crucial for isolating the desired product at high purity.

  • Scale-Up Effects: Synthesis performed at different scales may not be directly comparable, as mass and heat transfer effects can alter the reaction outcome.

Q2: How can I assess the purity of my synthesized Dlin-MC3-DMA?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product and detect trace impurities. Techniques like Time-of-Flight MS (TOF-MS) can be particularly useful for identifying unknown impurities.

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD): To determine the purity of the sample by separating the main component from its impurities.

Q3: What are some common impurities found in Dlin-MC3-DMA synthesis?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Some specific examples include:

  • Mono-alkylated species: Where only one linoleyl chain has been attached to the headgroup.

  • Oxidized lipids: The unsaturated linoleyl chains are susceptible to oxidation.

  • Isomers of the final product: Depending on the synthesis route, different isomers may be formed.

  • Residual solvents and reagents: From the reaction and purification steps.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during Dlin-MC3-DMA synthesis.

Problem 1: Low yield of the final product.

Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction is running for the recommended time and at the correct temperature.- Check the stoichiometry of the reactants.- Use fresh, high-purity reagents.
Degradation of product during workup or purification - Minimize exposure of the product to harsh conditions (e.g., high temperatures, strong acids/bases).- Use an appropriate purification method and stationary phase for chromatography.
Loss of material during transfers - Ensure quantitative transfers between reaction and purification vessels.

Problem 2: Presence of significant impurities in the final product.

Possible Cause Suggested Solution
Side reactions - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway.- Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.
Inefficient purification - Optimize the chromatography conditions (e.g., solvent gradient, column loading).- Consider using a different purification technique if co-elution is an issue.
Contaminated starting materials - Verify the purity of starting materials before use.

Problem 3: Inconsistent performance of different batches of Dlin-MC3-DMA in lipid nanoparticle formulation and delivery.

Possible Cause Suggested Solution
Variations in impurity profile - Perform detailed analytical characterization of each batch to identify and quantify impurities.- Correlate the presence of specific impurities with performance data.
Differences in isomeric ratio - If applicable to the synthesis route, analyze the isomeric composition of each batch.
Degradation during storage - Store the purified lipid under an inert atmosphere at a low temperature (e.g., -20°C) to prevent degradation.[1]

Quantitative Data Summary

Table 1: Common Impurities in Dlin-MC3-DMA and their Characterization

Impurity TypePotential m/zAnalytical Method for Detection
Mono-linoleyl speciesVariesLC-MS
Oxidized Dlin-MC3-DMA+16 Da, +32 DaLC-MS, TOF-MS[2][3]
Desaturated Dlin-MC3-DMA-2 DaLC-MS[2]
Saturated Dlin-MC3-DMA+2 Da, +4 Da, etc.LC-MS[2]

Experimental Protocols

Protocol: Improved Synthesis of Dlin-MC3-DMA (Adapted from literature)

This protocol is provided as an example and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • Linoleyl methanesulfonate

  • 4-(dimethylamino)butyric acid hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Esterification:

    • To a solution of 4-(dimethylamino)butyric acid hydrochloride and linoleyl alcohol in anhydrous DCM, add DMAP and DCC at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure Dlin-MC3-DMA.

  • Characterization:

    • Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Visualizations

Dlin_MC3_DMA_Synthesis_Workflow Dlin-MC3-DMA Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_purification Purification & Analysis Linoleyl_Alcohol Linoleyl Alcohol Esterification Esterification Reaction (DCC, DMAP, DCM) Linoleyl_Alcohol->Esterification Amine_Headgroup 4-(dimethylamino)butyric acid Amine_Headgroup->Esterification Workup Aqueous Workup Esterification->Workup Purification Silica Gel Chromatography Workup->Purification Characterization NMR, MS, HPLC Analysis Purification->Characterization Final_Product Pure Dlin-MC3-DMA Characterization->Final_Product

Caption: Dlin-MC3-DMA Synthesis Workflow.

Troubleshooting_Decision_Tree Troubleshooting Batch-to-Batch Variability Start Inconsistent Batch Results Check_Purity Assess Purity of Starting Materials & Final Product (NMR, MS, HPLC) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Purity_OK->Check_Conditions Yes Investigate_Impurities Identify & Quantify Impurities Purity_OK->Investigate_Impurities No Conditions_Consistent Conditions Consistent? Check_Conditions->Conditions_Consistent Check_Purification Evaluate Purification Protocol (Column Loading, Gradient) Conditions_Consistent->Check_Purification Yes Optimize_Reaction Optimize Reaction to Minimize Side Products Conditions_Consistent->Optimize_Reaction No Purification_Consistent Purification Consistent? Check_Purification->Purification_Consistent Refine_Purification Refine Purification to Remove Impurities Purification_Consistent->Refine_Purification No Consistent_Product Consistent Product Achieved Purification_Consistent->Consistent_Product Yes Investigate_Impurities->Refine_Purification Re-evaluate_Starting_Materials Source Higher Purity Starting Materials Investigate_Impurities->Re-evaluate_Starting_Materials Optimize_Reaction->Consistent_Product Refine_Purification->Consistent_Product Re-evaluate_Starting_Materials->Check_Purity

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Dlin-MC3-DMA Formulations & Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dlin-MC3-DMA-based lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate cytotoxicity in your experiments.

Disclaimer: The term "Dlin-MeOH" is not standard in scientific literature. This guide assumes it refers to Dlin-MC3-DMA formulations where methanol might be used as a solvent or where cytotoxicity is a concern.

Frequently Asked Questions (FAQs)

Q1: What is Dlin-MC3-DMA and why is it used in LNP formulations?

Dlin-MC3-DMA is an ionizable cationic lipid that is a critical component of lipid nanoparticles for the delivery of nucleic acids like siRNA and mRNA.[1] Its success lies in its ability to be positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids during formulation.[2] At physiological pH (around 7.4), it becomes nearly neutral, which reduces its toxicity compared to permanently charged cationic lipids.[2][3] This pH-dependent charge also aids in the endosomal escape of the nucleic acid payload into the cytoplasm, a crucial step for therapeutic effect.[3]

Q2: What are the primary causes of cytotoxicity associated with Dlin-MC3-DMA LNP formulations?

The cytotoxicity of Dlin-MC3-DMA LNP formulations can stem from several factors:

  • Inherent Pro-inflammatory Nature of Ionizable Lipids: The ionizable cationic lipid itself can trigger innate immune responses by activating inflammatory pathways, leading to the release of pro-inflammatory cytokines and potentially causing cell death.

  • Suboptimal Formulation Parameters: The physicochemical properties of LNPs, such as size, polydispersity index (PDI), and zeta potential, are influenced by the formulation process. Deviations from optimal ranges can lead to increased cytotoxicity.

  • Residual Solvents: Inadequate removal of solvents like ethanol or methanol used during the formulation process can be toxic to cells.

  • Lipid Composition and Molar Ratios: The ratio of Dlin-MC3-DMA to other lipids like DSPC, cholesterol, and PEG-lipid is crucial for LNP stability and biocompatibility. An improper ratio can lead to particle instability and increased cytotoxicity.

  • High LNP Concentration: As with many substances, high concentrations of LNPs can lead to dose-dependent toxicity.

Q3: How can I assess the cytotoxicity of my Dlin-MC3-DMA LNP formulation?

Several in vitro assays can be used to quantify the cytotoxicity of your LNP formulations:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

  • LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. An increase in LDH is indicative of cell membrane damage and cytotoxicity.

  • Live/Dead Cell Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red), you can visualize and quantify the percentage of live and dead cells after LNP treatment.

  • Flow Cytometry with Apoptosis Markers: Techniques like Annexin V/PI staining can be used to differentiate between viable, apoptotic, and necrotic cells, providing a more detailed understanding of the mechanism of cell death.

Troubleshooting Guide

This guide provides solutions to common problems encountered with Dlin-MC3-DMA LNP cytotoxicity.

Problem Potential Cause Troubleshooting Steps
High cell death observed in all treated wells. 1. High LNP Concentration: The dose of LNPs may be too high for the cell type being used. 2. Residual Solvent Toxicity: Incomplete removal of ethanol or methanol from the formulation. 3. Suboptimal Formulation: The LNP formulation itself may be inherently toxic due to improper lipid ratios or poor physicochemical characteristics.1. Perform a Dose-Response Curve: Test a range of LNP concentrations to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration. 2. Improve Purification: Ensure thorough dialysis or tangential flow filtration (TFF) to remove residual solvents. Consider quantifying residual solvent levels using techniques like headspace gas chromatography. 3. Re-optimize Formulation: Review and optimize the molar ratios of the lipid components. Characterize the size, PDI, and zeta potential of your LNPs.
Inconsistent cytotoxicity results between batches. 1. Variability in Formulation: Inconsistent mixing speeds, temperatures, or buffer conditions during formulation. 2. Batch-to-Batch Lipid Quality: Variations in the purity or stability of the lipid components.1. Standardize Formulation Protocol: Use a standardized and well-documented protocol for LNP preparation, including precise control over mixing parameters (e.g., using a microfluidic device). 2. Quality Control of Lipids: Source high-purity lipids from a reputable supplier and store them under recommended conditions.
High cytotoxicity in specific cell lines. 1. Cell Line Sensitivity: Some cell lines are inherently more sensitive to LNP-mediated toxicity.1. Select a Less Sensitive Cell Line: If possible, test your formulations on a panel of cell lines to identify one that is more robust. 2. Optimize Incubation Time: Reduce the exposure time of the cells to the LNPs.
Signs of inflammatory response (e.g., cytokine release). 1. Innate Immune Activation: The ionizable lipid is being recognized by cellular pattern recognition receptors.1. Incorporate Anti-inflammatory Agents: Consider co-formulating with anti-inflammatory lipids or adding dexamethasone to the formulation. 2. Modify Lipid Structure: If feasible, explore the use of next-generation ionizable lipids with lower immunogenicity.

Quantitative Data Summary

The following tables summarize key formulation parameters and their impact on LNP characteristics.

Table 1: Common Dlin-MC3-DMA LNP Formulation Composition

ComponentMolar Ratio (%)Purpose
Dlin-MC3-DMA50Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape.
DSPC10Helper lipid that provides structural stability.
Cholesterol38.5Enhances LNP stability and facilitates membrane fusion.
PEG-Lipid1.5Prevents aggregation and reduces opsonization in vivo.

Table 2: Influence of Formulation Parameters on LNP Physicochemical Properties and Cytotoxicity

ParameterOptimal RangeImpact on Cytotoxicity
Size (Hydrodynamic Diameter) 70 - 150 nmLarger particles or aggregates can lead to increased cytotoxicity.
Polydispersity Index (PDI) < 0.2A higher PDI indicates a heterogeneous population of particles, which can lead to inconsistent results and potential toxicity from larger aggregates.
Zeta Potential Near-neutral at physiological pHA highly positive surface charge at physiological pH can increase cytotoxicity due to strong interactions with negatively charged cell membranes.
N:P Ratio (Nitrogen in ionizable lipid to Phosphate in nucleic acid) ~3-6This ratio affects encapsulation efficiency and particle stability. Suboptimal ratios can lead to unstable particles and increased toxicity.

Experimental Protocols

Protocol 1: Dlin-MC3-DMA LNP Formulation using Microfluidics

This protocol provides a general guideline for formulating Dlin-MC3-DMA LNPs using a microfluidic mixing device.

Materials:

  • Dlin-MC3-DMA

  • DSPC

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (siRNA or mRNA)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid (Dlin-MC3-DMA, DSPC, Cholesterol, PEG-Lipid) in ethanol to create individual stock solutions.

  • Prepare Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare Aqueous Phase: Dilute the nucleic acid in the citrate buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio (typically 3:1 aqueous to lipid phase) and the total flow rate.

    • Initiate mixing and collect the resulting LNP suspension.

  • Purification:

    • To remove ethanol and unencapsulated nucleic acid, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C with multiple buffer changes.

    • Alternatively, use a TFF system for faster and more scalable purification.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

    • Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dlin-MC3-DMA LNP formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • LNP Treatment:

    • Prepare serial dilutions of your LNP formulation in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different LNP concentrations.

    • Include a vehicle control (medium with the same amount of PBS as the highest LNP concentration) and an untreated control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each LNP concentration relative to the untreated control.

    • Plot the cell viability against the LNP concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization cluster_invitro In Vitro Cytotoxicity Testing lipid_mix Lipid Mixture (Dlin-MC3-DMA, DSPC, Cholesterol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing lipid_mix->mixing na_solution Nucleic Acid in Citrate Buffer (pH 4) na_solution->mixing lnp_suspension LNP Suspension mixing->lnp_suspension purification Dialysis or TFF (vs. PBS, pH 7.4) lnp_suspension->purification purified_lnp Purified LNPs purification->purified_lnp cluster_characterization cluster_characterization cluster_invitro cluster_invitro dls DLS (Size, PDI, Zeta Potential) purified_lnp->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) purified_lnp->ribogreen lnp_treatment LNP Treatment purified_lnp->lnp_treatment cell_culture Cell Seeding cell_culture->lnp_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) lnp_treatment->cytotoxicity_assay data_analysis Data Analysis (% Viability, IC50) cytotoxicity_assay->data_analysis

Caption: Experimental workflow for LNP formulation, purification, and cytotoxicity testing.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High Cytotoxicity Observed cause1 High LNP Dose start->cause1 cause2 Residual Solvent start->cause2 cause3 Suboptimal Formulation start->cause3 cause4 Cell Line Sensitivity start->cause4 solution1 Perform Dose-Response cause1->solution1 solution2 Improve Purification (Dialysis/TFF) cause2->solution2 solution3 Optimize Formulation & Characterize LNPs cause3->solution3 solution4 Test on Different Cell Lines cause4->solution4

Caption: Troubleshooting logic for addressing high LNP cytotoxicity.

signaling_pathway cluster_cell Cellular Interior lnp Cationic Lipid (e.g., Dlin-MC3-DMA) cell_membrane Cell Membrane lnp->cell_membrane Endocytosis endosome Endosome prr Pattern Recognition Receptors (PRRs) (e.g., TLRs) endosome->prr Endosomal Escape & PRR Recognition inflammatory_cascade Inflammatory Cascade Activation prr->inflammatory_cascade cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) inflammatory_cascade->cytokines cell_death Cell Death (Apoptosis/Pyroptosis) cytokines->cell_death

Caption: Simplified signaling pathway of LNP-induced inflammatory response.

References

Dlin-MeOH LNP Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dlin-MeOH and other ionizable lipid nanoparticle (LNP) formulations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the formulation and characterization of LNPs for nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a this compound LNP formulation?

A typical LNP formulation consists of four main components:

  • Ionizable Lipid (e.g., this compound, DLin-MC3-DMA): This lipid is positively charged at a low pH (during formulation) which facilitates encapsulation of negatively charged nucleic acids.[1][2] At physiological pH, it becomes nearly neutral, reducing toxicity and aiding in cargo release inside the cell.[1]

  • Helper Phospholipid (e.g., DSPC, DOPE): This lipid provides structural integrity to the nanoparticle bilayer.[2]

  • Cholesterol: Cholesterol contributes to the stability of the LNP, facilitates membrane fusion, and helps regulate fluidity.[2]

  • PEG-Lipid (e.g., DMG-PEG2000): A polyethylene glycol-conjugated lipid helps control particle size during formation and provides a hydrophilic shield that reduces aggregation and increases circulation time in the body.

Q2: Why is microfluidics a preferred method for LNP formulation?

Microfluidics is a highly reproducible and scalable method for manufacturing LNPs. It allows for rapid and controlled mixing of the lipid-ethanol phase with the nucleic acid-aqueous phase. This precise control over mixing conditions leads to the formation of homogeneous LNPs with a narrow size distribution (low Polydispersity Index - PDI) and high encapsulation efficiency. Key parameters like Total Flow Rate (TFR) and Flow Rate Ratio (FRR) can be easily adjusted to fine-tune LNP characteristics.

Q3: What are the Critical Quality Attributes (CQAs) for LNP formulations?

The primary CQAs for LNPs include:

  • Particle Size (Z-average diameter): Influences cellular uptake, biodistribution, and potential immune responses. Efficient distribution and uptake often require particles to be sufficiently small, typically below 150 nm.

  • Polydispersity Index (PDI): A measure of the homogeneity of the particle size distribution. A PDI value below 0.2 is generally desired, indicating a monodisperse and uniform sample.

  • Encapsulation Efficiency (EE%): The percentage of the nucleic acid cargo that is successfully loaded into the LNPs. High encapsulation efficiency (>80-90%) is critical for therapeutic potency.

  • Zeta Potential: The surface charge of the LNPs, which affects stability and interactions with biological components.

  • Stability: The ability of LNPs to maintain their physical and chemical integrity during storage and upon administration.

Q4: Does the size of the RNA cargo affect the final LNP size?

Contrary to what might be expected, the size of the RNA cargo (e.g., siRNA vs. mRNA) does not appear to be a primary determinant of the final LNP diameter, especially when a high lipid-to-RNA ratio is used. Research indicates that LNP size is more dependent on formulation and process parameters such as lipid concentration, component ratios, and microfluidic mixing conditions. However, larger RNA molecules may show higher encapsulation efficiency due to stronger electrostatic interactions with the ionizable lipids.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LNP formulation.

Issue 1: Particle Size is Too Large or Inconsistent

Large or variable particle size can lead to poor biodistribution and reduced efficacy.

Potential Cause Recommended Solution Explanation
Low Total Flow Rate (TFR) Increase the TFR in the microfluidic system.A higher TFR enhances mixing kinetics and shear forces, leading to more rapid nanoprecipitation and the formation of smaller, more uniform particles.
Low Flow Rate Ratio (FRR) Increase the FRR (Aqueous:Ethanol). A typical starting ratio is 3:1.Increasing the proportion of the aqueous phase accelerates the dilution of ethanol, causing lipids to precipitate faster and self-assemble into smaller particles.
High Lipid Concentration Decrease the total lipid concentration in the ethanol phase.Higher lipid concentrations can lead to increased particle size due to the greater availability of lipids for nanoparticle formation and potential aggregation.
Suboptimal PEG-Lipid % Increase the molar percentage of the PEG-lipid in the formulation (typically 1.5-2.5%).PEG-lipids help stabilize particles and prevent aggregation during formation. A higher concentration can result in smaller LNPs.
LNP Aggregation Ensure the pH of the final buffer is appropriate and consider adding cryoprotectants like sucrose or trehalose if freeze-thawing.Aggregation can occur due to freeze-thaw stress or improper buffer conditions. Cryoprotectants prevent ice crystal formation that can damage LNPs.
Issue 2: Low Encapsulation Efficiency (EE%)

Poor encapsulation of the nucleic acid cargo compromises the therapeutic dose and efficacy.

Potential Cause Recommended Solution Explanation
Suboptimal N:P Ratio Optimize the N:P ratio (molar ratio of ionizable lipid nitrogen to nucleic acid phosphate). A common starting point is around 6.The N:P ratio governs the electrostatic interaction essential for complexing the nucleic acid with the ionizable lipid. This is a critical parameter for high encapsulation.
Incorrect pH of Aqueous Buffer Ensure the aqueous buffer containing the nucleic acid is acidic (e.g., citrate buffer pH 4.0-6.0).The ionizable lipid (this compound) requires an acidic environment to become positively charged, enabling it to effectively bind the negatively charged nucleic acid backbone.
Suboptimal Lipid:Nucleic Acid Ratio Adjust the lipid-to-nucleic acid weight ratio. Ratios of 10:1 to 30:1 are commonly used.Optimizing this ratio is crucial for maximizing the payload capacity of the LNPs.
RNA Degradation Handle RNA in an RNase-free environment. Check RNA integrity before formulation.Degraded RNA will not encapsulate efficiently. This can artificially inflate EE% if measurement methods rely on quantifying unencapsulated RNA.
Issue 3: High Polydispersity Index (PDI)

A high PDI (>0.2) indicates a heterogeneous sample, which is undesirable for clinical applications.

Potential Cause Recommended Solution Explanation
Inefficient Mixing Use a validated microfluidic mixer (e.g., staggered herringbone) and ensure stable, pulse-free flow from pumps.Rapid and chaotic mixing within microchannels is key to uniform nanoprecipitation and achieving a narrow, monodisperse size distribution.
Low Total Flow Rate (TFR) Increase the TFR.Slower mixing associated with low TFR can lead to prolonged particle growth, resulting in a heterogeneous size distribution.
Formulation Instability Analyze particles immediately after formulation. If storage is needed, use appropriate conditions (e.g., 4°C, protected from light).LNPs can aggregate or fuse over time, leading to an increase in both average size and PDI.

Experimental Protocols & Workflows

Standard Microfluidic Formulation Protocol

This protocol outlines a general method for preparing this compound LNPs using a microfluidic system.

1. Preparation of Stock Solutions:

  • Lipid Stock (Organic Phase):

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration typically ranges from 10-25 mM.

  • Nucleic Acid Stock (Aqueous Phase):

    • Dissolve the mRNA or siRNA cargo in an acidic aqueous buffer (e.g., 100 mM citrate buffer, pH 4.0-6.0).

    • Ensure all materials used are RNase-free.

2. Microfluidic Mixing:

  • Set up the microfluidic mixing device (e.g., NanoAssemblr or similar).

  • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringe pumps.

  • Set the desired Total Flow Rate (TFR) (e.g., 12 mL/min) and Flow Rate Ratio (FRR) of aqueous to organic phase (e.g., 3:1).

  • Initiate the flow. The two streams will converge in the microfluidic chip, inducing rapid nanoprecipitation and LNP self-assembly.

  • Collect the resulting LNP solution, which will be diluted in an ethanol/aqueous buffer mixture.

3. Downstream Processing (Purification & Concentration):

  • The collected LNP solution contains ethanol, which must be removed.

  • Perform buffer exchange and concentration using Tangential Flow Filtration (TFF) or dialysis against a final storage buffer (e.g., PBS, pH 7.4). This step neutralizes the particle surface charge and removes residual ethanol.

4. Sterilization and Characterization:

  • Sterilize the final LNP formulation by filtering through a 0.22 µm filter.

  • Characterize the LNPs for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

  • Determine the encapsulation efficiency using a fluorescence-based assay (e.g., RiboGreen assay) or chromatography.

Visualized Experimental Workflow

LNP_Formulation_Workflow cluster_prep 1. Stock Preparation cluster_mix 2. Microfluidic Mixing cluster_process 3. Downstream Processing cluster_qc 4. Final QC Lipid Lipids in Ethanol (this compound, DSPC, Chol, PEG) Mixer Microfluidic Device (Set TFR & FRR) Lipid->Mixer NA Nucleic Acid in Aqueous Buffer (pH 4-6) NA->Mixer TFF Buffer Exchange (TFF) & Concentration Mixer->TFF FinalLNP Sterile Filtered LNPs TFF->FinalLNP Characterize Characterization (Size, PDI, EE%) FinalLNP->Characterize

Caption: Standard workflow for LNP formulation using microfluidics.

Visualized Troubleshooting Logic

LNP_Troubleshooting Start Start QC Check SizeCheck Particle Size > 150nm? Start->SizeCheck PDICheck PDI > 0.2? SizeCheck->PDICheck No Sol_Size Increase TFR/FRR Decrease Lipid Conc. SizeCheck->Sol_Size Yes EECheck EE% < 80%? PDICheck->EECheck No Sol_PDI Check Mixer Integrity Increase TFR PDICheck->Sol_PDI Yes Sol_EE Optimize N:P Ratio Check Buffer pH (4-6) EECheck->Sol_EE Yes Pass Batch Passes QC EECheck->Pass No

Caption: Decision tree for troubleshooting common LNP formulation issues.

References

Dlin-MeOH LNP Formulation: A Technical Support Guide on Buffer Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer conditions on the performance of Dlin-MeOH lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: Why is an acidic buffer required during the initial LNP formulation step?

An acidic buffer, typically sodium citrate or sodium acetate at a pH of approximately 4.0-5.0, is critical during the initial mixing of the aqueous mRNA phase and the lipid-ethanol phase.[1][2] At this acidic pH, the ionizable cationic lipid component (like this compound or the commonly studied DLin-MC3-DMA) becomes protonated, acquiring a positive charge.[1][3] This positive charge facilitates the crucial electrostatic interaction with the negatively charged phosphate backbone of the mRNA, driving the complexation and encapsulation of the nucleic acid within the forming nanoparticle.[1]

Q2: What is the purpose of the dialysis or buffer exchange step after LNP formation?

After the initial self-assembly, the LNP solution contains a high percentage of organic solvent (typically ethanol) and remains at an acidic pH. A buffer exchange step, performed using methods like dialysis or tangential flow filtration (TFF), is essential for two primary reasons:

  • Ethanol Removal: Residual ethanol can destabilize the LNP structure over time. Its removal is critical for the integrity and stability of the final product.

  • pH Neutralization: The process replaces the acidic formation buffer with a physiologically relevant buffer, such as Phosphate Buffered Saline (PBS), Tris, or HEPES, at a pH of ~7.4. This neutralizes the surface charge of the LNPs, which is important for stability and in vivo tolerance.

Q3: Which final storage buffer is optimal for this compound LNPs?

The choice of storage buffer can significantly impact LNP stability and performance, particularly after storage at sub-zero temperatures. While PBS is commonly used, studies on DLin-MC3-DMA LNPs have shown that Tris-buffered saline (TBS) and HEPES-buffered saline (HBS) can offer superior cryoprotection. LNPs stored in TBS or HBS demonstrated better preservation of transfection efficiency after a freeze-thaw cycle compared to those stored in PBS. The choice may depend on the specific lipid composition and long-term storage requirements.

Q4: How do buffer conditions affect LNP stability during freeze-thaw cycles?

Freezing and thawing can significantly compromise LNP integrity, leading to aggregation and loss of efficacy. The buffer composition plays a critical role in mitigating this damage. For instance, phosphate buffers can experience dramatic pH shifts (as much as 4 units) upon freezing, which can induce LNP aggregation and rupture. Buffers like Tris and HEPES, or the addition of cryoprotectants like sucrose or trehalose, can suppress these effects and better preserve the physicochemical properties and biological activity of the LNPs.

Troubleshooting Guide

Q: My LNPs are aggregating or show a significant increase in size and PDI after formulation. What is the likely cause?

A: Post-formulation aggregation is often linked to buffer and solvent issues.

  • Incomplete pH Neutralization: Ensure your dialysis or TFF process is sufficient to fully exchange the acidic formation buffer with the final neutral buffer (pH ~7.4). An incomplete exchange can leave the LNP surface partially charged, leading to instability.

  • Residual Ethanol: Inadequate removal of ethanol is a known cause of LNP destabilization. Verify your purification process to ensure ethanol levels are minimized.

  • Inappropriate Storage Buffer: If aggregation occurs after a freeze-thaw cycle, your storage buffer may be the culprit. As noted, PBS can induce pH changes upon freezing that lead to aggregation. Consider switching to Tris or HEPES-based buffers or adding a cryoprotectant like sucrose.

Q: I am experiencing low mRNA encapsulation efficiency (<90%). How can I improve this?

A: Low encapsulation efficiency is almost always traced back to the initial complexation step.

  • Check Aqueous Buffer pH: The pH of your aqueous phase (containing the mRNA) must be sufficiently acidic (pH 4.0 is optimal) to ensure the this compound is fully protonated. If the pH is too high, the ionizable lipid will not be sufficiently cationic to effectively bind and encapsulate the negatively charged mRNA.

  • N:P Ratio: The N:P ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid to the phosphate groups in the mRNA, is critical for stable complexation. An N:P ratio of around 5-6 is common for efficient encapsulation.

Q: My LNPs look good physically (size, PDI, EE), but they show poor transfection efficiency in vivo. Could the buffer be the problem?

A: Yes, the final buffer composition can significantly influence biological performance even if the initial physical characteristics are optimal.

  • Buffer-Induced Structural Changes: Different buffers can induce subtle changes in LNP morphology and membrane fluidity that affect their interaction with cells.

  • Post Freeze-Thaw Performance: As demonstrated in comparative studies, LNPs stored in PBS can experience a nearly 9-fold decrease in transfection efficiency after a single freeze-thaw cycle, whereas the loss is much lower in HBS (2-fold) or TBS (3-fold). If your experimental workflow involves frozen storage, your buffer choice is a critical performance parameter.

Quantitative Data Summary

The following tables summarize key data on how buffer choice impacts the critical quality attributes (CQAs) of LNPs, based on studies with the structurally similar DLin-MC3-DMA lipid.

Table 1: Physicochemical Properties of DLin-MC3-DMA LNPs in Different Final Buffers.

Buffer Average Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) Zeta Potential (mV)
HBS (HEPES) ~70 ~0.05 >92% Neutral (~0 mV)
TBS (Tris) ~70 0.05 >92% Slightly Negative ( -3 mV)
PBS (Phosphate) ~70 0.05 >92% Slightly Negative ( -3 mV)

(Data summarized from a comparative study on DLin-MC3-DMA LNPs. Initial characteristics are nearly identical across buffers before freeze-thaw stress)

Table 2: Impact of Final Buffer on In Vivo Transfection Efficiency After One Freeze-Thaw Cycle.

Buffer Approximate Decrease in Total Flux (Luciferase Expression)
HBS (HEPES) ~2-fold
TBS (Tris) ~3-fold
PBS (Phosphate) ~9-fold

(Data reflects in vivo performance 4 hours post-administration of LNPs subjected to a single freeze-thaw cycle, compared to fresh LNPs)

Experimental Protocols & Methodologies

Protocol: this compound LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing this compound LNPs using a microfluidic mixing device.

  • Aqueous Phase Preparation:

    • Dilute the mRNA stock solution in a 50 mM sodium citrate buffer, adjusted to pH 4.0. The final concentration will depend on the desired mRNA loading.

  • Organic Phase Preparation:

    • Dissolve this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in pure ethanol. A common molar ratio is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG). The total lipid concentration is typically between 5-10 mM.

  • Microfluidic Mixing:

    • Load the aqueous phase and the organic (lipid-ethanol) phase into separate syringes.

    • Pump the two solutions through a microfluidic mixing chip (e.g., from a NanoAssemblr platform) at a defined volumetric flow rate ratio, typically 3:1 (Aqueous:Ethanol).

    • Set a total flow rate appropriate for the device (e.g., 9 mL/min). The rapid mixing within the microchannels induces a change in solvent polarity, triggering the self-assembly of the lipids and mRNA into LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the collected LNP suspension against the desired final storage buffer (e.g., PBS, TBS, or HBS at pH 7.4).

    • Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa MWCO).

    • Perform dialysis for at least 4 hours, followed by an overnight dialysis against a 1000-fold volume of fresh buffer to ensure complete removal of ethanol and acidic buffer components.

  • Concentration and Characterization:

    • If necessary, concentrate the final LNP solution using centrifugal filter units (e.g., 100 kDa MWCO Amicon® Ultra filters).

    • Characterize the LNPs for critical quality attributes:

      • Size and PDI: Use Dynamic Light Scattering (DLS).

      • Zeta Potential: Use Electrophoretic Light Scattering (ELS).

      • Encapsulation Efficiency: Use a nucleic acid-binding fluorescent dye assay (e.g., RiboGreen) in the presence and absence of a lysing detergent.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Processing cluster_output Final Product & QC Aqueous mRNA in Acidic Buffer (pH 4) (e.g., Citrate) Mixing Microfluidic Mixing (3:1 Aqueous:Ethanol Ratio) Aqueous->Mixing Organic This compound & Lipids in Ethanol Organic->Mixing Dialysis Dialysis / Buffer Exchange Mixing->Dialysis Formed LNPs in Acidic Ethanol/Buffer Mix Concentration Concentration (Optional) Dialysis->Concentration LNPs in Final Buffer (e.g., PBS, Tris, HEPES pH 7.4) Final_LNP Final this compound LNP Dialysis->Final_LNP Concentration->Final_LNP QC Characterization (Size, PDI, EE%) Final_LNP->QC

Caption: Workflow for this compound LNP formulation highlighting buffer inputs.

Endosomal_Escape cluster_cell Cellular Environment cluster_endosome Endosome LNP_outside LNP in Circulation (pH 7.4, Neutral Surface) Endocytosis Endocytosis LNP_outside->Endocytosis LNP_inside LNP in Early Endosome (pH ~6.5) Endocytosis->LNP_inside Acidification Endosome Acidification (Proton Pumping) LNP_inside->Acidification LNP_protonated LNP in Late Endosome (pH ~5.5) This compound is Protonated (+) Acidification->LNP_protonated Membrane_disruption Endosomal Membrane Disruption LNP_protonated->Membrane_disruption mRNA_release mRNA Release into Cytosol Membrane_disruption->mRNA_release Translation Protein Translation mRNA_release->Translation

Caption: pH-dependent endosomal escape mechanism of this compound LNPs.

Troubleshooting_Aggregation Problem Problem: LNP Aggregation / High PDI Q1 When does aggregation occur? Problem->Q1 Path1 Immediately After Purification Q1->Path1 Path2 After Freeze-Thaw Cycle Q1->Path2 Cause1a Potential Cause: Incomplete Buffer Exchange (Residual Acidic pH) Path1->Cause1a Cause1b Potential Cause: Residual Ethanol Path1->Cause1b Cause2 Potential Cause: Inappropriate Storage Buffer (e.g., PBS pH shift) Path2->Cause2 Solution1a Solution: Increase dialysis time/volume Verify final pH is ~7.4 Cause1a->Solution1a Solution1b Solution: Optimize purification process (e.g., TFF/Dialysis) Cause1b->Solution1b Solution2 Solution: Switch to Tris or HEPES buffer Add cryoprotectant (sucrose) Cause2->Solution2

References

Technical Support Center: Refining Purification Methods for Dlin-MeOH LNPs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the purification of Dlin-MeOH-containing Lipid Nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of purifying this compound LNPs?

The primary goals of LNP purification are to:

  • Remove unencapsulated nucleic acids (e.g., mRNA, siRNA).

  • Eliminate residual solvents, such as ethanol, used during LNP formulation[1][2].

  • Separate free lipids and other formulation components from the final LNP product.

  • Achieve a desired LNP concentration and exchange the buffer for a formulation suitable for storage and in vivo administration[3][4].

  • Ensure the final product meets critical quality attributes (CQAs), including particle size, polydispersity index (PDI), and encapsulation efficiency[3].

Q2: What are the most common methods for purifying this compound LNPs?

The most prevalent methods for purifying this compound LNPs are Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC). TFF is widely used for its scalability and efficiency in buffer exchange and concentration. SEC is a valuable technique for high-resolution separation based on size, effectively removing smaller impurities.

Q3: How do I choose between Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC) for my application?

The choice between TFF and SEC depends on the scale of your experiment and specific purification needs.

  • TFF is highly scalable and well-suited for processing larger volumes, making it ideal for process development and manufacturing. It is efficient for buffer exchange (diafiltration) and concentrating the LNP suspension.

  • SEC provides high-resolution separation and is excellent for analytical purposes and smaller-scale preparations where precise removal of free components is critical.

For many applications, a combination of both methods can be advantageous, using TFF for initial bulk purification and buffer exchange, followed by SEC for a final polishing step.

Troubleshooting Guides

Tangential Flow Filtration (TFF) Troubleshooting
Issue Potential Cause Recommended Solution
Low Product Recovery LNP Adsorption to the Membrane: Hydrophobic interactions between LNPs and the membrane surface.- Select a membrane with low protein/particle binding properties (e.g., modified polyethersulfone (mPES) or regenerated cellulose).- Optimize the cross-flow rate to create sufficient shear to minimize fouling.- Consider pre-conditioning the membrane with a blocking agent like a suitable buffer.
LNP Aggregation: High shear stress or inappropriate buffer conditions leading to particle instability.- Optimize the feed flow rate to balance flux and shear stress. High shear can damage LNPs.- Ensure the diafiltration buffer is compatible with LNP stability (consider pH, ionic strength, and the inclusion of cryoprotectants).- Monitor particle size and PDI throughout the process.
Loss in Permeate: Membrane pore size is too large, or the membrane is compromised.- Use a membrane with an appropriate molecular weight cutoff (MWCO), typically between 100 and 500 kDa for LNPs.- Perform an integrity test on the TFF cartridge before use.
Membrane Fouling / High Transmembrane Pressure (TMP) Concentration Polarization and Gel Layer Formation: Accumulation of LNPs at the membrane surface, restricting permeate flow.- Increase the cross-flow rate to enhance the sweeping action across the membrane surface.- Optimize the TMP; operating at a lower TMP can sometimes reduce fouling.- Perform intermittent backpulsing if the system allows.
Precipitation of Unencapsulated Material: Free lipids or other components precipitating on the membrane.- Ensure adequate removal of larger aggregates before TFF through a pre-filtration step.
Increase in Particle Size or PDI Shear-Induced Aggregation: Excessive shear stress from the pump and within the TFF cartridge can cause LNPs to aggregate.- Reduce the feed flow rate to a level that maintains adequate flux without causing excessive shear.- Use a low-shear pump, such as a peristaltic pump with appropriate tubing.- Monitor the TMP, as a rapid increase can indicate aggregation and fouling.
Buffer Incompatibility: The diafiltration buffer may not be optimal for maintaining LNP stability.- Screen different buffer compositions for their impact on LNP stability prior to TFF.- Ensure the pH and ionic strength of the diafiltration buffer are within the stable range for your LNP formulation.
Size Exclusion Chromatography (SEC) Troubleshooting
Issue Potential Cause Recommended Solution
Poor Resolution / Peak Tailing Secondary Interactions: Hydrophobic or electrostatic interactions between LNPs and the stationary phase.- Select a column with a stationary phase designed for low biomolecule adsorption.- Optimize the mobile phase composition. Increasing the ionic strength (e.g., with NaCl) can reduce electrostatic interactions. The inclusion of a small percentage of an organic solvent like ethanol may reduce hydrophobic interactions, but compatibility with LNP stability must be verified.
Column Overloading: Injecting too much sample volume or too high a concentration.- Reduce the injection volume or dilute the sample.- Refer to the column manufacturer's guidelines for loading capacity.
LNP Aggregation / Low Recovery Incompatible Mobile Phase: The mobile phase composition may be destabilizing the LNPs.- Use a mobile phase that is known to be compatible with your LNP formulation, often a buffered saline solution (e.g., PBS).- Avoid mobile phases with extreme pH or high concentrations of organic solvents unless specifically validated for your LNPs.
Shear Stress: High flow rates through the column can induce shear.- Optimize the flow rate to a lower level to minimize shear forces while maintaining acceptable run times.
Carryover / Ghost Peaks Adsorption of LNPs or Components to the Column: Residual sample from a previous injection eluting in a subsequent run.- Implement a robust column cleaning and regeneration protocol between runs, as recommended by the manufacturer.- For persistent issues, consider using a dedicated column for LNP analysis.
Irreproducible Elution Times Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase.- Prepare fresh mobile phase for each set of experiments and ensure it is thoroughly degassed.- Use a buffer with sufficient buffering capacity to maintain a stable pH.
Column Degradation: The stationary phase may be degrading over time.- Monitor column performance with standards and replace the column when performance declines.

Quantitative Data Summary

Table 1: Comparison of Purification Methods for mRNA LNPs

ParameterTangential Flow Filtration (TFF)Size Exclusion Chromatography (SEC)
Product Recovery ≥ 96% for mRNA and mRNA-LNPsGenerally high, but can be affected by column interactions.
Ethanol Removal Efficiently removes ethanol to acceptable levels.Effective for removing small molecules like ethanol.
Particle Size (Post-Purification) Can sometimes lead to a slight increase in PDI due to shear stress.Generally maintains particle size and PDI if optimized.
Scalability Highly scalable for large volumes.More suitable for analytical and small to medium scale.
Processing Time Typically < 2 hours for each UF/DF unit operation.Can be longer for preparative scale due to lower flow rates.

Experimental Protocols

Protocol 1: TFF for this compound LNP Purification

This protocol is a general guideline and should be optimized for your specific LNP formulation and equipment.

Materials:

  • This compound LNP suspension in ethanol-containing buffer.

  • Diafiltration buffer (e.g., sterile PBS, pH 7.4).

  • TFF system with a low-shear pump.

  • TFF hollow fiber cartridge or cassette with a 100-300 kDa MWCO and a low-binding membrane.

  • Sterile reservoirs for feed, permeate, and diafiltration buffer.

Procedure:

  • System Preparation: Sanitize and equilibrate the TFF system and membrane with the diafiltration buffer according to the manufacturer's instructions.

  • Initial Concentration (Optional): If the initial LNP suspension is dilute, concentrate it to a more manageable volume by running the TFF system in concentration mode.

  • Diafiltration: a. Switch the system to diafiltration mode. b. Add the diafiltration buffer to the feed reservoir at the same rate as the permeate is being removed to maintain a constant volume. c. Perform 5-10 diavolumes to ensure adequate removal of ethanol and exchange of the buffer. Monitor the conductivity of the permeate to confirm buffer exchange.

  • Final Concentration: After diafiltration, concentrate the LNP suspension to the desired final volume.

  • Product Recovery: a. Stop the pump and drain the system to recover the concentrated LNP product. b. Flush the system with a small volume of diafiltration buffer to recover any remaining product and pool it with the concentrate.

  • Characterization: Analyze the purified LNPs for particle size, PDI, encapsulation efficiency, and residual ethanol content.

Protocol 2: SEC for this compound LNP Purification and Analysis

This protocol is intended for analytical to small-scale preparative purification.

Materials:

  • Purified (e.g., by TFF) or crude this compound LNP suspension.

  • SEC column suitable for large biomolecules (e.g., with a pore size that allows for the separation of LNPs from smaller impurities).

  • HPLC or FPLC system.

  • Mobile phase (e.g., sterile-filtered and degassed PBS, pH 7.4).

  • Fraction collector (for preparative scale).

Procedure:

  • System and Column Equilibration: a. Install the SEC column on the chromatography system. b. Equilibrate the column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation: a. If necessary, filter the LNP sample through a low-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates that could clog the column.

  • Injection: a. Inject the LNP sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Elution and Detection: a. Elute the column with the mobile phase at an optimized flow rate. b. Monitor the elution profile using a UV detector at 260 nm (for nucleic acid) and/or a light scattering detector for the LNPs.

  • Fraction Collection (Preparative): a. Collect fractions corresponding to the LNP peak.

  • Analysis: a. Analyze the collected fractions or the main peak for particle size, PDI, and concentration. b. For analytical runs, the elution profile provides information on the size distribution and presence of aggregates or smaller contaminants.

Visualizations

LNP_Purification_Workflow cluster_formulation LNP Formulation cluster_purification Purification cluster_final_product Final Product formulation Microfluidic Mixing (this compound, Lipids, mRNA in Ethanol/Aqueous Buffer) tff Tangential Flow Filtration (TFF) - Ethanol Removal - Buffer Exchange formulation->tff Crude LNPs sec Size Exclusion Chromatography (SEC) - Polishing Step - Removal of Free Components tff->sec Partially Purified LNPs final_lnp Purified this compound LNPs tff->final_lnp Purified LNPs sec->final_lnp characterization Quality Control - Size & PDI - Encapsulation Efficiency - Residual Ethanol final_lnp->characterization

Caption: Workflow for the purification of this compound LNPs.

TFF_Troubleshooting_Logic start TFF Performance Issue issue_recovery Low Product Recovery? start->issue_recovery issue_fouling High TMP / Fouling? start->issue_fouling issue_size Increased Size / PDI? start->issue_size cause_adsorption Adsorption to Membrane issue_recovery->cause_adsorption Yes cause_aggregation Aggregation issue_recovery->cause_aggregation Yes cause_permeate_loss Loss in Permeate issue_recovery->cause_permeate_loss Yes issue_fouling->cause_aggregation Yes cause_gel_layer Gel Layer Formation issue_fouling->cause_gel_layer Yes issue_size->cause_aggregation Yes cause_shear High Shear Stress issue_size->cause_shear Yes cause_buffer Buffer Incompatibility issue_size->cause_buffer Yes solution_membrane Change Membrane Type cause_adsorption->solution_membrane solution_flow_rate Optimize Flow Rate cause_aggregation->solution_flow_rate solution_buffer Screen Buffers cause_aggregation->solution_buffer solution_mwco Check MWCO cause_permeate_loss->solution_mwco cause_gel_layer->solution_flow_rate solution_tmp Optimize TMP cause_gel_layer->solution_tmp cause_shear->solution_flow_rate cause_buffer->solution_buffer

Caption: Troubleshooting logic for TFF of LNPs.

References

Validation & Comparative

Comparative Analysis of Ionizable Lipids for Nucleic Acid Delivery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ionizable lipid is a critical determinant for the successful delivery of nucleic acid therapeutics. This guide provides a comparative analysis of prominent ionizable lipids used in Lipid Nanoparticle (LNP) formulations, with a focus on their performance and the experimental methodologies used for their evaluation. While direct comparative data for Dlin-MeOH is limited in the public domain, this guide establishes a framework for comparison by examining widely-used and clinically validated ionizable lipids such as Dlin-MC3-DMA, ALC-0315, and SM-102.

Ionizable lipids are cationic lipids with a unique pH-dependent charge. At physiological pH (~7.4), they are nearly neutral, which contributes to reduced toxicity and longer circulation times. However, upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), these lipids become protonated, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm, a crucial step for therapeutic efficacy.

Performance Comparison of Key Ionizable Lipids

The following table summarizes the physicochemical properties and in vitro/in vivo performance of several key ionizable lipids based on available data. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available, and performance can vary depending on the specific LNP formulation, nucleic acid payload, and cell type or animal model used.

Ionizable LipidpKaLNP Size (nm)Encapsulation Efficiency (%)In Vitro Transfection EfficiencyIn Vivo Efficacy (siRNA knockdown in mice)Cytotoxicity
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Dlin-MC3-DMA ~6.4~70-100>90HighHigh (ED50 ~0.01 mg/kg for Factor VII)Moderate
ALC-0315 ~6.1~80-100>95Very HighVery High (Potent FVII knockdown)[1][2]Low to moderate
SM-102 ~6.7~80-100>95HighHighLow to moderate[3]

Note: The absence of data for this compound in this table highlights the limited publicly available information for this specific lipid. Researchers are encouraged to perform their own head-to-head comparisons using standardized protocols.

Experimental Protocols

To ensure reproducibility and enable accurate comparisons between different ionizable lipids, standardized and detailed experimental protocols are essential.

Protocol 1: Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes a general method for formulating LNPs encapsulating mRNA or siRNA using a microfluidic mixing device. This technique allows for rapid and reproducible mixing of the lipid and aqueous phases, resulting in uniform nanoparticles.

Materials:

  • Ionizable lipid (e.g., Dlin-MC3-DMA, ALC-0315) in ethanol

  • Helper lipids: DSPC and Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • Nucleic acid (mRNA or siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solution: Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Nucleic Acid Solution: Dilute the nucleic acid stock in the low pH buffer to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid solution into one syringe and the nucleic acid solution into another.

    • Set the flow rates on the syringe pumps to achieve the desired aqueous to organic phase flow rate ratio (typically 3:1).

    • Connect the syringes to the microfluidic cartridge and initiate mixing.

    • Collect the resulting LNP dispersion from the outlet of the cartridge.

  • Dialysis:

    • Transfer the LNP dispersion to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen™ assay) before and after LNP lysis with a detergent (e.g., 0.5% Triton™ X-100).

    • Measure the zeta potential to assess the surface charge of the LNPs.

Protocol 2: In Vitro mRNA Transfection and Luciferase Reporter Assay

This protocol outlines a method to assess the in vitro transfection efficiency of LNPs containing luciferase-encoding mRNA in a relevant cell line (e.g., HeLa, HEK293T).

Materials:

  • LNP-mRNA formulations

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • HeLa or HEK293T cells

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight at 37°C and 5% CO2.

  • LNP Treatment:

    • Dilute the LNP-mRNA formulations to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Include a negative control (cells treated with medium only) and a positive control (e.g., a commercial transfection reagent).

  • Incubation: Incubate the cells with the LNPs for 24-48 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein content in each well or express as relative light units (RLU).

    • Compare the transfection efficiency of the different LNP formulations.

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stock Lipid Stock (Ionizable, Helper, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Nucleic_Acid_Solution Nucleic Acid (mRNA/siRNA) in Low pH Buffer Nucleic_Acid_Solution->Microfluidic_Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, EE, ZP) Dialysis->Characterization Final_LNP Final_LNP Characterization->Final_LNP Ready for Use

Caption: Experimental workflow for LNP formulation.

Endosomal_Escape_Pathway cluster_cellular_uptake Cellular Uptake cluster_endosomal_acidification Endosomal Acidification & Escape cluster_cytosolic_release Cytosolic Release LNP_Extracellular LNP in Extracellular Space (pH 7.4) Endocytosis Endocytosis LNP_Extracellular->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation Ionizable Lipid Protonation Late_Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Payload_Release Nucleic Acid Release into Cytoplasm Membrane_Destabilization->Payload_Release

Caption: Mechanism of LNP endosomal escape.

This guide provides a foundational understanding of the comparative analysis of ionizable lipids for nucleic acid delivery. The provided protocols and visualizations serve as a starting point for researchers to design and execute their own comparative studies, ultimately leading to the development of more effective and safer nanomedicines.

References

Dlin-MeOH LNP Transfection Efficiency: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nucleic acid therapeutics, the effective delivery of payloads such as siRNA and mRNA to target cells is a critical determinant of therapeutic success. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, with the ionizable cationic lipid component playing a pivotal role in encapsulation, endosomal escape, and overall transfection efficiency. This guide provides a head-to-head comparison of the transfection efficiency of LNPs formulated with Dlin-MeOH or its closely related and more extensively studied analog, Dlin-MC3-DMA, against other prominent ionizable lipids.

This comparison is intended for researchers, scientists, and drug development professionals, offering a concise overview of performance characteristics supported by experimental data to inform the selection of optimal LNP formulations.

Performance Comparison of Ionizable Lipids in LNP Formulations

The following table summarizes key performance data from preclinical studies comparing LNPs formulated with Dlin-MC3-DMA against other clinically relevant ionizable lipids for siRNA and pDNA delivery. Dlin-MC3-DMA is a well-established ionizable lipid, notably used in the first FDA-approved siRNA therapeutic, Onpattro®[1][2][3]. Its performance is a benchmark for the development of next-generation lipid nanoparticles.

Ionizable LipidCargoKey FindingsReference
Dlin-MC3-DMA siRNA- ED₅₀ of ~0.005 mg/kg for silencing hepatic gene FVII in mice.[2] - Efficiently delivers mRNA to the liver.[1] - Established as a potent lipid for siRNA delivery formulations.
Dlin-KC2-DMA pDNA- Facilitated higher in vivo pDNA transfection than Dlin-MC3-DMA and DODAP. - Exhibited significantly higher protein production in the spleen than in the liver.
ALC-0315 siRNA- Achieved a two-fold greater knockdown of Factor VII (hepatocytes) and a ten-fold greater knockdown of ADAMTS13 (hepatic stellate cells) compared to Dlin-MC3-DMA at a 1 mg/kg dose. - Estimated 10-fold higher mRNA silencing efficacy than Dlin-MC3-DMA.
DODAP pDNA- Lower in vivo pDNA transfection efficiency compared to Dlin-KC2-DMA and Dlin-MC3-DMA.

Experimental Protocols

The following provides a generalized methodology for evaluating the in vitro transfection efficiency of LNP formulations, synthesized from multiple sources.

In Vitro LNP Transfection Efficiency Assay Protocol

1. Cell Culture:

  • Seed target cells (e.g., HepG2, HeLa, HEK-293T) in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of transfection (e.g., 5,000 cells/well).

  • Incubate the cells overnight at 37°C and 5% CO₂ to allow for adherence.

2. LNP-Nucleic Acid Complex Formation:

  • Dilute the nucleic acid cargo (e.g., mRNA, siRNA encoding a reporter gene like luciferase or GFP) in a nuclease-free buffer.

  • In a separate tube, dilute the LNP formulation in a suitable buffer.

  • Mix the diluted nucleic acid and LNP solutions gently and incubate at room temperature for a specified time to allow for complex formation. The precise lipid-to-nucleic acid ratios should be followed as per the manufacturer's or established protocols.

3. Transfection:

  • Remove the complete medium from the cell culture wells.

  • Add the LNP-nucleic acid complexes to the cells. The complexes should be diluted in a complete cell culture medium to the desired final concentration.

  • Include a negative control of cells treated with complete medium only.

  • Incubate the cells with the complexes for a specified period (e.g., 24-72 hours) at 37°C and 5% CO₂.

4. Post-Transfection Analysis:

  • For reporter genes (e.g., Luciferase, GFP):

    • Luciferase Assay: Lyse the cells using a lysis buffer and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • GFP Expression: Analyze GFP expression using fluorescence microscopy or quantify the percentage of GFP-positive cells and mean fluorescence intensity via flow cytometry.

  • For gene silencing (siRNA):

    • Harvest the cells and extract mRNA or protein.

    • Quantify the target gene expression levels using RT-qPCR (for mRNA) or Western blotting/ELISA (for protein) to determine the percentage of knockdown compared to control cells.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles and the subsequent evaluation of their transfection efficiency both in vitro and in vivo.

G cluster_0 LNP Formulation cluster_1 In Vitro Transfection cluster_2 In Vivo Evaluation A Lipid Mixture in Ethanol (e.g., this compound, DSPC, Cholesterol, PEG-Lipid) C Microfluidic Mixing A->C B Nucleic Acid in Aqueous Buffer (pH 4) B->C D Self-Assembly of LNPs C->D E Dialysis/Purification D->E F Cell Seeding E->F Characterized LNPs J Animal Administration (e.g., Intravenous Injection) E->J Characterized LNPs G LNP Transfection F->G H Incubation (24-72h) G->H I Analysis (Luciferase Assay, Flow Cytometry, qPCR) H->I K Tissue/Organ Collection J->K L Analysis (Bioluminescence Imaging, Gene Expression) K->L

Caption: Experimental workflow for LNP formulation and efficiency testing.

References

Dlin-MeOH Lipid Nanoparticles: A Performance Benchmark Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of lipid nanoparticles (LNPs) formulated with the first-generation ionizable cationic lipid, Dlin-MeOH (represented by its close analogue Dlin-DMA), against current industry-standard LNP delivery systems. The comparison focuses on key performance indicators critical for the delivery of siRNA and mRNA therapeutics, supported by experimental data from peer-reviewed studies.

Performance Snapshot: this compound vs. Industry Leaders

The efficacy of lipid nanoparticles as delivery vehicles for nucleic acids is critically dependent on the choice of the ionizable cationic lipid. This component is pivotal for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. While this compound and its analogue Dlin-DMA were foundational in the development of LNP technology, subsequent generations of ionizable lipids have demonstrated significantly enhanced performance.

Below is a summary of key performance metrics comparing LNPs formulated with Dlin-DMA to those formulated with the industry-standard lipids DLin-MC3-DMA, ALC-0315, and SM-102.

Performance MetricDlin-DMA (First Generation)DLin-MC3-DMA (Industry Standard)ALC-0315 (Industry Standard)SM-102 (Industry Standard)
siRNA Delivery (in vivo)
Hepatic Gene Silencing (ED50)~1-5 mg/kg~0.005 mg/kg [1]Potent, with two-fold greater knockdown than MC3 at 1 mg/kg[2][3]High efficiency for siRNA delivery[]
mRNA Delivery (in vivo) Lower expressionHigh expressionHigh expression, higher than MC3[2]High expression, outperforms ALC-0315 in some studies
Encapsulation Efficiency >90%>95%>95%>95%
Particle Size (Z-average) ~80-120 nm~70-100 nm~80-90 nm~75-85 nm
Polydispersity Index (PDI) <0.2<0.1<0.2<0.2

Delving into the Data: A Head-to-Head Comparison

The evolution from Dlin-DMA to DLin-MC3-DMA marked a significant leap in potency for siRNA delivery. Structure-activity relationship studies revealed that modifications to the lipid's headgroup and linker region could dramatically improve in vivo gene silencing activity. DLin-MC3-DMA is reported to be approximately 1000-fold more potent than Dlin-DMA for silencing a hepatic gene.

For mRNA delivery, both ALC-0315 and SM-102, key components in the Pfizer-BioNTech and Moderna COVID-19 vaccines respectively, have demonstrated exceptional performance. In direct comparisons, SM-102 has been shown to mediate higher luciferase protein expression in vivo compared to ALC-0315. Both lipids, however, represent a substantial improvement over first-generation lipids for mRNA applications.

Experimental Protocols: A Guide to Reproducible Results

The following are detailed methodologies for the key experiments cited in the comparison of LNP performance.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formulated by the rapid mixing of a lipid solution in ethanol with an aqueous solution of the nucleic acid at a low pH.

  • Lipid Composition: A typical molar ratio for the lipid components is 50% ionizable lipid (e.g., Dlin-DMA, DLin-MC3-DMA), 10% DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), 38.5% cholesterol, and 1.5% PEG-lipid (e.g., PEG-DMG).

  • Method:

    • The lipid mixture is dissolved in absolute ethanol.

    • The nucleic acid (siRNA or mRNA) is dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

    • The two solutions are rapidly mixed using a microfluidic mixing device (e.g., a NanoAssemblr platform) at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

    • The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

LNP_Formulation cluster_lipids Lipid Phase (Ethanol) cluster_na Aqueous Phase (Low pH) ionizable Ionizable Lipid mixer Microfluidic Mixing ionizable->mixer dspc DSPC dspc->mixer chol Cholesterol chol->mixer peg PEG-Lipid peg->mixer na Nucleic Acid (siRNA/mRNA) na->mixer dialysis Dialysis (pH 7.4 PBS) mixer->dialysis lnp Final LNP Suspension dialysis->lnp LNP_Characterization cluster_dls Size and PDI cluster_ee Encapsulation Efficiency lnp_sample LNP Sample dls Dynamic Light Scattering (DLS) lnp_sample->dls ribogreen RiboGreen Assay lnp_sample->ribogreen size_pdi Particle Size Polydispersity Index dls->size_pdi lysis Lysis with Detergent ribogreen->lysis measurement Fluorescence Measurement lysis->measurement calculation EE% Calculation measurement->calculation InVivo_Silencing lnp_siRNA LNP-siRNA (Targeting Factor VII) injection Intravenous Injection lnp_siRNA->injection mouse Mouse Model injection->mouse blood_collection Blood Collection (48h post-injection) mouse->blood_collection elisa ELISA for Factor VII blood_collection->elisa ed50 ED50 Determination elisa->ed50

References

Navigating the Landscape of Ionizable Lipids for siRNA Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of lipid nanoparticles (LNPs) is crucial for the successful development of siRNA therapeutics. While a direct comparison involving "Dlin-MeOH" is not feasible due to the absence of publicly available data on a lipid with this designation, this guide provides a comparative analysis of the well-established and clinically significant ionizable lipid, Dlin-MC3-DMA, against a prominent next-generation counterpart, ALC-0315. This comparison is supported by preclinical data from animal models and detailed experimental methodologies to inform researchers, scientists, and drug development professionals.

The field of RNAi therapeutics has been significantly advanced by the development of effective delivery vehicles, with lipid nanoparticles at the forefront. The ionizable cationic lipid is a critical component of these LNPs, playing a pivotal role in siRNA encapsulation, endosomal escape, and ultimate delivery to the target cell's cytoplasm. Dlin-MC3-DMA, a key ingredient in the first FDA-approved siRNA drug, Onpattro, has been a benchmark in the field. However, the quest for improved potency and safety has led to the development of newer lipids like ALC-0315, which is utilized in the Pfizer-BioNTech COVID-19 mRNA vaccine.

Performance Comparison in Animal Models

Preclinical studies in mice have provided valuable insights into the comparative efficacy and safety of LNPs formulated with Dlin-MC3-DMA versus ALC-0315. The primary endpoint in these studies is often the silencing of a specific gene in the liver, a common target for siRNA therapies.

Gene Silencing Efficacy

A head-to-head comparison in C57BL/6 mice demonstrated that ALC-0315 formulated LNPs achieved more potent gene silencing than those containing Dlin-MC3-DMA at the same siRNA dose.[1][2] Specifically, when targeting Factor VII (FVII) in hepatocytes, a single 1 mg/kg intravenous injection of siFVII-ALC-0315 resulted in approximately 98.4% knockdown of FVII mRNA, whereas siFVII-MC3 achieved about 84.7% knockdown.[1] This suggests a higher intrinsic activity of ALC-0315 in mediating siRNA delivery and gene silencing in hepatocytes.

Ionizable LipidTarget GeneTarget Cell TypesiRNA Dose (mg/kg)Mean Residual mRNA (%)Reference
Dlin-MC3-DMAFactor VII (FVII)Hepatocyte115.3 ± 3[1]
ALC-0315Factor VII (FVII)Hepatocyte11.6 ± 0.3[1]
Dlin-MC3-DMAADAMTS13Hepatic Stellate Cell1Not specified
ALC-0315ADAMTS13Hepatic Stellate Cell1~10-fold greater knockdown than MC3
Toxicity Profile

While potency is a key metric, the therapeutic window is ultimately defined by the safety profile of the LNP formulation. In a study assessing liver toxicity, mice were administered a higher dose (5 mg/kg) of siRNA formulated with either Dlin-MC3-DMA or ALC-0315. The results indicated that at this higher dose, ALC-0315 LNPs led to an increase in markers of liver toxicity, such as alanine aminotransferase (ALT) and bile acids, which was not observed with the Dlin-MC3-DMA LNPs. This suggests that while ALC-0315 may be more potent, it might also have a narrower therapeutic window compared to Dlin-MC3-DMA.

Ionizable LipidsiRNA Dose (mg/kg)ObservationReference
Dlin-MC3-DMA5No significant increase in liver toxicity markers
ALC-03155Increased markers of liver toxicity (ALT, bile acids)

Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, the following are generalized methodologies for the key experiments cited in the comparative analysis.

Lipid Nanoparticle (LNP) Formulation

LNPs were formulated using a rapid mixing approach, typically with a microfluidic device. The lipid components are first dissolved in ethanol. A common molar ratio for the lipid components is 50% ionizable lipid (Dlin-MC3-DMA or ALC-0315), 10% DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), 38.5% cholesterol, and 1.5% PEG-lipid (e.g., PEG-DMG). This ethanolic lipid solution is then rapidly mixed with an aqueous solution of siRNA at a low pH (e.g., pH 4.0). This process facilitates the self-assembly of the lipids around the siRNA, leading to efficient encapsulation. The resulting LNPs are then dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH, resulting in a nearly neutral surface charge.

LNP_Formulation_Workflow cluster_lipids Lipid Preparation cluster_sirna siRNA Preparation cluster_mixing LNP Assembly cluster_purification Purification lipids Ionizable Lipid (Dlin-MC3-DMA or ALC-0315) + DSPC + Cholesterol + PEG-Lipid ethanol Dissolve in Ethanol lipids->ethanol mixing Rapid Microfluidic Mixing ethanol->mixing sirna siRNA buffer Aqueous Buffer (pH 4.0) sirna->buffer buffer->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis lnp Final LNP Formulation dialysis->lnp

LNP Formulation Workflow
In Vivo Animal Studies

Animal studies are critical for evaluating the in vivo efficacy and safety of LNP-siRNA formulations.

  • Animal Model: C57BL/6 mice are a commonly used strain for these types of studies.

  • Administration: LNPs are typically administered via a single intravenous (IV) injection.

  • Dosage: For efficacy studies, a standard dose is 1 mg/kg of siRNA. For toxicity studies, a higher dose, such as 5 mg/kg, may be used.

  • Sample Collection: At a predetermined time point after injection (e.g., 72 hours or one week), blood and liver tissue samples are collected for analysis.

Measurement of Gene Knockdown

The level of gene silencing is quantified by measuring the amount of target mRNA remaining in the liver tissue.

  • RNA Isolation: Total RNA is extracted from the collected liver tissue samples.

  • Quantitative Real-Time PCR (qRT-PCR): The expression level of the target mRNA (e.g., FVII) is measured using qRT-PCR. The results are typically normalized to a housekeeping gene to control for variations in RNA input.

  • Data Analysis: The percentage of residual mRNA is calculated by comparing the mRNA levels in the treated groups to a control group (e.g., treated with LNPs containing a non-targeting control siRNA).

Gene_Silencing_Analysis_Workflow start Liver Tissue Collection rna_extraction Total RNA Extraction start->rna_extraction q_pcr Quantitative RT-PCR (Target Gene & Housekeeping Gene) rna_extraction->q_pcr data_analysis Data Analysis (% Residual mRNA vs. Control) q_pcr->data_analysis result Gene Knockdown Efficacy data_analysis->result

Gene Silencing Analysis Workflow
In Vivo siRNA Delivery and Mechanism of Action

The systemic administration of LNP-siRNA leads to a cascade of events culminating in gene silencing within the target hepatocytes.

siRNA_Delivery_Pathway cluster_circulation Systemic Circulation cluster_uptake Hepatocyte Uptake cluster_release Intracellular Trafficking cluster_silencing Gene Silencing injection IV Injection of LNP-siRNA apoE ApoE Binding injection->apoE ldlr LDL Receptor Binding apoE->ldlr endocytosis Endocytosis ldlr->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape risc RISC Loading escape->risc cleavage mRNA Cleavage risc->cleavage

siRNA Delivery and Gene Silencing Pathway

This diagram illustrates the journey of the LNP-siRNA from intravenous injection to the cytoplasm of a hepatocyte. After injection, the LNP binds to apolipoprotein E (ApoE) in the bloodstream. This complex is then recognized by the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to uptake via endocytosis. Inside the cell, the ionizable lipid becomes protonated in the acidic environment of the endosome, facilitating the release of the siRNA into the cytoplasm. The siRNA is then loaded into the RNA-induced silencing complex (RISC), which in turn recognizes and cleaves the target mRNA, resulting in gene silencing.

References

A Researcher's Guide to Cross-Validation of Dlin-MeOH LNP Characterization Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of lipid nanoparticle (LNP) characterization is paramount for the successful development of nucleic acid therapeutics. This guide provides a comprehensive comparison of orthogonal methods for the characterization of Dlin-MeOH based LNPs, a key component in many mRNA delivery systems. By employing a multi-faceted analytical approach, researchers can gain a holistic understanding of their LNP formulations and make data-driven decisions throughout the development pipeline.

This guide delves into the critical quality attributes of this compound LNPs, including particle size and polydispersity, zeta potential, encapsulation efficiency of the nucleic acid payload, and the integrity of the encapsulated genetic material. We will explore and compare the most common analytical techniques for each attribute, providing detailed experimental protocols and highlighting the strengths and limitations of each method.

Key LNP-RNA Characterization Parameters and Corresponding Analytical Techniques

A thorough characterization of this compound LNPs involves the assessment of several key parameters. The following table summarizes these critical quality attributes and the primary analytical techniques used for their evaluation.

Critical Quality AttributePrimary Analytical TechniquesOrthogonal/Complementary Techniques
Particle Size & Polydispersity Dynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA), Cryo-Transmission Electron Microscopy (Cryo-TEM)
Zeta Potential Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency RiboGreen/PicoGreen AssayAnion-Exchange Chromatography (AEX-HPLC), Capillary Gel Electrophoresis (CGE)
Nucleic Acid Integrity Capillary Gel Electrophoresis (CGE)Agarose Gel Electrophoresis
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)
Lipid Composition HPLC with Charged Aerosol Detection (HPLC-CAD)

Comparison of Methods for Particle Size and Polydispersity

The size and uniformity of LNPs are critical parameters that influence their biodistribution, cellular uptake, and overall efficacy.[1] Dynamic Light Scattering (DLS) is a widely used technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of LNPs in solution.[2][3] However, DLS provides an intensity-weighted average and may be skewed by the presence of a small number of large aggregates.[4]

Nanoparticle Tracking Analysis (NTA) offers a complementary approach by visualizing and tracking individual particles, providing a number-weighted size distribution and particle concentration.[2] This technique can offer higher resolution for polydisperse samples. For the most detailed morphological information, including direct visualization of particle size and shape, Cryo-Transmission Electron Microscopy (Cryo-TEM) is the gold standard, though it is a lower throughput technique.

Quantitative Comparison of Sizing Techniques
ParameterDynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA)Cryo-Transmission Electron Microscopy (Cryo-TEM)
Measurement Principle Measures fluctuations in scattered light intensity due to Brownian motion.Tracks the Brownian motion of individual particles to determine their size.Direct imaging of vitrified particles.
Information Provided Hydrodynamic diameter (Z-average), Polydispersity Index (PDI).Number-weighted size distribution, particle concentration.Direct visualization of size, shape, and morphology of individual particles.
Typical Size Range 1 nm - 10 µm10 nm - 1000 nm~5 nm - 500 nm
Resolution Lower, especially for polydisperse samples.Higher resolution for polydisperse samples than DLS.Very high, single-particle resolution.
Throughput HighMediumLow
Strengths Fast, easy to use, widely available.Provides particle concentration, less sensitive to large aggregates than DLS.Provides detailed morphological information and can identify subpopulations.
Limitations Intensity-weighted average can be biased by large particles.Lower throughput than DLS, may have limitations with very small particles.Low throughput, requires specialized equipment and expertise.

Experimental Workflow: Particle Size and Polydispersity Analysis

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output LNP_Sample This compound LNP Sample Dilution Dilute with appropriate buffer (e.g., PBS) to optimal concentration LNP_Sample->Dilution DLS Dynamic Light Scattering (DLS) Dilution->DLS NTA Nanoparticle Tracking Analysis (NTA) Dilution->NTA CryoTEM Cryo-Transmission Electron Microscopy (Cryo-TEM) Dilution->CryoTEM DLS_Data Z-average size, PDI DLS->DLS_Data NTA_Data Number-weighted size distribution, Concentration NTA->NTA_Data CryoTEM_Data Micrographs, Individual particle size and morphology CryoTEM->CryoTEM_Data

Caption: Workflow for LNP size and polydispersity analysis.

Comparison of Methods for Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter that quantifies the amount of nucleic acid successfully encapsulated within the LNPs. The most common method for determining EE is the RiboGreen or PicoGreen fluorescence-based assay. This method relies on a dye that fluoresces upon binding to nucleic acids. The EE is calculated by measuring the fluorescence before and after lysing the LNPs with a detergent.

While rapid and high-throughput, the RiboGreen assay can be susceptible to interference from LNP components and may not distinguish between encapsulated and surface-adsorbed nucleic acids. Anion-exchange chromatography (AEX-HPLC) has emerged as a powerful orthogonal technique that separates free nucleic acid from intact LNPs based on charge. This method can provide more detailed information about the distribution of the nucleic acid within the LNP population. Capillary Gel Electrophoresis (CGE) can also be used to determine encapsulation efficiency and provides insights into the integrity of the encapsulated mRNA.

Quantitative Comparison of Encapsulation Efficiency Assays
ParameterRiboGreen/PicoGreen AssayAnion-Exchange Chromatography (AEX-HPLC)Capillary Gel Electrophoresis (CGE)
Measurement Principle Fluorescence enhancement of a dye upon binding to nucleic acids.Separation of negatively charged free nucleic acid from neutral LNPs.Separation of nucleic acids by size in a gel-filled capillary.
Information Provided Percentage of encapsulated nucleic acid.Quantification of free vs. encapsulated nucleic acid, can reveal surface-bound RNA.Quantification of free vs. encapsulated nucleic acid and integrity of the nucleic acid.
Throughput HighMediumHigh (with multi-capillary systems)
Strengths Simple, rapid, and high-throughput.Provides more detailed structural information, less prone to matrix interference.Provides both encapsulation efficiency and nucleic acid integrity data in a single run.
Limitations Susceptible to interference from LNP components, may not distinguish surface-adsorbed from encapsulated RNA.Requires specialized HPLC equipment and method development.Requires specialized CGE equipment.

Experimental Workflow: Encapsulation Efficiency Determination

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output & Calculation LNP_Sample This compound LNP Sample Intact_LNP Intact LNP Aliquot LNP_Sample->Intact_LNP Lysed_LNP Lysed LNP Aliquot (with detergent, e.g., Triton X-100) LNP_Sample->Lysed_LNP RiboGreen RiboGreen Assay Intact_LNP->RiboGreen AEX AEX-HPLC Intact_LNP->AEX CGE Capillary Gel Electrophoresis Intact_LNP->CGE Lysed_LNP->RiboGreen Lysed_LNP->AEX Lysed_LNP->CGE RG_Calc Calculate EE% from fluorescence readings RiboGreen->RG_Calc AEX_Calc Calculate EE% from peak areas AEX->AEX_Calc CGE_Calc Calculate EE% and assess integrity from electropherogram CGE->CGE_Calc

Caption: Workflow for LNP encapsulation efficiency analysis.

Methods for Assessing Nucleic Acid Integrity

Ensuring the integrity of the encapsulated nucleic acid is crucial for the therapeutic efficacy of LNP-based drugs. Degradation of the mRNA or siRNA payload can lead to loss of function. Capillary Gel Electrophoresis (CGE) is a high-resolution technique for assessing the integrity and purity of RNA. It separates nucleic acid fragments based on size, allowing for the quantification of the full-length product versus any degradation products.

Experimental Protocol: mRNA Integrity Analysis by Capillary Gel Electrophoresis (CGE)
  • Sample Preparation:

    • Lyse the this compound LNP sample using a suitable detergent (e.g., 1.2% Triton X-100) to release the encapsulated mRNA.

    • Incubate the sample to ensure complete lysis.

    • Denature the released mRNA by adding formamide and heating, followed by rapid cooling on ice to prevent secondary structure formation.

  • CGE Analysis:

    • Load the prepared sample onto a CGE instrument equipped with a suitable gel-filled capillary and a laser-induced fluorescence (LIF) detector.

    • Apply a voltage to drive the migration of the negatively charged mRNA through the sieving matrix of the gel.

    • The mRNA fragments are separated by size, with smaller fragments migrating faster.

  • Data Analysis:

    • The LIF detector records the fluorescence signal as the mRNA fragments pass through the detection window, generating an electropherogram.

    • The electropherogram shows peaks corresponding to the full-length mRNA and any degradation products.

    • Calculate the percentage of intact mRNA by integrating the peak areas.

Experimental Workflow: Nucleic Acid Integrity Assessment

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output LNP_Sample This compound LNP Sample Lysis Lysis with Detergent (e.g., Triton X-100) LNP_Sample->Lysis Denaturation Denaturation with Formamide and Heat Lysis->Denaturation CGE_Analysis Capillary Gel Electrophoresis (CGE) with LIF Detection Denaturation->CGE_Analysis Electropherogram Electropherogram CGE_Analysis->Electropherogram Integrity_Calc Quantify Full-Length vs. Degraded RNA Electropherogram->Integrity_Calc

Caption: Workflow for nucleic acid integrity analysis.

By employing these cross-validation strategies, researchers can build a comprehensive and robust dataset to support the development and quality control of this compound LNP-based therapeutics, ultimately accelerating the path to clinical applications.

References

A Comparative Guide to Ionizable Lipids for mRNA Delivery: Dlin-MC3-DMA vs. Commercially Available Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of lipid nanoparticles (LNPs) as effective delivery vehicles. At the heart of these LNPs are ionizable lipids, which are pivotal for encapsulating and facilitating the intracellular delivery of mRNA. This guide provides an objective comparison of the widely used, clinically validated ionizable lipid, Dlin-MC3-DMA, with other prominent commercially available lipids such as ALC-0315 and SM-102. This comparison is supported by experimental data to aid researchers in selecting the optimal lipid for their specific application.

Performance Comparison of Ionizable Lipids

The efficacy of ionizable lipids is determined by several factors, including their ability to efficiently encapsulate mRNA, facilitate endosomal escape, and minimize toxicity. The following tables summarize key performance data from preclinical studies comparing LNPs formulated with Dlin-MC3-DMA, ALC-0315, and SM-102.

Table 1: In Vivo siRNA Delivery and Gene Silencing Efficacy

Ionizable LipidTarget GeneDose (mg/kg)Gene Knockdown (%)Reference Cell Type
Dlin-MC3-DMA Factor VII0.005~50% (ED50)Hepatocytes
ALC-0315 Factor VII1>95%Hepatocytes
Dlin-MC3-DMA ADAMTS131~50%Hepatic Stellate Cells
ALC-0315 ADAMTS131~90%Hepatic Stellate Cells

Data synthesized from a head-to-head comparison study, highlighting the superior potency of ALC-0315 in achieving gene knockdown at the same dose[1][2][3].

Table 2: Physicochemical Properties of LNP Formulations

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Dlin-MC3-DMA 76 - 95~0.07 - 0.16>85%
ALC-0315 ~80<0.1>90%
SM-102 ~80<0.1>90%

These properties are crucial for the in vivo performance of LNPs, influencing their stability, biodistribution, and cellular uptake[4][5].

Table 3: In Vivo Toxicity Profile

Ionizable LipidDose (mg/kg)Key Toxicity Findings
Dlin-MC3-DMA 5No significant increase in liver toxicity markers (ALT, bile acids)
ALC-0315 5Increased markers of liver toxicity (ALT and bile acids)

This data suggests that while ALC-0315 may be more potent, it might have a narrower therapeutic window compared to Dlin-MC3-DMA.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the comparative studies.

Lipid Nanoparticle (LNP) Formulation

Objective: To formulate LNPs encapsulating mRNA or siRNA.

Materials:

  • Ionizable lipid (e.g., Dlin-MC3-DMA, ALC-0315)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • mRNA or siRNA cargo

Procedure:

  • Lipid Stock Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol to achieve a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Nucleic Acid Preparation: Dissolve the mRNA or siRNA in an aqueous buffer (e.g., 25 mM acetate, pH 4).

  • Mixing: Rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined ratio (e.g., 1:3 vol/vol) using a microfluidic mixing device or by rapid pipetting. This rapid mixing leads to the self-assembly of LNPs and encapsulation of the nucleic acid.

  • Purification and Buffer Exchange: Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

In Vivo Evaluation of LNP Efficacy

Objective: To assess the gene silencing or protein expression efficiency of the formulated LNPs in an animal model.

Procedure:

  • Animal Model: Utilize appropriate animal models, such as mice.

  • Administration: Administer the LNP formulations intravenously (i.v.) or intramuscularly (i.m.) at desired doses.

  • Sample Collection: At a predetermined time point post-administration (e.g., 48 hours), collect blood and/or tissue samples (e.g., liver).

  • Analysis:

    • For siRNA: Measure the target mRNA levels in the tissue homogenates using quantitative real-time PCR (qRT-PCR) to determine the percentage of gene knockdown.

    • For mRNA: Measure the expressed protein levels in serum or tissue lysates using methods like ELISA or Western blot.

  • Toxicity Assessment: Monitor animal health and measure markers of toxicity, such as liver enzymes (ALT, AST) in the serum.

Visualizing Key Processes

To better understand the mechanisms and workflows involved, the following diagrams have been generated using Graphviz.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Charge) Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis mRNA_Release mRNA Release Endosome->mRNA_Release Ionizable Lipid Protonation & Endosomal Escape Cytoplasm Cytoplasm Translation Protein Translation Cytoplasm->Translation mRNA_Release->Cytoplasm Experimental_Workflow start Start: Select Ionizable Lipids (Dlin-MC3-DMA, ALC-0315, etc.) formulation LNP Formulation (Microfluidic Mixing) start->formulation characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) formulation->characterization in_vivo In Vivo Administration (e.g., Mouse Model) characterization->in_vivo analysis Efficacy & Toxicity Analysis (Gene Knockdown / Protein Expression, Liver Enzymes) in_vivo->analysis comparison Comparative Data Analysis analysis->comparison conclusion Conclusion: Optimal Lipid Selection comparison->conclusion LNP_Components cluster_functions Component Functions LNP Lipid Nanoparticle Ionizable Lipid Helper Lipid (e.g., DSPC) Cholesterol PEG-Lipid f0_func mRNA Encapsulation & Endosomal Escape LNP:f0->f0_func f1_func Structural Stability LNP:f1->f1_func f2_func Particle Stability & Fluidity LNP:f2->f2_func f3_func Control Particle Size & Increase Circulation Time LNP:f3->f3_func

References

A Comparative Guide to the In Vivo Biodistribution of Dlin-MC3-DMA LNPs and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Lipid Nanoparticle Performance for In Vivo Delivery

For researchers, scientists, and professionals in drug development, understanding the in vivo biodistribution of lipid nanoparticles (LNPs) is critical for designing effective and safe nucleic acid therapies. This guide provides a comparative analysis of the biodistribution profiles of LNPs formulated with the well-established ionizable lipid Dlin-MC3-DMA and its alternatives, including Dlin-KC2-DMA, ALC-0315, and SM-102.

Note on Dlin-MeOH: Direct quantitative biodistribution data for this compound LNPs is limited in publicly available literature. This guide will focus on the closely related and extensively studied ionizable lipid, Dlin-MC3-DMA, which is widely considered a benchmark in the field. The structural similarities between these lipids suggest that their biodistribution profiles would be comparable, with a strong tendency for accumulation in the liver.

Quantitative Biodistribution Data

The following table summarizes the in vivo biodistribution of various LNP formulations in mice, primarily after intravenous administration. It is important to note that much of the available data is derived from studies measuring the expression of reporter genes (e.g., luciferase), which reflects the functional delivery of the payload rather than the physical distribution of the LNPs themselves. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Ionizable LipidPrimary Organ of AccumulationSecondary Organs of AccumulationKey Findings & Citations
Dlin-MC3-DMA LiverSpleen, LungsPrimarily directs gene expression to the liver.[1][2][3][4] When used for plasmid DNA delivery, it can also lead to significant expression in the spleen.[3]
Dlin-KC2-DMA Spleen, LiverKidneysShows enhanced gene expression in the spleen compared to the liver, particularly with plasmid DNA cargo.
ALC-0315 LiverSpleen, LungsDemonstrates very high luciferase expression in the liver. It is a component of the Pfizer-BioNTech COVID-19 vaccine.
SM-102 LiverSpleenExhibits strong liver-dominant expression. Following intramuscular injection, some distribution to the liver and spleen is observed. It is a key component of the Moderna COVID-19 vaccine.

Experimental Protocols

The following is a generalized protocol for a typical in vivo biodistribution study of LNPs in a murine model. This protocol is a synthesis of methodologies described in the cited literature.

1. LNP Formulation and Characterization:

  • Lipid Composition: LNPs are typically formulated with an ionizable lipid (e.g., Dlin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) at a specific molar ratio.

  • Payload Encapsulation: The lipid mixture, dissolved in ethanol, is rapidly mixed with an aqueous solution of the nucleic acid (e.g., mRNA encoding a reporter protein like firefly luciferase) at a low pH (e.g., 4.0) using a microfluidic device.

  • Purification: The formulated LNPs are dialyzed against phosphate-buffered saline (PBS) at a physiological pH (7.4) to remove ethanol and unencapsulated nucleic acids.

  • Characterization: The resulting LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

2. Animal Studies:

  • Animal Model: Typically, 6-8 week old BALB/c or C57BL/6 mice are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Administration: LNPs are administered to the mice via the desired route, most commonly intravenous (tail vein) injection, at a specified dose (e.g., 0.5 - 1.0 mg/kg of nucleic acid).

  • Time Points: Animals are monitored and tissues are harvested at various time points post-administration (e.g., 2, 6, 24, and 48 hours) to assess the kinetics of LNP distribution.

3. Biodistribution Analysis:

  • Whole-Body Imaging (Qualitative): For LNPs carrying a fluorescent label (e.g., Cy5) or encoding a bioluminescent reporter (e.g., luciferase), live animal imaging systems (e.g., IVIS) can be used to visualize the real-time distribution of the LNPs or their expressed payload. For luciferase-based reporters, a substrate like D-luciferin is injected intraperitoneally prior to imaging.

  • Ex Vivo Organ Imaging (Semi-Quantitative): After the final in vivo imaging time point, mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain) are excised. These organs can then be imaged ex vivo to quantify the signal intensity in each tissue.

  • Quantitative Analysis (%ID/g): For a precise quantification of LNP distribution, radiolabeled lipids can be incorporated into the LNP formulation. After tissue harvesting, the radioactivity in each organ is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo biodistribution study of LNPs.

G cluster_prep LNP Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis Lipid Mixing Lipid Mixing Microfluidic Mixing Microfluidic Mixing Lipid Mixing->Microfluidic Mixing Nucleic Acid Solution Nucleic Acid Solution Nucleic Acid Solution->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis Characterization Characterization Dialysis->Characterization LNP Administration LNP Administration Characterization->LNP Administration Animal Acclimation Animal Acclimation Animal Acclimation->LNP Administration In Vivo Imaging In Vivo Imaging LNP Administration->In Vivo Imaging Euthanasia & Organ Harvest Euthanasia & Organ Harvest In Vivo Imaging->Euthanasia & Organ Harvest Ex Vivo Imaging Ex Vivo Imaging Euthanasia & Organ Harvest->Ex Vivo Imaging Radioactivity Measurement Radioactivity Measurement Euthanasia & Organ Harvest->Radioactivity Measurement Data Quantification Data Quantification Ex Vivo Imaging->Data Quantification Radioactivity Measurement->Data Quantification

A generalized workflow for an in vivo LNP biodistribution study.

Signaling Pathways and Cellular Uptake

The biodistribution of LNPs is significantly influenced by their interaction with serum proteins, particularly Apolipoprotein E (ApoE). Upon entering the bloodstream, LNPs are opsonized by ApoE, which then facilitates their recognition and uptake by cells expressing lipoprotein receptors, such as the low-density lipoprotein receptor (LDLR). This mechanism is a primary driver for the pronounced liver accumulation of many LNP formulations, as hepatocytes have high expression levels of LDLR. The positive charge of ionizable lipids at endosomal pH is crucial for endosomal escape and the subsequent release of the nucleic acid payload into the cytoplasm.

G LNP in Circulation LNP in Circulation ApoE Binding ApoE Binding LNP in Circulation->ApoE Binding LNP-ApoE Complex LNP-ApoE Complex ApoE Binding->LNP-ApoE Complex LDLR on Hepatocyte LDLR on Hepatocyte LNP-ApoE Complex->LDLR on Hepatocyte Endocytosis Endocytosis LDLR on Hepatocyte->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Acidification Endosome->Acidification Endosomal Escape Endosomal Escape Acidification->Endosomal Escape Payload Release Payload Release Endosomal Escape->Payload Release

ApoE-mediated uptake of LNPs in hepatocytes.

References

Evaluating the Immunogenicity of Dlin-MeOH vs. Other Lipids in Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The immunogenicity of lipid nanoparticles (LNPs) is a critical factor in the development of mRNA-based vaccines and therapeutics. The choice of ionizable lipid, a key component of LNPs, significantly influences the nature and magnitude of the host immune response. This guide provides an objective comparison of the immunogenicity of Dlin-MeOH (and its close analog Dlin-MC3-DMA) with other commonly used ionizable lipids, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal LNP formulation for their application.

Comparative Immunogenicity Profile

The immunogenic potential of an ionizable lipid is not intrinsic but is influenced by the complete LNP formulation, the encapsulated cargo, and the route of administration. Below is a summary of key immunogenicity parameters for Dlin-MC3-DMA compared to other prominent lipids such as ALC-0315 and SM-102.

Immunogenicity ParameterDlin-MC3-DMA (MC3)ALC-0315SM-102GenVoyKey Findings & References
Th1/Th2 Bias Route-dependent: Th1-biased (intramuscular), Th2-biased (subcutaneous)Generally Th1-biased (intramuscular)Generally Th1-biased (intramuscular)Th1-biased (intramuscular)Dlin-MC3-DMA's immune-polarizing effect is uniquely dependent on the administration route.[1][2]
Pro-inflammatory Cytokine Induction (e.g., IL-6, TNF-α) Induces pro-inflammatory cytokines. Heightened reactogenicity has been observed.[3]Induces pro-inflammatory cytokines.Induces pro-inflammatory cytokines; reported to induce higher IL-1β than MC3.[4]Induces pro-inflammatory cytokines.The level of cytokine induction can vary significantly between different ionizable lipids, impacting the vaccine's reactogenicity.[3]
Antibody Response (IgG1/IgG2a Ratio) Route-dependent IgG1/IgG2a ratio, reflecting the Th1/Th2 bias.Higher IgG2a, indicative of a Th1 bias.Higher IgG2a, indicative of a Th1 bias.Not specified.The IgG subclass ratio is a valuable indicator of the type of T-helper cell response elicited by the LNP formulation.
Innate Immune Pathway Activation Activates TLR4 and NLRP3 inflammasome pathways.Activates TLR4 and NLRP3 inflammasome pathways.Activates TLR4 and NLRP3 inflammasome pathways.Not specified.The activation of innate immune sensors is a primary driver of the adjuvant effect of LNPs.
Delivery Efficacy vs. Toxicity Effective siRNA delivery; lower liver toxicity at high doses compared to ALC-0315.Higher siRNA knockdown efficiency than MC3, but with potential for increased liver toxicity at high doses.High transfection efficiency.Lower in vitro transfection efficiency compared to GenVoy.A trade-off often exists between the potency of an ionizable lipid in delivering its cargo and its potential for off-target toxicity.

Signaling Pathways of LNP-Induced Immunity

The immunogenicity of LNPs is largely attributed to their ability to activate innate immune signaling pathways, mimicking the danger signals associated with pathogens. The two primary pathways implicated are the Toll-like receptor 4 (TLR4) pathway and the NLRP3 inflammasome pathway.

TLR4 Signaling Pathway

Certain ionizable lipids are recognized by TLR4, a pattern recognition receptor on the surface of immune cells. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, crucial for initiating an adaptive immune response. The TLR4 pathway can proceed through two distinct downstream branches: the MyD88-dependent pathway and the TRIF-dependent pathway.

TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP Lipid Nanoparticle (Ionizable Lipid) TLR4 TLR4 LNP->TLR4 Activation MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1/IKKε TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates to Nucleus IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3->Gene_Expression Translocates to Nucleus

Caption: TLR4 signaling cascade activated by LNPs.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that responds to cellular stress and danger signals. Some ionizable lipids can trigger the activation of the NLRP3 inflammasome, leading to the maturation and secretion of potent pro-inflammatory cytokines, IL-1β and IL-18.

NLRP3_Inflammasome cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects TLR4_Activation TLR4 Activation (e.g., by LNP) NFkB_Activation NF-κB Activation TLR4_Activation->NFkB_Activation Pro_IL1b_NLRP3_Synth Synthesis of pro-IL-1β and NLRP3 NFkB_Activation->Pro_IL1b_NLRP3_Synth LNP_Stress LNP-induced Cellular Stress NLRP3 NLRP3 LNP_Stress->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Secretion Secretion IL1b->Secretion

Caption: NLRP3 inflammasome activation by LNPs.

Experimental Protocols

Accurate evaluation of LNP immunogenicity relies on standardized and well-characterized assays. Below are detailed methodologies for key experiments.

LNP Formulation and Characterization Workflow

LNP_Workflow Lipid_Stock 1. Lipid Stock Preparation (Ethanol) Mixing 3. Microfluidic Mixing Lipid_Stock->Mixing mRNA_Stock 2. mRNA Stock Preparation (Aqueous Buffer) mRNA_Stock->Mixing Dialysis 4. Dialysis/ Purification Mixing->Dialysis Characterization 5. Physicochemical Characterization Dialysis->Characterization In_Vitro 6a. In Vitro Immunogenicity Characterization->In_Vitro In_Vivo 6b. In Vivo Immunogenicity Characterization->In_Vivo

Caption: General workflow for LNP formulation and testing.

In Vivo Immunogenicity Assessment in Mice

1. Animal Model:

  • 6-8 week old female BALB/c or C57BL/6 mice are commonly used.

  • Animals are housed in specific pathogen-free conditions.

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Immunization:

  • LNPs encapsulating a model antigen (e.g., ovalbumin mRNA) or a reporter protein (e.g., luciferase mRNA) are diluted in sterile, endotoxin-free PBS.

  • A typical dose is 1-10 µg of mRNA per mouse.

  • Administer the LNP suspension via intramuscular (e.g., tibialis anterior) or subcutaneous injection in a volume of 50-100 µL.

  • For prime-boost studies, a second injection is given 2-3 weeks after the primary immunization.

3. Sample Collection:

  • Blood is collected via retro-orbital or submandibular bleeding at specified time points (e.g., day 14 and day 28) to assess antibody responses.

  • For cytokine analysis, blood can be collected at earlier time points (e.g., 2, 6, 24 hours post-injection).

  • Spleens and draining lymph nodes can be harvested at the end of the study for analysis of cellular immune responses.

Measurement of Cytokine Levels by ELISA

1. Sample Preparation:

  • Collect whole blood in serum separator tubes.

  • Allow blood to clot at room temperature for 30 minutes.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Collect the serum and store at -80°C until analysis.

2. ELISA Procedure (General Protocol):

  • Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) overnight at 4°C.

  • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

  • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate with PBST.

  • Add diluted serum samples and a standard curve of recombinant cytokine to the wells and incubate for 2 hours at room temperature.

  • Wash the plate with PBST.

  • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

  • Wash the plate with PBST.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate with PBST.

  • Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Analysis of Cellular Immune Responses by Intracellular Cytokine Staining (ICS) and Flow Cytometry

1. Cell Preparation:

  • Prepare a single-cell suspension from the spleens of immunized mice by mechanical disruption and passing through a 70 µm cell strainer.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash the splenocytes with complete RPMI-1640 medium.

2. In Vitro Restimulation:

  • Resuspend splenocytes at a concentration of 1-2 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Stimulate the cells with the relevant antigen (e.g., ovalbumin protein or specific peptides) for 6 hours at 37°C in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4 hours of incubation.

  • Include unstimulated and positive controls (e.g., PMA/Ionomycin).

3. Staining:

  • Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8) with fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α) with fluorescently conjugated antibodies for 30 minutes at room temperature in the dark.

  • Wash the cells and resuspend them in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

4. Flow Cytometry Analysis:

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo).

  • Gate on lymphocyte populations based on forward and side scatter, followed by gating on specific T cell subsets (e.g., CD4+ or CD8+ T cells).

  • Determine the percentage of cytokine-producing cells within each T cell subset.

Conclusion

The immunogenicity of this compound and other ionizable lipids is a multifaceted characteristic that is crucial for the rational design of LNP-based therapies and vaccines. While Dlin-MC3-DMA has demonstrated potent adjuvant activity, its immunogenic profile, particularly its route-dependent Th1/Th2 polarization, distinguishes it from other lipids like ALC-0315 and SM-102. Understanding the underlying signaling pathways and employing robust experimental protocols for immunogenicity assessment will enable researchers to tailor LNP formulations for either potent vaccine-induced immunity or for therapeutic applications requiring minimal immune activation. This guide provides a foundational framework for these critical evaluations in the rapidly advancing field of nanomedicine.

References

Safety Operating Guide

Safe Disposal of Dlin-MeOH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Dlin-MeOH, a solution containing methanol, is critical for ensuring laboratory safety and environmental protection. Due to the hazardous nature of methanol, this compound must be managed as a hazardous waste stream. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound in a research and drug development setting.

Chemical and Physical Properties of the Hazardous Component: Methanol

Understanding the properties of methanol is fundamental to appreciating the risks associated with this compound and the rationale behind the required disposal procedures.

PropertyValue
Molecular Formula CH₃OH[1][2][3]
Molar Mass 32.04 g/mol [2][4]
Appearance Colorless liquid
Odor Faintly sweet, pungent, alcohol-like
Melting Point -98 °C / -144.4 °F
Boiling Point 64.7 °C / 148.5 °F @ 760 mmHg
Flash Point 9.7 °C / 49.5 °F
Autoignition Temperature 455 °C
Solubility in Water Completely miscible
Vapor Pressure 128 hPa @ 20 °C
Specific Gravity 0.791
Hazard Classification of Methanol

Methanol is classified as a hazardous substance due to its high flammability and toxicity. These classifications mandate specific handling and disposal protocols.

Hazard ClassCategoryHazard Statement
Flammable Liquid 2H225: Highly flammable liquid and vapor
Acute Toxicity (Oral) 3H301: Toxic if swallowed
Acute Toxicity (Dermal) 3H311: Toxic in contact with skin
Acute Toxicity (Inhalation) 3H331: Toxic if inhaled
Specific Target Organ Toxicity (Single Exposure) 1H370: Causes damage to organs (optic nerve, central nervous system)

Procedural Guidance for this compound Disposal

Adherence to the following step-by-step protocols is mandatory for the safe management of this compound waste.

Experimental Protocol: Waste Collection and Segregation
  • Waste Identification and Labeling: All waste containing this compound must be immediately identified as hazardous waste. Use a designated, chemically compatible container with a secure lid. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and all applicable hazard pictograms (e.g., flammable, toxic).

  • Segregation of Waste: It is crucial to segregate this compound waste from other waste streams. In particular, keep it separate from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to prevent violent reactions.

  • Proper Storage: Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area. This area should be away from heat, sparks, open flames, and other sources of ignition.

Experimental Protocol: Spill Management

Immediate and appropriate response to a this compound spill is critical to minimize exposure and safety hazards.

For Small Spills (manageable within 10 minutes):

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical safety goggles, nitrile or butyl gloves, and a fully-buttoned lab coat.

  • Control Ignition Sources: Immediately eliminate all potential ignition sources in the vicinity.

  • Ventilation: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the hood running.

  • Containment and Absorption: Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency services.

  • Secure the Area: Prevent unauthorized personnel from entering the spill zone.

  • Ventilation: If it can be done without risk, increase ventilation to the area.

Final Disposal
  • Professional Disposal: this compound waste must be disposed of through a licensed and certified hazardous waste management company. Under no circumstances should it be poured down the drain.

  • Record Keeping: Maintain meticulous records of all hazardous waste generated, including the quantity and date of disposal, in accordance with institutional policies and local regulations.

Visual Guides for Safe Handling and Disposal

To further clarify the procedural workflows, the following diagrams illustrate the decision-making processes for this compound waste management and spill response.

Dlin_MeOH_Disposal_Workflow This compound Waste Disposal Workflow cluster_OnSite_Management On-Site Waste Management cluster_Final_Disposal Final Disposal Start This compound Waste Generated Collect Collect in a Labeled, Compatible Container Start->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Arrange Arrange for Pickup by Licensed Waste Disposal Service Store->Arrange Transport Transport to a Permitted Facility Arrange->Transport Dispose Proper Disposal/ Recycling Transport->Dispose End Disposal Complete Dispose->End

Caption: Workflow for routine this compound waste management.

Spill_Response_Decision_Tree This compound Spill Response Decision Tree Spill This compound Spill Occurs Size Is the spill large or uncontained? Spill->Size Yes Yes Size->Yes Yes No No Size->No No Evacuate Evacuate the area. Alert EHS and Emergency Services. Yes->Evacuate PPE Don appropriate PPE. No->PPE Ventilate Ensure proper ventilation. PPE->Ventilate Ignition Eliminate ignition sources. Ventilate->Ignition Absorb Contain and absorb with inert material. Ignition->Absorb Collect Collect waste in a sealed container. Absorb->Collect Clean Decontaminate the area. Collect->Clean

Caption: Decision-making process for a this compound spill.

References

Essential Safety and Operational Guide for Handling Dlin-MeOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safe handling, personal protective equipment (PPE), and disposal of Dlin-MeOH.

This compound, identified as (6Z,9Z,28Z,31Z)-heptatriacontatetraen-19-ol (CAS No. 1169768-28-8), is a lipid intermediate utilized in the synthesis of ionizable cationic lipids for drug delivery systems.[1] While long-chain alcohols generally exhibit low toxicity, specific safety data for this compound indicates that it requires careful handling due to potential health hazards. Adherence to stringent safety protocols is essential to minimize risk and ensure a safe laboratory environment.

Immediate Safety Concerns and Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

Due to these classifications, appropriate personal protective equipment and safe handling practices are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to mitigate the risks of skin and eye irritation. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Chemical safety goggles and a face shieldSafety goggles should be worn at all times. An 8-inch minimum face shield must be worn in addition to goggles when there is a risk of splashing.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consider double-gloving.
Body Protective clothingA flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing.
Respiratory Respirator (if applicable)Use a NIOSH-approved respirator if working in a poorly ventilated area or when the potential for aerosolization exists.

Quantitative Safety Data

Currently, specific occupational exposure limits (OELs) for this compound have not been established. In the absence of defined limits, it is critical to handle this compound with care in a well-ventilated area, such as a chemical fume hood, to minimize any potential for inhalation exposure. General principles of laboratory safety dictate that exposure to any chemical should be kept as low as reasonably achievable.

Experimental Protocols: Safe Handling and Operational Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Preparation and Handling
  • Work Area Preparation : Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Remove all non-essential items.

  • Personal Protective Equipment : Before handling this compound, don the appropriate PPE as outlined in the table above.

  • Dispensing : When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools such as glass or stainless steel instruments. Avoid using plastic pipet tips with organic solutions of lipids.

  • Avoid Inhalation : Handle this compound in a well-ventilated area to avoid breathing in any potential vapors or mists.

  • Prevent Contact : Avoid all direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove any contaminated clothing while flushing.

Storage
  • Unsaturated lipids like this compound are susceptible to oxidation and hydrolysis.

  • If supplied as a powder, it is recommended to dissolve it in a suitable organic solvent.

  • Store solutions in tightly sealed glass containers with Teflon-lined caps at -20°C ± 4°C, under an inert gas like argon or nitrogen.

  • Avoid storing organic solutions of lipids in plastic containers, as this can lead to leaching of impurities.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification : this compound waste should be classified as hazardous chemical waste.

  • Segregation : Do not mix this compound waste with other waste streams. Keep it segregated in a dedicated, clearly labeled hazardous waste container.

  • Containerization : Use a chemically compatible and leak-proof container for waste collection. The container should be kept closed when not in use.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and list the contents, including "this compound".

  • Contaminated Materials : Any materials that come into contact with this compound, such as gloves, pipette tips, and lab paper, should be considered contaminated and disposed of as hazardous waste.

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow_Dlin_MeOH PPE Selection and Use Workflow for this compound cluster_prep Preparation Phase cluster_selection PPE Selection cluster_action Action Phase cluster_post Post-Handling start Start: Prepare to Handle this compound assess_task Assess Task for Splash/Aerosol Potential start->assess_task eye_protection Select Eye/Face Protection assess_task->eye_protection hand_protection Select Hand Protection eye_protection->hand_protection goggles Wear Safety Goggles eye_protection->goggles face_shield Wear Goggles AND Face Shield eye_protection->face_shield body_protection Select Body Protection hand_protection->body_protection single_gloves Wear Nitrile/Butyl Gloves hand_protection->single_gloves double_gloves Wear Double Nitrile/Butyl Gloves hand_protection->double_gloves respiratory_protection Assess Need for Respiratory Protection body_protection->respiratory_protection lab_coat Wear Lab Coat body_protection->lab_coat apron Wear Chemical-Resistant Apron over Lab Coat body_protection->apron no_respirator No Respirator Needed (in fume hood) respiratory_protection->no_respirator Low Aerosol Potential respirator Use NIOSH-Approved Respirator respiratory_protection->respirator High Aerosol Potential don_ppe Don All Selected PPE Correctly handle_chemical Proceed with Handling this compound don_ppe->handle_chemical doff_ppe Doff PPE and Dispose of Contaminated Items handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Logical workflow for the selection and use of Personal Protective Equipment (PPE) when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.